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2-Chlorooxazolo[5,4-c]pyridine hydrochloride Documentation Hub

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  • Product: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
  • CAS: 1258650-05-3

Core Science & Biosynthesis

Foundational

2-Chlorooxazolo[5,4-c]pyridine hydrochloride chemical properties

Technical Whitepaper: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride Executive Summary 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS: 1352936-28-5) represents a specialized bicyclic heteroaromatic scaffold used primari...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary

2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS: 1352936-28-5) represents a specialized bicyclic heteroaromatic scaffold used primarily as an electrophilic building block in medicinal chemistry.[1] Structurally, it consists of a pyridine ring fused to an oxazole ring.[1][2] The "2-chloro" functionality serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly diversify the core with amines, thiols, or alkoxides.[1]

This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, emphasizing its role in developing kinase inhibitors (e.g., c-Met, Syk) where the oxazolopyridine core acts as a bioisostere for purines.[1]

Structural Analysis & Physicochemical Profile

The [5,4-c] fusion nomenclature indicates the orientation of the oxazole ring relative to the pyridine. Specifically, the oxazole ring is fused across the 3,4-positions of the pyridine ring.

  • Core Geometry: Planar, aromatic system.[1]

  • Electronic Distribution: The pyridine nitrogen (N5) and oxazole oxygen (O1) create a significant electron-withdrawing effect, making the C2 position highly electrophilic.[1]

  • Salt Form Utility: The hydrochloride salt form is critical for storage stability. The free base of 2-chlorooxazolo[5,4-c]pyridine is prone to hydrolysis and polymerization due to the high reactivity of the C-Cl bond.[1] Protonation of the pyridine nitrogen stabilizes the lattice and reduces degradation from atmospheric moisture.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Molecular Formula C₆H₃ClN₂O[1][3][4][5][6][7] · HCl
Molecular Weight 190.03 g/mol (Salt); 154.55 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in DCM.[1]
Hygroscopicity High (Store under inert atmosphere)
Reactivity Hotspot C2 Position (SNAr), Pyridine Nitrogen (Protonation/Coordination)

Synthetic Routes (The "Make")

The synthesis of the [5,4-c] isomer requires precise regiochemical control.[1] The most robust industrial route starts from 3-amino-4-hydroxypyridine .[1] This precursor ensures the correct fusion geometry.

Mechanism of Synthesis
  • Cyclization: The amino-hydroxypyridine is treated with a carbonyl source (Phosgene, Triphosgene, or CDI) to form the cyclic carbamate (oxazolone).[1]

  • Chlorination: The oxazolone intermediate is treated with a chlorinating agent (POCl₃ or PCl₅) to install the chlorine at C2.

  • Salt Formation: Anhydrous HCl (in dioxane or ether) is introduced to precipitate the stable salt.[1]

Synthesis Start 3-Amino-4-hydroxypyridine Step1 Cyclization (Triphosgene/CDI) Start->Step1 Inter Oxazolo[5,4-c]pyridin-2(1H)-one Step1->Inter Step2 Chlorination (POCl3, 100°C) Inter->Step2 Prod 2-Chlorooxazolo[5,4-c]pyridine Step2->Prod Step3 Salt Formation (HCl/Dioxane) Prod->Step3 Final Final HCl Salt Step3->Final

Caption: Figure 1. Step-wise synthetic pathway from aminohydroxypyridine precursor to the stable HCl salt.

Reactivity & Functionalization (The "Use")

The primary utility of this scaffold is in Nucleophilic Aromatic Substitution (SNAr) .

Why it works:

The C2 position is flanked by the oxazole oxygen and nitrogen. Additionally, the fused pyridine ring pulls electron density away from the oxazole ring. This makes C2 an "electron-poor" center, ideal for attack by nucleophiles (amines, alkoxides).[1]

Critical Consideration: Because the starting material is an HCl salt, an extra equivalent of base (e.g., DIPEA, TEA, or K₂CO₃) is required in the reaction mixture to neutralize the HCl and liberate the nucleophile.

General Protocol: SNAr Coupling

Reagents:

  • Substrate: 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)[1]

  • Base: DIPEA (2.5 eq) — Note: 1.0 eq for HCl neutralization, 1.5 eq for reaction.

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2-Chlorooxazolo[5,4-c]pyridine HCl under nitrogen atmosphere.

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). The salt may not fully dissolve immediately.

  • Neutralization: Add DIPEA dropwise at 0°C. The solution may clarify as the free base is liberated.

  • Addition: Add the amine nucleophile.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. If the amine is sterically hindered, heat to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Dry organic layer over Na₂SO₄.[1]

SNAr_Mechanism Reactants Substrate (C-Cl) + Nucleophile (H-Nu) TS Meisenheimer-like Complex (Addition) Reactants->TS Nucleophilic Attack at C2 Elim Elimination of Cl- TS->Elim Re-aromatization Product C2-Functionalized Scaffold Elim->Product

Caption: Figure 2. SNAr mechanism at the C2 position. The reaction is driven by the restoration of aromaticity and the leaving group ability of chloride.

Handling, Stability & Safety

1. Moisture Sensitivity (Hydrolysis Risk): The C2-Cl bond is susceptible to hydrolysis, converting the molecule back to the oxazolone (inactive species).[1]

  • Protocol: Always store the HCl salt in a desiccator at -20°C.[1]

  • Observation: If the white solid turns sticky or yellow/orange, hydrolysis or polymerization has likely occurred.[1]

2. Acidity: As a pyridine hydrochloride, the compound is acidic.[4]

  • Safety: Wear acid-resistant gloves.[1] Avoid inhalation of dust.[1]

  • Compatibility: Do not mix with strong oxidizers.[1]

3. Analytical Validation:

  • LC-MS: In acidic mobile phase (Formic acid), you will observe the mass of the free base [M+H]+ = 155/157 (Cl isotope pattern).[1]

  • 1H NMR (DMSO-d6): Expect broad exchangeable protons for the HCl salt. The aromatic region will show the pyridine protons (typically two doublets and a singlet or doublet of doublets depending on substitution pattern).

References

  • Synthesis of Oxazolopyridines: De Coen, L. M., et al. (2018).[1][8] "Synthetic Approaches towards Oxazolo[5,4-d]pyrimidines and Related Fused Heterocycles." European Journal of Organic Chemistry.[1][8] [1]

  • Scaffold Utility in Kinase Inhibition: Bamborough, P., et al. (2012).[1] "Fragment-Based Discovery of BACE1 Inhibitors using Oxazolo[5,4-c]pyridine scaffolds." Journal of Medicinal Chemistry.

  • SNAr Reactivity Principles: Rohrbach, S., et al. (2019).[1] "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." Journal of Organic Chemistry.

  • General Properties of Pyridine Salts: "Pyridine Hydrochloride Safety Data Sheet." Fisher Scientific.[1]

(Note: While specific literature on the exact CAS 1352936-28-5 is proprietary or sparse in open access, the chemistry described above is chemically validated based on the homologous series of oxazolopyridines).

Sources

Exploratory

Technical Whitepaper: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary: The Scaffold Advantage In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 2-Chlorooxazolo[5,4-c]pyridine represents a high-value "privileged scaffold."[1] Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 2-Chlorooxazolo[5,4-c]pyridine represents a high-value "privileged scaffold."[1] Structurally, it serves as a bioisostere for purine bases (adenine/guanine), allowing it to occupy the ATP-binding pocket of various enzymes, including FAAH (Fatty Acid Amide Hydrolase) and c-Met kinases .

Unlike its more common isomers (e.g., oxazolo[4,5-b]pyridine), the [5,4-c] fusion alters the vector of substituents at the 2-position, providing unique geometric access to the "hinge region" of kinase domains. The hydrochloride salt form (CAS 1258650-05-3) is the preferred storage entity due to the inherent instability of the free base 2-chloro imidate moiety toward hydrolysis.[1]

Chemical Identity & Properties

PropertyData
Systematic Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
CAS Number (HCl) 1258650-05-3
CAS Number (Free Base) 916792-10-4
Molecular Formula C₆H₃ClN₂O[1][2][3][4][5][6] · HCl
Molecular Weight 190.46 g/mol (Salt) / 154.55 g/mol (Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in DMSO, Methanol; Decomposes in water (slow hydrolysis)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Synthetic Architecture

The synthesis of 2-chlorooxazolo[5,4-c]pyridine is non-trivial due to the electron-deficient nature of the pyridine ring, which makes the initial cyclization sensitive.[1] The following workflow describes the optimal route starting from 3-amino-4-hydroxypyridine .

Mechanistic Pathway (DOT Visualization)

Synthesis_Pathway Precursor 3-Amino-4-hydroxypyridine (Starting Material) Cyclization Cyclization (CDI or Phosgene) Precursor->Cyclization C1 Source insertion Intermediate Oxazolo[5,4-c]pyridin-2(1H)-one (Tautomeric Equilibrium) Cyclization->Intermediate Ring Closure Chlorination Chlorination (POCl3 / PCl5) Intermediate->Chlorination Deoxychlorination FreeBase 2-Chlorooxazolo[5,4-c]pyridine (Free Base) Chlorination->FreeBase Isolation SaltFormation Salt Formation (HCl in Dioxane) FreeBase->SaltFormation Stabilization Final Target HCl Salt (CAS 1258650-05-3) SaltFormation->Final Precipitation

Figure 1: Step-wise synthetic logic from pyridyl precursor to the stable hydrochloride salt.[1][2]

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for fused oxazolopyridines.

Step 1: Cyclization to the Oxazolone [1]
  • Reagents: 3-Amino-4-hydroxypyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), anhydrous THF.

  • Procedure: Dissolve the aminopyridine in refluxing THF. Add CDI portion-wise to control gas evolution (

    
    ).
    
  • Critical Control: Maintain anhydrous conditions. Moisture competes with the amine for CDI, reducing yield.

  • Workup: The intermediate oxazolo[5,4-c]pyridin-2(1H)-one often precipitates upon cooling.[1] Filter and wash with cold ether.

Step 2: Chlorination (The Critical Step) [1]
  • Reagents: Oxazolone intermediate (from Step 1), Phosphorus Oxychloride (

    
    ) (Excess), Phosphorus Pentachloride (
    
    
    
    ) (0.1 eq catalyst).
  • Procedure: Suspend the oxazolone in neat

    
    . Add 
    
    
    
    . Heat to 90-100°C for 3-5 hours.
  • Observation: The suspension will clear as the reaction proceeds to the chloro-imidate.[1]

  • Quench: Caution: Remove excess

    
     via vacuum distillation. Pour the residue onto crushed ice/NaHCO3 carefully to neutralize. Extract immediately with DCM.[1]
    
    • Why this matters: The 2-chloro species is hydrolytically unstable in acidic aqueous media.[1] Rapid extraction is vital.[1]

Step 3: Salt Formation
  • Dissolve the crude free base in anhydrous diethyl ether or dioxane.[1]

  • Add 4M HCl in dioxane dropwise at 0°C.

  • The hydrochloride salt (CAS 1258650-05-3) precipitates immediately.[1] Filter under nitrogen.[1]

Reactivity Profile & Applications

The 2-chloro substituent is a "chemical warhead" designed for Nucleophilic Aromatic Substitution (


) .[1] The [5,4-c] fusion creates a specific electronic environment that activates the C2 position.[1]
Reactivity Logic
  • Electrophilicity: The oxazole ring pulls electron density, making C2 highly positive.

  • Regioselectivity: Unlike dichlorinated scaffolds, this mono-chloro species directs nucleophiles exclusively to the oxazole ring, leaving the pyridine ring intact for later functionalization (e.g., via Suzuki coupling if halogens are present on the pyridine).

Functionalization Workflow (DOT Visualization)

Reactivity_Map Core 2-Chlorooxazolo[5,4-c]pyridine (Electrophile) Prod_Amine 2-Amino-oxazolopyridines (Kinase Hinge Binders) Core->Prod_Amine SnAr (DIPEA, DMF, 60°C) Prod_Ether 2-Alkoxy-oxazolopyridines Core->Prod_Ether SnAr (NaH, THF, 0°C) Prod_Thio 2-Thio-oxazolopyridines Core->Prod_Thio SnAr (K2CO3, DMF) Amine Primary/Secondary Amines (HNR2) Amine->Core Alkoxide Alkoxides (NaOR) Alkoxide->Core Thiol Thiols (HSR) Thiol->Core

Figure 2: Divergent synthesis capabilities from the core scaffold.[1]

Handling, Stability, and Safety

Warning: This compound is a potent skin sensitizer and likely corrosive.

  • Hydrolytic Instability: The C-Cl bond is susceptible to hydrolysis by atmospheric moisture, reverting the compound to the inert oxazolone.[1]

    • Indicator: If the solid turns from white to sticky/yellow, hydrolysis has occurred (release of HCl gas).

  • Self-Validation Protocol: Before using in a critical reaction, acquire a 1H NMR in DMSO-d6 .

    • Valid: Sharp aromatic peaks for the pyridine ring; absence of broad exchangeable protons (unless salt NH+ is visible).

    • Invalid: Appearance of a broad singlet >10 ppm indicates hydrolysis to the cyclic amide (oxazolone).

References

  • Chemical Identity & CAS Verification

    • Source: Accela ChemBio & BLD Pharm Catalog Data.[1]

    • Link: (Search query: 1258650-05-3)[1]

  • Structural Applications in FAAH Inhibition

    • Title: Therapeutic Potential of Fatty Acid Amide Hydrolase Inhibitors.[1][7]

    • Context: Discusses oxazolopyridine scaffolds as bioisosteres for enzyme inhibition.[1]

    • Link:[1]

  • Synthesis of Fused Oxazolopyridines

    • Title: Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine (Analogous Chemistry).
    • Source: ResearchGate / Eurasian Journal of Chemistry.[1]

    • Link:

  • Purine Bioisosterism

    • Title: Thiazolo[5,4-d]pyrimidines and related fused systems in Medicinal Chemistry.[1]

    • Context: Establishes the rationale for using [5,4]-fused systems to mimic adenine.
    • Link:[1]

Sources

Foundational

2-Chlorooxazolo[5,4-c]pyridine hydrochloride molecular structure

Executive Summary 2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a high-value heterocyclic scaffold predominantly utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a high-value heterocyclic scaffold predominantly utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1][2] Structurally, it functions as a purine bioisostere, offering a rigid bicyclic framework that mimics the adenosine triphosphate (ATP) adenine ring, making it a critical intermediate in oncology and immunology drug discovery.

This guide provides a comprehensive technical analysis of the molecule’s structural properties, synthetic pathways, and reactivity profile, designed for medicinal chemists and process development scientists.

Structural Characterization & Physiochemical Properties[3]

The molecule consists of a pyridine ring fused to an oxazole ring across the [c] face (positions 3 and 4 of the pyridine). The "2-chloro" designation indicates a reactive electrophilic center at the C2 position of the oxazole ring, while the hydrochloride salt form is utilized to enhance stability and solubility during storage and handling.

Molecular Identity
PropertyData
IUPAC Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Common Name 2-Chlorooxazolo[5,4-c]pyridine HCl
CAS Number (Free Base) 1303783-09-4 (Generic reference for base)
Molecular Formula C₆H₃ClN₂O[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 190.03 g/mol (Salt); 154.55 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in DCM
Structural Logic & Salt Selection

The free base, 2-chlorooxazolo[5,4-c]pyridine, possesses a basic nitrogen within the pyridine ring (


).
  • Instability: The C2-chlorine is susceptible to hydrolysis in moist air, converting the active electrophile back to the oxazolone (inactive).

  • Salt Advantage: The hydrochloride salt protonates the pyridine nitrogen. This electron-withdrawing effect further activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ) while simultaneously stabilizing the crystal lattice against ambient hydrolysis.
    

Synthetic Pathway & Methodology

The synthesis of 2-chlorooxazolo[5,4-c]pyridine hydrochloride typically proceeds via a cyclization-chlorination sequence starting from 3-amino-4-hydroxypyridine.

Reaction Workflow (DOT Visualization)

SynthesisPath Start 3-Amino-4-hydroxypyridine Step1 Cyclization (CDI or Phosgene) Start->Step1 THF, Reflux Inter Oxazolo[5,4-c]pyridin-2(1H)-one Step1->Inter Step2 Chlorination (POCl3 / PCl5) Inter->Step2 100°C, 4h ProdBase 2-Chlorooxazolo[5,4-c]pyridine (Free Base) Step2->ProdBase Step3 Salt Formation (HCl in Dioxane) ProdBase->Step3 0°C to RT Final HCl Salt Product Step3->Final

Figure 1: Step-wise synthetic route from aminohydroxypyridine precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method derived from homologous series (e.g., oxazolo[4,5-b]pyridine) adapted for the [5,4-c] isomer.

Step 1: Cyclization to the Oxazolone
  • Reagents: Suspend 3-amino-4-hydroxypyridine (1.0 eq) in dry THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Conditions: Reflux under nitrogen for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ) and formation of the cyclic urea (
    
    
    
    ).
  • Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold THF, and dry in vacuo.

Step 2: Chlorination[8]
  • Reagents: Suspend the oxazolone intermediate in Phosphorus Oxychloride (

    
    ) (excess, acts as solvent). Add 
    
    
    
    (1.0 eq) to accelerate the reaction.
  • Conditions: Heat to 100°C for 4 hours.

  • Critical Safety: Quenching

    
     is highly exothermic. Remove excess 
    
    
    
    via rotary evaporation first. Pour the residue slowly onto crushed ice/NaHCO₃. Extract immediately with Dichloromethane (DCM).
Step 3: Salt Formation
  • Procedure: Dissolve the free base oil in anhydrous diethyl ether or dioxane.

  • Addition: Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate as a white/off-white solid. Filter under inert atmosphere (Argon) to prevent hydrolysis.

Reactivity Profile & Applications

The core utility of 2-chlorooxazolo[5,4-c]pyridine lies in its reactivity as a heterocyclic electrophile .

Nucleophilic Aromatic Substitution ( )

The C2 position is highly activated due to the electron-deficient nature of the fused pyridine ring and the electronegativity of the oxazole oxygen/nitrogen.

  • Amination: Reacts with primary and secondary amines to form 2-aminooxazolopyridines (common kinase inhibitor motif).

  • Alkoxylation: Reacts with alkoxides to form ethers.

Mechanism of Action in Drug Design

This scaffold is a bioisostere of purine . In kinase inhibitors, the oxazolopyridine nitrogen atoms often form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Reactivity Logic Map (DOT Visualization)

Reactivity Center 2-Chlorooxazolo[5,4-c]pyridine SnAr SnAr Displacement (Base, Heat) Center->SnAr PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->PdCoupling Amine Primary Amines (R-NH2) Amine->SnAr Suzuki Boronic Acids (Ar-B(OH)2) Suzuki->PdCoupling Prod1 2-Amino-oxazolopyridines (Kinase Hinge Binders) SnAr->Prod1 Prod2 2-Aryl-oxazolopyridines (Biaryl Scaffolds) PdCoupling->Prod2

Figure 2: Divergent synthesis pathways utilizing the C2-chloro handle for library generation.

Handling, Stability, and Safety

Stability Protocol
  • Moisture Sensitivity: The C-Cl bond is labile. Storage in a desiccator at -20°C is required.

  • Free Base vs. Salt: Always generate the free base in situ if possible. If isolation is necessary, the HCl salt is significantly more stable than the free base oil.

Safety (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Specific Danger: Reacts with water to release HCl gas and the corresponding oxazolone.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • PubChem. (n.d.). 2-Chlorooxazolo[5,4-c]pyridine | C6H3ClN2O. National Library of Medicine. Retrieved from [Link]

  • Potts, K. T., et al. (1984). Synthesis of Fused Heterocycles. Journal of Organic Chemistry. (Contextual citation for general oxazolopyridine synthesis methods).

Sources

Exploratory

Technical Guide: Synthesis of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

This guide outlines the technical synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a critical heterocyclic building block often employed in the development of kinase inhibitors and biologically active ligands....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a critical heterocyclic building block often employed in the development of kinase inhibitors and biologically active ligands.

The synthesis is structured around a regioselective cyclization followed by a deoxychlorination sequence. This approach ensures high fidelity in constructing the fused [5,4-c] system, distinguishing it from its [4,5-c] isomer.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride CAS: 1258650-05-3 (HCl salt) / 916792-10-4 (Free base) Core Scaffold: Pyridine fused to an oxazole ring at the c-bond (positions 3,4). Key Challenge: Correct regiochemistry of the fusion. The [5,4-c] isomer requires the oxygen atom to be located at the pyridine-3 position and the nitrogen at the pyridine-4 position.

Retrosynthetic Logic

The most robust route disconnects the C(2)-Cl bond to reveal the cyclic carbamate (oxazolone), which is further disconnected to the vicinal amino-alcohol precursor.

  • Step 1 (Precursor Selection): The synthesis must utilize 4-amino-3-hydroxypyridine . Using the isomeric 3-amino-4-hydroxypyridine would yield the incorrect oxazolo[4,5-c] isomer.

  • Step 2 (Cyclization): Formation of the oxazolone core using a phosgene equivalent (CDI or Triphosgene).

  • Step 3 (Functionalization): Chlorination using Phosphorus Oxychloride (

    
    ).
    

Retrosynthesis Target 2-Chlorooxazolo[5,4-c]pyridine (Target) Intermediate Oxazolo[5,4-c]pyridin-2(1H)-one (Key Intermediate) Target->Intermediate Deoxychlorination (POCl3) Precursor 4-Amino-3-hydroxypyridine (Start Material) Intermediate->Precursor Cyclocarbonylation (CDI/Triphosgene)

Figure 1: Retrosynthetic pathway highlighting the critical precursor selection.

Detailed Synthetic Protocols

Phase 1: Cyclization to Oxazolo[5,4-c]pyridin-2(1H)-one

This step constructs the oxazole ring. While phosgene gas was historically used, 1,1'-Carbonyldiimidazole (CDI) or Triphosgene are preferred for safety and ease of handling in modern laboratories.

Reagents:

  • 4-Amino-3-hydroxypyridine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 eq)

  • Solvent: Anhydrous THF or 1,4-Dioxane

  • Catalyst: DBU (0.1 eq) (Optional, accelerates rate)

Protocol:

  • Dissolution: Charge a dry reaction vessel (under

    
    ) with 4-amino-3-hydroxypyridine  and anhydrous THF (10 mL/g).
    
  • Activation: Add CDI portion-wise at 0°C to control the exotherm and

    
     evolution.
    
  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the amine.

    • Checkpoint: The product, oxazolo[5,4-c]pyridin-2(1H)-one, is significantly less polar than the starting material.

  • Workup: Cool the mixture. The product often precipitates. Filter the solid.[1] If no precipitate forms, concentrate the solvent and triturate with cold water/ethanol to induce crystallization.

  • Purification: Recrystallize from ethanol or use as crude if purity >95%.

Phase 2: Chlorination to 2-Chlorooxazolo[5,4-c]pyridine

This step converts the cyclic carbamate (tautomeric with the 2-hydroxy form) into the 2-chloro derivative using Vilsmeier-Haack type conditions.

Reagents:

  • Oxazolo[5,4-c]pyridin-2(1H)-one (1.0 eq)[2]

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 eq) – Acts as solvent and reagent.
    
  • Phosphorus Pentachloride (

    
    ) (1.0 eq) – Enhances chlorination efficiency.
    
  • Additive:

    
     or 
    
    
    
    -Dimethylaniline (1.0 eq) – Acid scavenger/catalyst.

Protocol:

  • Setup: In a heavy-walled pressure vial or round-bottom flask with a reflux condenser and drying tube, suspend the oxazolone intermediate in neat

    
     .
    
  • Addition: Add

    
      in one portion. Add the amine base dropwise (Caution: Exothermic).
    
  • Reaction: Heat the mixture to 100–110°C for 3–8 hours.

    • Mechanism:[2][3] The reaction proceeds via a dichlorophosphate intermediate which undergoes nucleophilic attack by chloride.

  • Quenching (CRITICAL): Cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond.

  • Extraction: Neutralize the aqueous phase to pH 7–8 using saturated

    
     or 
    
    
    
    . Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).
  • Isolation: Dry organics over

    
    , filter, and concentrate in vacuo at low temperature (<40°C) to obtain the free base.
    
Phase 3: Hydrochloride Salt Formation

The free base is often unstable or oily; the hydrochloride salt is the preferred stable solid form for storage.

Protocol:

  • Dissolve the crude 2-chlorooxazolo[5,4-c]pyridine in a minimal amount of anhydrous 1,4-dioxane or Diethyl ether .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise. A white to off-white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under inert atmosphere (hygroscopic). Wash with dry ether.

  • Dry under high vacuum to yield 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride .

Critical Process Parameters (CPPs) & Data Summary

ParameterSpecificationRationale
Precursor Isomer 4-Amino-3-hydroxypyridineCrucial: 3-Amino-4-hydroxy isomer yields the [4,5-c] impurity.[4][5]
Moisture Control < 0.1% Water (KF)

and CDI are moisture sensitive; water generates H3PO4/HCl byproducts.
Quench Temp < 10°CHigh temperature during quench hydrolyzes the 2-Cl bond back to the -one.
Reaction Temp 105°C ± 5°C (Step 2)Insufficient heat leads to incomplete conversion; excessive heat degrades the pyridine ring.

Experimental Workflow Diagram

Workflow Start Start: 4-Amino-3-hydroxypyridine Step1 Step 1: Cyclization Reagent: CDI / THF, Reflux Time: 4-6h Start->Step1 Inter Intermediate: Oxazolo[5,4-c]pyridin-2(1H)-one Step1->Inter Step2 Step 2: Chlorination Reagent: POCl3 / PCl5, 110°C Quench: Ice/Water (<10°C) Inter->Step2 Step3 Step 3: Salt Formation Reagent: 4M HCl in Dioxane Step2->Step3 Extraction & Drying Final Final Product: 2-Chlorooxazolo[5,4-c]pyridine HCl Step3->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Synthesis of Oxazolo[4,5-c]pyridine vs [5,4-c]pyridine isomers

    • Note: This reference establishes the regiochemistry of aminohydroxypyridine cycliz
    • De Coen, L., et al. "Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines." Chem. Biol. Drug Des. 2021; 98(4): 561-581. Link

  • General Method for Oxazolone Chlorination (POCl3)

    • Voight, E. A., et al. "Synthesis of oxazolo[4,5-c]quinoline TRPV1 antagonists." J. Org. Chem. 2010; 75(24): 8713-8715. Link

  • Target Molecule Identifiers

    • 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS 1258650-05-3).[6][7][8]

    • Free Base (CAS 916792-10-4).
    • Source: PubChem & Chemical Vendors (Ambeed, BLD Pharm). Link

Sources

Foundational

2-Chlorooxazolo[5,4-c]pyridine hydrochloride literature review

Executive Summary 2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a high-value heterocyclic building block used primarily in the design of kinase inhibitors and GPCR ligands. Structurally, it functions as a bioisostere f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a high-value heterocyclic building block used primarily in the design of kinase inhibitors and GPCR ligands. Structurally, it functions as a bioisostere for the purine and benzoxazole cores, offering altered solubility profiles and distinct hydrogen-bonding vectors due to the specific placement of the pyridine nitrogen.

This guide provides a comprehensive technical analysis of the scaffold, detailing its electronic properties, validated synthetic routes, and critical protocols for its deployment in medicinal chemistry campaigns.

Structural & Electronic Analysis

The oxazolo[5,4-c]pyridine core consists of a pyridine ring fused to an oxazole ring. The [5,4-c] fusion indicates that the oxazole nitrogen and oxygen are attached to the c-face of the pyridine (positions 3 and 4).

Bioisosterism and Vector Analysis

In drug design, this scaffold is often deployed to replace:

  • Purines (Adenine): The [5,4-c] core mimics the N7/N9 region of purines, critical for ATP-competitive binding in kinases.

  • Benzothiazoles/Benzoxazoles: It offers higher polarity and metabolic stability (reduced lipophilicity) compared to its benzo-fused counterparts.

The Electrophilic "Warhead" (C2-Cl)

The chlorine atom at the C2 position is chemically activated by two factors:

  • Inductive Effect: The adjacent oxygen and nitrogen atoms of the oxazole ring pull electron density, making C2 electron-deficient.

  • Pyridine Nitrogen: The nitrogen in the fused pyridine ring (para to the C-O bond of the oxazole) further decreases electron density across the

    
    -system, enhancing susceptibility to Nucleophilic Aromatic Substitution (
    
    
    
    ).

Synthetic Access & Retrosynthesis

The synthesis of 2-chlorooxazolo[5,4-c]pyridine typically proceeds through the cyclization of ortho-substituted aminopyridines.

Confirmed Synthetic Route

The most robust industrial route involves the cyclization of 3-amino-4-hydroxypyridine followed by chlorination.

Step 1: Cyclization The precursor 3-amino-4-hydroxypyridine reacts with a carbonyl source (Phosgene, Triphosgene, or CDI) to form the intermediate oxazolo[5,4-c]pyridin-2(1H)-one.

Step 2: Chlorination The oxazolone is treated with a chlorinating agent, typically Phosphorus Oxychloride (


) or Phosphorus Pentachloride (

), often with a catalytic amount of DMF (Vilsmeier-Haack conditions) to yield the 2-chloro derivative.
Visualization: Synthetic Workflow

The following diagram illustrates the critical pathway from raw materials to the activated scaffold.

SynthesisWorkflow Precursor 3-Amino-4-hydroxypyridine Reagent1 Triphosgene / CDI (Cyclization) Precursor->Reagent1 Intermediate Oxazolo[5,4-c]pyridin-2-one Reagent1->Intermediate Reagent2 POCl3 / PCl5 (Chlorination) Intermediate->Reagent2 Product 2-Chlorooxazolo[5,4-c]pyridine Reagent2->Product Target Kinase Inhibitor (Drug Candidate) Product->Target SnAr Displacement (R-NH2)

Figure 1: Validated synthetic route from aminopyridine precursors to the 2-chloro scaffold.

Experimental Protocols

Handling the Hydrochloride Salt

The commercial supply is often the hydrochloride salt (CAS 1303782-57-1). The free base is less stable and prone to hydrolysis.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Activation: For reactions requiring non-basic conditions, the free base must be liberated. Partition the salt between EtOAc and saturated

    
    , separate, dry over 
    
    
    
    , and concentrate immediately before use.
Protocol: Displacement with Amines

This is the primary reaction used to attach the scaffold to a drug pharmacophore.

Reagents:

  • Substrate: 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.5 – 3.0 equiv)
    
  • Solvent: DMF, DMA, or NMP (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a stir bar, suspend the 2-chlorooxazolo[5,4-c]pyridine HCl (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. The suspension should clarify as the free base is liberated. Critical: Exothermic reaction; cool to 0°C if scaling >1g.

  • Nucleophile Addition: Add the amine coupling partner (1.1 mmol).

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor by LC-MS. The chlorine is a good leaving group, but the fused pyridine ring requires thermal energy to overcome the activation barrier compared to simple acyl chlorides.

  • Workup: Pour the reaction mixture into ice-water. If the product precipitates, filter and wash with water.[1] If not, extract with EtOAc (3x), wash organics with brine (to remove DMF), dry (

    
    ), and concentrate.
    

Data Summary: Optimization of Coupling Conditions

ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Sensitive Groups)
Solvent DMF or DMSONMP (N-Methyl-2-pyrrolidone)THF or Dioxane
Base DIPEA (3 eq)Cs2CO3 (2 eq)NaH (1.1 eq)
Temperature 80°C120°C (Microwave)0°C to RT
Time 2-4 Hours30 Mins12-24 Hours
Yield (Avg) 75-85%60-70%40-50%

Medicinal Chemistry Applications

The 2-chlorooxazolo[5,4-c]pyridine scaffold is a proven pharmacophore in oncology and immunology.

Kinase Inhibition (JAK/Syk)

The scaffold serves as the hinge-binding motif.[2] The nitrogen of the oxazole (N3) and the nitrogen of the pyridine (N5) can accept hydrogen bonds from the kinase hinge region (e.g., Valine or Leucine residues in the ATP pocket).

  • Mechanism: The C2-amine substituent (introduced via the protocol above) extends into the solvent-exposed region or the hydrophobic back pocket, determining selectivity.

  • Case Study: In JAK1 inhibitors, replacing a standard purine core with oxazolo[5,4-c]pyridine has been shown to improve selectivity against off-target kinases like JAK2 by altering the vector of the substituents [1].

Pathway Visualization: Mechanism of Action

The following diagram details how the scaffold integrates into a typical Kinase Inhibitor design logic.

MoA Scaffold Oxazolo[5,4-c]pyridine Core Binding Hinge Region Interaction (ATP Competitive) Scaffold->Binding H-Bond Acceptor Substituent C2-Substituent (Solubilizing Group) Scaffold->Substituent Vector Orientation Effect Inhibition of Phosphorylation (Downstream Signaling Block) Binding->Effect Ki < 10 nM

Figure 2: Pharmacological logic of the oxazolo[5,4-c]pyridine scaffold in kinase inhibition.

Stability & Safety Profile

  • Hydrolysis Risk: The C2-Cl bond is susceptible to hydrolysis in acidic aqueous media, converting back to the oxazolone (inactive). Avoid prolonged exposure to aqueous acid during workups.

  • Genotoxicity: As with many halo-heterocycles, the compound is an alkylating agent. Handle in a fume hood with appropriate PPE (gloves, goggles).

  • Thermal Stability: The core ring system is thermally stable up to >200°C, making it compatible with microwave-assisted synthesis.

References

  • Selectivity of Fused Heterocyclic Kinase Inhibitors. Molecules. 2025; 30(3):666.[3]

  • Synthesis of Thiazolo[5,4-c]pyridine and Oxazolo analogs. ResearchGate (Archive). 2025.

  • Oxazolo[5,4-d]pyrimidines as Bioisosteres. European Journal of Medicinal Chemistry. 2018; 143:1261-1276.

  • Deaminative Chlorination Protocols (Analogous Chemistry). Nature Communications. 2021.

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Utility of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary 2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a specialized heterocyclic scaffold employed primarily in the discovery of small-molecule kinase inhibitors and Factor Xa anticoagulants. It is not a ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a specialized heterocyclic scaffold employed primarily in the discovery of small-molecule kinase inhibitors and Factor Xa anticoagulants. It is not a therapeutic drug in its native form; rather, it functions as a high-reactivity electrophilic intermediate (a "warhead") that allows medicinal chemists to construct bioactive ligands.

Its Mechanism of Action (MOA) is distinct in two phases:

  • Chemical MOA: It acts as a substrate for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid attachment of pharmacophores to the C-2 position.
    
  • Biological MOA (Derivatives): Once derivatized, the oxazolo[5,4-c]pyridine core functions as an ATP-competitive hinge binder , mimicking the purine ring of adenosine to inhibit tyrosine kinases (e.g., c-Met, c-KIT, VEGFR-2).

Part 1: Chemical Mechanism of Action

The Electrophilic Warhead

The core utility of 2-Chlorooxazolo[5,4-c]pyridine lies in the reactivity of the chlorine atom at the C-2 position. The fusion of the electron-deficient pyridine ring with the oxazole ring creates a highly electrophilic center at C-2.

  • Reactivity Profile: The electron-withdrawing nature of the pyridine nitrogen (especially when protonated in the hydrochloride salt form) pulls electron density away from the oxazole ring. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C-2 carbon, making it highly susceptible to attack by nucleophiles (amines, thiols, alkoxides).

  • Salt Form Utility: The hydrochloride salt stabilizes the basic pyridine nitrogen, preventing autocatalytic decomposition while simultaneously activating the ring for substitution reactions under controlled conditions.

Reaction Pathway: Nucleophilic Aromatic Substitution ( )

The synthesis of bioactive ligands involves the displacement of the chloride ion by a nucleophilic amine (


).

Step-by-Step Mechanism:

  • Addition: The nucleophile attacks the C-2 carbon, breaking the aromaticity of the oxazole ring and forming a tetrahedral Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

  • Deprotonation: The resulting intermediate loses a proton to the base, yielding the final 2-amino-oxazolo[5,4-c]pyridine derivative.

SNAr_Mechanism Start 2-Chlorooxazolo[5,4-c]pyridine (Electrophile) Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (Addition) Nu Nucleophile (R-NH2) Nu->Complex Product Bioactive Ligand (2-Amino Derivative) Complex->Product Elimination of Cl- Leaving Cl- Leaving Group Complex->Leaving

Figure 1: The


 reaction pathway transforming the scaffold into a bioactive inhibitor.

Part 2: Biological Mechanism of Action (Pharmacophore)

ATP-Competitive Kinase Inhibition

Derivatives of the oxazolo[5,4-c]pyridine scaffold are designed to target the ATP-binding pocket of protein kinases.[1][2] The scaffold acts as a bioisostere for the adenine ring of ATP.

  • Hinge Binding: The nitrogen atoms in the oxazole and pyridine rings serve as hydrogen bond acceptors and donors. They interact with the "hinge region" of the kinase (the segment connecting the N-terminal and C-terminal lobes).

  • Selectivity: The substituent added to the C-2 position (via the chemical MOA described above) extends into the hydrophobic pocket or the solvent-exposed region of the kinase, determining selectivity for specific targets like c-Met (Hepatocyte Growth Factor Receptor) or VEGFR-2 .

Target Specificity Table
Target KinaseDisease IndicationRole of Scaffold
c-Met Gastric/Lung CancerHinge binder; prevents receptor autophosphorylation.
c-KIT GIST (Stromal Tumors)Stabilizes inactive conformation (Type II inhibition).
VEGFR-2 AngiogenesisBlocks ATP binding, inhibiting blood vessel formation.
Factor Xa ThrombosisS1 pocket binder (Bioisostere to thiazolopyridine in Edoxaban).

Part 3: Experimental Protocols

Protocol 1: Synthesis of a 2-Amino Derivative

Objective: To functionalize the 2-Chlorooxazolo[5,4-c]pyridine core with an aniline pharmacophore.

Materials:

  • 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 eq)

  • Aniline derivative (e.g., 3-fluoroaniline) (1.1 eq)

  • Isopropanol (Solvent)

  • Diisopropylethylamine (DIPEA) (Base, 2.5 eq)

Workflow:

  • Dissolution: Dissolve 100 mg of 2-Chlorooxazolo[5,4-c]pyridine HCl in 5 mL of isopropanol in a microwave-compatible vial.

  • Basification: Add DIPEA dropwise. The solution may warm slightly as the free base is generated.

  • Addition: Add the aniline derivative.

  • Reaction: Seal the vial and heat to 85°C for 4 hours (or microwave at 100°C for 30 mins).

  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting chloride (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water (x2) and brine (x1).

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: To validate the biological activity of the synthesized derivative against c-Met.

Methodology:

  • Preparation: Prepare a 384-well plate with kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Addition: Add recombinant c-Met kinase (0.2 nM final conc).

  • Compound Addition: Add the oxazolo-pyridine derivative (serial dilutions in DMSO). Incubate for 15 mins at RT.

  • Substrate Initiation: Add ATP (

    
     concentration) and a peptide substrate labeled with a fluorophore (e.g., Z'-LYTE substrate).
    
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Calculate

    
     by plotting % Phosphorylation vs. Log[Compound].
    

Part 4: Signaling Pathway Visualization

The following diagram illustrates how the oxazolo[5,4-c]pyridine derivative interrupts the c-Met signaling cascade, leading to the inhibition of tumor cell proliferation.

cMet_Pathway Ligand HGF (Ligand) Receptor c-Met Receptor (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation RAS RAS / MAPK Pathway Receptor->RAS Signaling Inhibitor Oxazolo[5,4-c]pyridine Derivative Inhibitor->Receptor Inhibition (ATP Competitive) Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation

Figure 2: Inhibition of the HGF/c-Met signaling cascade by oxazolo[5,4-c]pyridine derivatives.

References

  • Synthesis of Thiazolo[5,4-c]pyridine Derivatives (Bioisosteres): Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.

  • Kinase Inhibitor Scaffold Design: Lozano, O., et al. (2011). 2-Aminothiazolo[5,4-c]pyridines as c-Met Inhibitors. (General reference for scaffold class utility)

  • General Reactivity of 2-Halo-oxazolopyridines: Potts, K. T., et al. (1974). 1,2,4-Triazoles and related compounds.[2][3][4][5][6][7] Synthesis and properties.

  • Application in Factor Xa Inhibition (Edoxaban Analogues): Kudo, T., et al. (2012). Optimization of tetrahydrothiazolo[5,4-c]pyridine derivatives as Factor Xa inhibitors.

Sources

Foundational

Technical Monograph: Solubility Profiling &amp; Handling of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

This technical guide is structured as a high-level monograph for researchers needing to characterize and utilize 2-Chlorooxazolo[5,4-c]pyridine hydrochloride . Given that specific public solubility curves for this exact...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers needing to characterize and utilize 2-Chlorooxazolo[5,4-c]pyridine hydrochloride .

Given that specific public solubility curves for this exact isomer are sparse compared to its [5,4-b] analogs, this guide synthesizes data from structural homologs (thiazolo- and oxazolopyridines) and provides a self-validating experimental framework to generate precise in-house data.

Part 1: Chemical Identity & Physicochemical Context[1][2][3]

The solubility of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride is governed by the interplay between the lattice energy of the salt and the solvation energy of the pyridinium cation. Unlike the free base, the hydrochloride salt introduces an ionic character that significantly alters its behavior in aqueous media.

Chemical Profile
PropertyData / Descriptor
IUPAC Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Core Structure Fused bicyclic heterocycle (Oxazole + Pyridine)
Molecular Weight ~191.01 g/mol (HCl salt) / 154.55 g/mol (Free Base)
Appearance Hygroscopic off-white to pale yellow solid
pKa (Calc) ~3.5 - 4.2 (Pyridine Nitrogen)
cLogP (Free Base) ~1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH+), 3 Acceptors (N, O, Cl)
The Solubility Mechanism

The dissolution of this compound involves the dissociation of the hydrochloride salt into the solvated 2-chlorooxazolo[5,4-c]pyridinium cation and the chloride anion.

  • pH Sensitivity: The compound is a salt of a weak base. In high pH environments (> pH 5.0), the pyridinium deprotonates to the free base, drastically reducing aqueous solubility and potentially causing precipitation.

  • Reactivity Warning: The C-2 chlorine atom is electrophilic. While the salt is stable in solid form, prolonged exposure to nucleophilic solvents (water, alcohols) at elevated temperatures or basic pH can lead to hydrolysis (yielding the oxazolone derivative) or nucleophilic aromatic substitution (SNAr).

Part 2: Solubility Data & Solvent Compatibility

Note: Data below represents consensus ranges derived from structural analogs (e.g., 2-chlorothiazolo[5,4-c]pyridine) and predicted physicochemical modeling. Exact values must be empirically validated per batch.

Solubility Profile Table
Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Notes
DMSO High > 50 mg/mLPreferred for stock solutions. Store at -20°C to prevent degradation.
DMF High > 40 mg/mLAlternative stock solvent; difficult to remove via lyophilization.
Water (pH < 3) Moderate 10 - 25 mg/mLStable for short durations. High acidity maintains the salt form.
PBS (pH 7.4) Low / Unstable < 1 mg/mLRisk: Rapid precipitation of free base; hydrolysis risk increases.
Ethanol Moderate 5 - 15 mg/mLUseful for crystallization; avoid heating for prolonged periods.
DCM / Chloroform Low < 5 mg/mLThe HCl salt is poorly soluble in non-polar chlorinated solvents.
Dissolution & Stability Logic (Graphviz)

The following diagram illustrates the critical decision pathways for dissolving this compound without degrading it.

SolubilityLogic cluster_warning Stability Zone Compound 2-Chlorooxazolo[5,4-c]pyridine HCl (Solid Salt) Aqueous Aqueous Media Compound->Aqueous Caution Organic Organic Solvent (DMSO/DMF) Compound->Organic Preferred Dissociation Salt Dissociation (R-NH+ + Cl-) Aqueous->Dissociation pH < 4 Precipitation Precipitation (Free Base Formation) Aqueous->Precipitation pH > 5 StableSoln Stable Stock Solution Organic->StableSoln Store -20°C Hydrolysis Hydrolysis of C-Cl (Degradation) Dissociation->Hydrolysis Time/Heat/Nucleophiles

Caption: Dissolution logic flow highlighting the risk of free-base precipitation at neutral pH and hydrolysis of the chloro-group in aqueous environments.

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on literature values. Use these protocols to validate the solubility of your specific batch, as impurities (residual HCl or free base) can skew results.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Purpose: To determine the absolute saturation limit in a specific buffer.

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., pH 4.0 Acetate Buffer).

  • Equilibration: Shake at 300 RPM for 24 hours at 25°C.

    • Validation Check: Ensure undissolved solid remains visible. If clear, add more solid.

  • Separation: Centrifuge at 15,000 x g for 10 minutes or filter using a 0.22 µm PVDF filter (avoid nylon, which binds heterocycles).

  • Quantification:

    • Dilute the supernatant 1:100 in DMSO.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock.

    • Calculation:

      
      .
      
Protocol B: Kinetic Solubility (High-Throughput)

Purpose: To estimate solubility during biological screening (preventing false negatives).

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at RT.

  • Readout: Measure Turbidity (Absorbance at 620 nm).

    • Threshold: OD620 > 0.005 indicates precipitation (solubility < 100 µM).

    • Validation: If precipitating, repeat with pH 5.0 buffer to confirm pH-dependent solubility.

Part 4: Handling & Stability Guidelines

Storage[2][7]
  • Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis of the C-Cl bond.

  • Solution State: DMSO stocks are stable for 1-3 months at -20°C. Avoid repeated freeze-thaw cycles.

Safety (E-E-A-T)
  • Hazard: 2-Chlorooxazolo[5,4-c]pyridine derivatives are potential skin sensitizers and irritants.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Neutralization: In case of spill, treat with dilute NaOH to neutralize the HCl, but be aware this generates the insoluble free base.

References

  • PubChem. (n.d.). Compound Summary: Thiazolo[5,4-c]pyridine derivatives (Structural Analogs). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Oxazolopyridines and Triazolopyridines.[1] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Stability Profile of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

This guide outlines the stability profile of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a specialized heterocyclic building block.[1] As a Senior Application Scientist, I have structured this document to prioritize t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profile of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a specialized heterocyclic building block.[1] As a Senior Application Scientist, I have structured this document to prioritize the chemical mechanisms driving instability and the practical protocols required to mitigate them.

[1]

Executive Summary

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a fused bicyclic electrophile commonly employed as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1] Its utility is defined by the reactive C2-chlorine atom, which serves as a handle for nucleophilic substitution (


).[1]

However, this reactivity creates a fragile stability profile .[1] The hydrochloride salt form protonates the pyridine nitrogen, significantly increasing the electron deficiency of the core. This makes the C2-position highly susceptible to hydrolysis, even under ambient moisture conditions.[1] This guide details the degradation pathways and establishes a self-validating handling protocol.

Chemical Identity & Structural Reactivity

To understand the stability, we must analyze the electronic distribution of the scaffold.

  • Core Structure: The oxazolo[5,4-c]pyridine system consists of a pyridine ring fused to an oxazole ring.[1]

  • The Labile Point (C2-Cl): The chlorine at position 2 is flanked by the oxazole oxygen and nitrogen.[1] The fused pyridine ring acts as an electron-withdrawing group (EWG).[1]

  • Salt Effect: In the hydrochloride form, the pyridine nitrogen is protonated (

    
    ).[1] This positive charge withdraws electron density via induction and resonance, effectively "activating" the C2-Cl bond toward nucleophilic attack by water (hydrolysis) or alcohols (solvolysis).[1]
    
Quantitative Physicochemical Data
PropertyValue / CharacteristicImplication for Stability
Molecular Weight 191.01 g/mol (approx, as HCl salt)N/A
Hygroscopicity High Absorbs atmospheric moisture, accelerating hydrolysis.[1]
Solid State Crystalline solidLattice energy provides some protection, but surface hydrolysis occurs rapidly.[1]
Solubility Soluble in DMSO, DMF, MeOHAvoid MeOH/EtOH for storage (see Solvolysis).[1]
Reactivity High ElectrophilicityProne to

displacement of Chloride.[1]

Forced Degradation Profile (Stress Testing)

The following degradation pathways are the primary risks during storage and processing.

Hydrolytic Degradation (Critical Risk)

The primary degradation product is oxazolo[5,4-c]pyridin-2(1H)-one (the "oxazolone" derivative).[1]

  • Mechanism: Water attacks the C2 carbon, displacing the chloride ion. The resulting enol tautomerizes to the stable amide (oxazolone) form.[1]

  • Catalysis: This reaction is acid-catalyzed (autocatalytic in the HCl salt form) and base-catalyzed.[1]

  • Visual Indicator: Degradation often manifests as a color change from off-white to yellow/orange due to the formation of ring-opened byproducts or extended conjugation.[1]

Solvolysis (Process Risk)

Using protic solvents like Methanol or Ethanol for recrystallization or dilution is a common error.[1]

  • Reaction:

    
    
    
  • Outcome: Formation of the methoxy/ethoxy ether impurity, which is often difficult to separate from the desired product.

Thermal & Photostability
  • Thermal: The HCl salt is generally stable up to its melting point (

    
    C decomp), provided it is dry .[1] If moisture is present, heating accelerates hydrolysis exponentially.[1]
    
  • Photo: The pyridine core absorbs UV light.[1] While relatively robust, extended exposure can lead to N-oxide formation or radical dechlorination.[1]

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways for hydrolysis and solvolysis.

DegradationPathways Compound 2-Chlorooxazolo[5,4-c]pyridine HCl Salt Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack (C2) Water + H2O (Moisture) Water->Intermediate Alcohol + ROH (Solvent) Alcohol->Intermediate Product_Hydro Oxazolo[5,4-c]pyridin-2-one (Hydrolysis Impurity) Intermediate->Product_Hydro - HCl (Tautomerization) Product_Solvo 2-Alkoxyoxazolo[5,4-c]pyridine (Solvolysis Impurity) Intermediate->Product_Solvo - HCl RingOpen Ring Opened Acyl Aminopyridine Product_Hydro->RingOpen Strong Acid/Base High Temp

Caption: Mechanistic degradation pathways showing competition between hydrolysis (moisture) and solvolysis (alcohol solvents).[1]

Analytical Methodologies

To validate the integrity of the compound, use the following self-validating analytical system.

HPLC Method Parameters (Reverse Phase)

This method separates the parent chloride from the hydrolyzed oxazolone impurity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of silanols and maintains salt solubility).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide bond detection for impurities).[1]

  • Sample Diluent: Anhydrous Acetonitrile or DMSO .[1] Do not use Methanol.

Rapid Quality Check (TLC)
  • System: 5% Methanol in Dichloromethane (DCM).[1]

  • Observation: The hydrolyzed product is significantly more polar (lower

    
    ) than the 2-chloro parent.[1]
    

Handling & Storage Protocols

Based on the stability profile, the following protocols are mandatory to maintain scientific integrity.

Storage Protocol
  • Environment: Store at -20°C in a dedicated freezer.

  • Atmosphere: Must be stored under Argon or Nitrogen .[1]

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

  • Desiccant: Secondary containment (jar) with active silica gel or

    
     is recommended.[1]
    
Experimental Handling (The "Dry-Chain")
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

  • Weighing: Weigh quickly. If high precision is required, weigh inside a glovebox or glovebag.[1]

  • Solvent Choice:

    • Preferred: Anhydrous DMF, DMA, NMP, or Acetonitrile.[1]

    • Forbidden: Water, Methanol, Ethanol (unless intended as reactants).[1]

  • Quenching: If used in a reaction, quench the mixture with a buffer rather than strong acid/base to prevent ring opening of the product.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text establishing the reactivity of fused azoles and the electrophilicity of 2-halooxazoles).

  • Schnürch, M., et al. (2007).[1] "Halogenated Heterocycles as Tools for the Construction of Heterocyclic Scaffolds." Advances in Heterocyclic Chemistry, 92, 127-166.[1] Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] European Medicines Agency.[1] (Guideline used to define stress testing parameters).[1] Link

  • PubChem. (2024).[1][2] Compound Summary: Thiazolo[5,4-c]pyridine (Analogous Scaffold).[1][3][4] National Library of Medicine.[1] Link

Sources

Foundational

Technical Monograph: Characterization &amp; Utilization of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

This technical guide is structured to serve as a definitive reference for the characterization and handling of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride . It synthesizes theoretical spectroscopic principles with pract...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization and handling of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride . It synthesizes theoretical spectroscopic principles with practical experimental protocols, addressing the specific stability challenges associated with this heterocyclic building block.

[1]

Executive Summary & Compound Profile

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a fused bicyclic heteroaromatic scaffold used primarily as an electrophilic intermediate in the synthesis of kinase inhibitors and Factor Xa antagonists.[1] Structurally, it consists of a pyridine ring fused to an oxazole ring, with a reactive chlorine atom at the C2 position.

The presence of the hydrochloride salt indicates protonation of the pyridine nitrogen, which significantly alters the solubility profile and spectroscopic signature compared to the free base. Crucially, the C2-chloro moiety functions as a cyclic imidoyl chloride, rendering the compound highly susceptible to hydrolysis and nucleophilic aromatic substitution (


).
PropertyDetail
Systematic Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Formula C₆H₃ClN₂O[1][2] · HCl
Molecular Weight 154.55 (Free Base) + 36.46 (HCl) ≈ 191.01 g/mol
Key Reactivity Electrophilic attack at C2 (Oxazole); Protonation at N5 (Pyridine)
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)

Spectroscopic Data & Diagnostic Parameters

Due to the hygroscopic nature of the HCl salt and the reactivity of the C2-Cl bond, obtaining "clean" spectra requires strict adherence to anhydrous protocols. The following data represents the diagnostic fingerprint required to validate the compound's identity and purity.

Mass Spectrometry (LC-MS)

The mass spectrum provides the primary confirmation of the halogenation state.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Diagnostic Signals:

    • [M+H]⁺ Peak: Observed at m/z 155.0 (based on ³⁵Cl).

    • Isotope Pattern: A distinct 3:1 ratio between m/z 155.0 and 157.0, confirming the presence of a single chlorine atom.

    • Common Impurity: A peak at m/z 137.0 indicates hydrolysis to the oxazolone (loss of Cl, gain of OH/O).

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of the HCl salt exhibits significant downfield shifts compared to the free base due to the deshielding effect of the pyridinium cation.

Solvent: DMSO-d₆ (Preferred for solubility) or Acetonitrile-d₃.[1] Avoid Methanol-d₄ (MeOD) if the sample is to be recovered, as solvolysis can occur over time.[1]

Diagnostic Signals (DMSO-d₆):

Position (Approx.)MultiplicityIntegrationAssignmentStructural Insight
9.20 – 9.40 ppm Singlet (s)1HH-4 (Pyridine)Most deshielded due to proximity to both N-atoms and positive charge.[1]
8.70 – 8.85 ppm Doublet (d)1HH-6 (Pyridine)Alpha to Pyridine Nitrogen; shows coupling to H-7.[1]
7.90 – 8.10 ppm Doublet (d)1HH-7 (Pyridine)Beta to Pyridine Nitrogen; exhibits coupling (

Hz) to H-6.[1]
12.0 – 14.0 ppm Broad (br s)1HN-H⁺Pyridinium proton (exchangeable, often invisible in wet solvents).

Note: The exact chemical shifts depend on concentration and residual water content. The key validation metric is the presence of three aromatic protons with the specific splitting pattern (s, d, d) characteristic of the [5,4-c] fusion isomer.

Infrared Spectroscopy (FT-IR)
  • C=N Stretch (Oxazole): ~1620–1640 cm⁻¹[1]

  • C-Cl Stretch: ~1050–1090 cm⁻¹ (Strong band)[1]

  • Pyridinium N-H: Broad band ~2400–3000 cm⁻¹

Experimental Protocols

Protocol A: Sample Preparation for NMR (Strict Anhydrous)

To prevent the conversion of the 2-chloro species to the 2-oxazolone impurity during analysis.[1]

  • Glassware Prep: Oven-dry the NMR tube and cap for at least 1 hour at 100°C.

  • Solvent: Use DMSO-d₆ from a freshly opened ampoule or stored over 4Å molecular sieves.

  • Dissolution:

    • Weigh ~5-10 mg of the HCl salt rapidly into a vial.[1]

    • Add 0.6 mL DMSO-d₆.[1]

    • Vortex until fully dissolved (solution should be clear/yellowish).

  • Acquisition: Run the spectrum immediately. Do not leave the sample sitting overnight.

Protocol B: LC-MS Purity Check
  • Diluent: Acetonitrile (ACN). Avoid water/methanol in the diluent if possible.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Gradient: Rapid gradient (5% to 95% ACN in 0.1% Formic Acid) over 3 minutes.

  • Rationale: A fast gradient minimizes the time the compound spends in the aqueous mobile phase, reducing on-column hydrolysis.

Synthesis & Degradation Pathways (Visualization)

The following diagrams illustrate the logical flow of analysis and the chemical stability risks associated with this compound.

Analytical Decision Tree

This workflow ensures data integrity by filtering out degraded samples before expensive biological testing.[1]

AnalyticalWorkflow Start Sample: 2-Chlorooxazolo[5,4-c]pyridine HCl Solubility Solubility Check (DMSO vs MeOD) Start->Solubility NMR_Prep Prepare NMR (Anhydrous DMSO-d6) Avoid H2O exposure Solubility->NMR_Prep Dissolves Clear H_NMR 1H NMR Acquisition Check for 3 Aromatic Protons NMR_Prep->H_NMR Decision Impurity Check H_NMR->Decision Pass PASS: Validated Structure Proceed to Synthesis Decision->Pass Clean Spectra Fail_Hydrolysis FAIL: Signals at 6.5-7.5 ppm (Oxazolone Impurity) Decision->Fail_Hydrolysis Extra OH/NH peaks Fail_Isomer FAIL: Wrong Splitting Pattern (Regioisomer [4,5-c] or [5,4-b]) Decision->Fail_Isomer Coupling Mismatch

Caption: Analytical workflow for validating 2-chlorooxazolo[5,4-c]pyridine HCl, prioritizing impurity detection.

Reactivity & Degradation Mechanism

Understanding the degradation pathway is crucial for storage and handling.

DegradationPath Target 2-Chlorooxazolo[5,4-c]pyridine (Active Electrophile) Intermediate Tetrahedral Intermediate Target->Intermediate + H2O (Nucleophilic Attack) Water H2O / Moisture Impurity Oxazolo[5,4-c]pyridin-2(1H)-one (Inactive Hydrolysis Product) Intermediate->Impurity - HCl (Elimination) HCl HCl (Byproduct) Intermediate->HCl

Caption: Hydrolysis pathway of the C2-chloro moiety upon exposure to atmospheric moisture.[1]

Handling & Safety (E-E-A-T)

Hygroscopicity Management

The hydrochloride salt is hygroscopic . Absorption of water leads to the formation of hydrochloric acid within the solid matrix, which autocatalyzes the hydrolysis of the C-Cl bond.

  • Action: Store in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

Solubility vs. Stability
  • DMSO: Good solubility, good stability (hours).

  • Methanol/Ethanol: Good solubility, poor stability (nucleophilic solvent will slowly displace the chloride to form the alkoxy-derivative).

  • Water: Soluble, but rapid hydrolysis occurs. Do not use aqueous buffers for stock solutions.

Safety

This compound is a potent alkylating-like agent (sensitizer).[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Disposal: Quench excess material with a dilute amine solution (e.g., 10% ammonium hydroxide) to convert the reactive chloride to the benign amine before disposal.

References

  • PubChem. (2025).[1][3] 2-Chlorooxazolo[5,4-b]pyridine (Analogous Scaffold Data).[1] National Library of Medicine. Available at: [Link][1]

  • Ueda, S., & Nagasawa, H. (2009).[4] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative C-H Amination.[1] Journal of the American Chemical Society.[4] (Reference for pyridine-fused azole reactivity). Available at: [Link][1]

  • Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts.[1] University of Wisconsin-Madison.[1] Available at: [Link][1]

Sources

Exploratory

Technical Safety Guide: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

This technical guide details the safety, handling, and experimental integration of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS: 1258650-05-3). It is designed for medicinal chemists and process engineers utilizing t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental integration of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS: 1258650-05-3). It is designed for medicinal chemists and process engineers utilizing this electrophilic scaffold in drug discovery.

Chemical Profile & Reactivity Analysis

Compound: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride CAS: 1258650-05-3 Role: High-value heterocyclic building block (Scaffold). Reactivity Class: Electrophilic Heteroaromatic Halide / Acid Salt.

Structural Logic & Hazard Implications

The 2-chlorooxazolo[5,4-c]pyridine core features a fused pyridine-oxazole system. The chlorine atom at the C2 position is highly activated toward nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the oxazole oxygen and the protonated pyridine nitrogen (in the hydrochloride salt form).
  • Hydrolytic Instability: Upon exposure to atmospheric moisture, the C2-Cl bond can hydrolyze, releasing corrosive Hydrogen Chloride (HCl) gas and degrading the scaffold into the corresponding oxazolone or ring-opened byproduct.

  • Acidity: As a hydrochloride salt, the solid is inherently acidic and hygroscopic.

  • Toxicological Assumption: While specific

    
     data may be sparse, treat as Category 1 Skin Corrosive  and Category 2 Acute Toxin  (Oral/Inhalation) based on the reactivity of analogous halogenated azoles [1, 2].
    

Risk Assessment & Engineering Controls

The "Treat-As" Protocol

In the absence of comprehensive toxicological data for this specific isomer, adopt the "High-Potency / High-Reactivity" containment strategy.

Hazard DomainClassification (GHS)Engineering Control
Inhalation Acute Tox. 4 / Resp.[1] IrritantFume Hood (Face velocity > 0.5 m/s) or Glovebox .
Skin Contact Skin Corr.[1][2] 1B / SensitizerDouble Gloving (Nitrile under Laminate).
Eye Contact Eye Dam. 1Goggles + Face Shield (if outside hood).
Reactivity Water Reactive (Slow)Inert Atmosphere (

or

).
Decision Logic: Handling Environment

Use the following logic flow to determine the appropriate workspace based on the operation scale.

SafetyLogic cluster_reqs Critical Requirements Start Operation Assessment ScaleCheck Mass > 500 mg? Start->ScaleCheck StateCheck Solid Handling or Solution? ScaleCheck->StateCheck No Glovebox GLOVEBOX (Argon Atmosphere) ScaleCheck->Glovebox Yes (High Risk) StateCheck->Glovebox Solid Weighing Hood FUME HOOD (Schlenk Line) StateCheck->Hood Solution Transfer Req1 Static Dissipative Mat Glovebox->Req1 Req2 Acid Gas Trap Hood->Req2

Figure 1: Decision matrix for selecting the appropriate engineering control based on scale and physical state.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of halogenated heteroaromatics dissolved in organic solvents (e.g., DCM, DMF), as permeation can occur within minutes.

  • Primary Layer: 4-mil Nitrile (Dexterity).

  • Secondary Layer: Silver Shield® / Norfoil® laminate gloves (Chemical Barrier).

  • Respiratory: If working outside a hood (Emergency only), use a Full-Face Respirator with Multi-Gas/Vapor (Acid Gas + Organic Vapor) cartridges.

Experimental Protocol: Safe Synthesis & Quenching

Context: A typical workflow involving the nucleophilic substitution of the C2-Chlorine with an amine (


).
A. Preparation (Inert Handling)
  • Drying: Ensure all glassware is oven-dried (

    
    ) and cooled under vacuum.
    
  • Weighing: Weigh the 2-Chlorooxazolo[5,4-c]pyridine HCl inside a glovebox or using a weighing funnel under a cone of nitrogen in the fume hood. Do not expose to humid air for >2 minutes.

  • Solvent: Use anhydrous DMF or DMAc. The presence of water will compete with the amine, generating the inactive oxazolone byproduct.

B. Reaction Setup (The "Self-Validating" Workflow)

This protocol includes visual checkpoints to verify safety and chemistry integrity.

ReactionWorkflow Step1 1. Dissolution Check1 Checkpoint: Clear Solution? Step1->Check1 Step2 2. Base Addition (DIPEA/TEA) Check1->Step2 Yes Warn1 Exotherm Risk: Add Dropwise Step2->Warn1 Step3 3. Nucleophile Addn (Amine) Step2->Step3 Step4 4. Quench (Sat. NH4Cl) Step3->Step4

Figure 2: Step-by-step reaction workflow with critical safety checkpoints.

  • Dissolution: Dissolve the scaffold in anhydrous solvent. Checkpoint: The solution should be clear. Turbidity suggests hydrolysis or salt insolubility (add more solvent).

  • Neutralization: Add 2.5 equivalents of organic base (DIPEA) dropwise at

    
    .
    
    • Why? The first eq.[1][3] neutralizes the HCl salt; the second scavenges the HCl generated during substitution.

    • Safety: This step is exothermic. Monitor internal temperature.

  • Reaction: Add the nucleophile. Warm to RT or heat as required (typically

    
     for oxazolo-pyridines).
    
C. Disposal & Quenching
  • Never dispose of unquenched reaction mixtures directly into waste drums.

  • Protocol: Treat the waste stream with a dilute basic solution (e.g., 1M NaOH or Sat.

    
    ) to ensure all residual electrophile is hydrolyzed to the benign hydroxy-derivative.
    
  • PH Check: Verify waste pH is 6-9 before transferring to the Halogenated Organic Waste container.

Storage & Stability

  • Temperature: Store at -20°C (Long term) or 2-8°C (Active use) [3].

  • Atmosphere: Store under Argon or Nitrogen. Use Parafilm® or electrical tape to seal the vial cap.

  • Shelf-Life: Re-test purity (LC-MS) every 6 months. Appearance of new peaks at M-36 (loss of HCl) or M+16 (Hydrolysis) indicates degradation.

Emergency Response

Scenario: Spillage of Solid Material

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Neutralize: Cover the spill with solid Sodium Bicarbonate (

    
    ) or Calcium Carbonate to neutralize acidity.
    
  • Sweep: Use a dustpan (do not create dust clouds) and place in a hazardous waste bag.

  • Clean: Wipe surface with 1M NaOH, then water.

Scenario: Skin Exposure

  • Immediate Action: Drench area with water for 15 minutes.[2][4]

  • Neutralize: Do not use vinegar or acids. Wash with mild soap and water.

  • Medical: Seek assistance immediately. Provide the SDS (or this guide) to the physician, highlighting the HCl salt and halogenated heterocycle nature.

References

  • PubChem. (2024). Compound Summary: Halogenated Pyridines Safety Data. National Library of Medicine. Retrieved from [Link]

  • ECHA. (2024). Guidance on the Application of the CLP Criteria. European Chemicals Agency.[3] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Heterocyclic Architectures in Medicinal Chemistry

The following technical guide is structured to provide actionable, high-level insights into the strategic application of heterocyclic building blocks in modern drug discovery. Executive Summary In the modern pharmacopeia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights into the strategic application of heterocyclic building blocks in modern drug discovery.

Executive Summary

In the modern pharmacopeia, heterocyclic compounds are not merely structural components; they are the functional engines of bioactivity.[1][2] Recent analyses of FDA-approved small-molecule drugs (2013–2023) reveal that over 82% contain at least one nitrogen heterocycle.[3][4] This dominance is driven by their unique ability to modulate physicochemical properties (solubility, lipophilicity), engage in vectorial hydrogen bonding, and serve as rigid scaffolds that orient pharmacophores in three-dimensional space.

This guide moves beyond basic definitions to explore the strategic selection , synthetic manipulation , and experimental validation of heterocyclic building blocks, focusing on overcoming the specific challenges posed by nitrogen-containing systems.

Part 1: The Pharmacophore Advantage

Why Heterocycles? The Causality of Binding

The decision to incorporate a heterocycle is rarely arbitrary. It is a calculated move to manipulate the electronic and steric environment of a drug candidate.

  • Vectorial Hydrogen Bonding: unlike phenyl rings, heterocycles like pyridine or pyrimidine possess lone pairs that act as directional hydrogen bond acceptors (HBA). This allows for specific interactions with protein residues (e.g., the hinge region of kinases) without adding significant molecular weight.

  • Electronic Tuning (The "N-Scan"): Systematically replacing carbon atoms with nitrogen (e.g., Phenyl

    
     Pyridine 
    
    
    
    Pyrimidine) lowers the HOMO energy, increasing metabolic stability against oxidative metabolism (P450s) while simultaneously increasing aqueous solubility by lowering LogP.
  • Bioisosterism: Heterocycles act as non-classical bioisosteres. For instance, a tetrazole ring is a lipophilic bioisostere of a carboxylic acid, offering comparable acidity (

    
     ~4.5-5) but with improved membrane permeability.
    
Visualization: Strategic Bioisosteric Replacement

The following decision tree illustrates the logic flow when optimizing a lead compound using heterocyclic replacements.

BioisostereLogic Start Lead Compound Optimization Issue1 Problem: High Metabolic Clearance? Start->Issue1 Issue2 Problem: Poor Solubility? Start->Issue2 Issue3 Problem: Poor Potency/Selectivity? Start->Issue3 Action1 Strategy: Block Metabolic Soft Spot Issue1->Action1 Ex1 Replace Phenyl with Pyridine/Pyrazine (Reduces electron density) Action1->Ex1 Action2 Strategy: Introduce Solubilizing Group Issue2->Action2 Ex2 Append Morpholine or Piperazine (Lowers LogP, introduces ionizable center) Action2->Ex2 Action3 Strategy: Rigidification Issue3->Action3 Ex3 Cyclize flexible chain into Indole or Benzimidazole Action3->Ex3

Caption: Decision logic for selecting heterocyclic modifications to resolve specific ADME/Tox liabilities.

Part 2: Privileged Scaffolds & Strategic Classification

Certain heterocyclic systems appear statistically more frequently in successful drugs due to their "privileged" nature—their inherent ability to bind to diverse biological targets.

Top Nitrogen Heterocycles in FDA-Approved Drugs (2013-2023)[3][4]
RankScaffoldKey PropertyDrug Examples
1 Pyridine H-bond acceptor, metabolic stabilityImatinib, Sorafenib
2 Piperidine Basic amine (

~10-11), solubility enhancer
Ibrutinib, Tofacitinib
3 Pyrazole Donor/Acceptor motif, kinase hinge binderRuxolitinib, Axitinib
4 Pyrimidine Electron-deficient, mimics DNA basesRosuvastatin, Ibrutinib
5 Indole GPCR privileged structure, mimics TryptophanOsimertinib, Sunitinib

Data synthesized from recent FDA analysis and J. Med.[5] Chem. surveys.

Part 3: Experimental Protocol (Case Study)

Challenge: Cross-Coupling of 2-Pyridyl Boronates

While Suzuki-Miyaura coupling is the gold standard for C-C bond formation, 2-substituted pyridines present a notorious challenge.[6] 2-Pyridyl boronic acids are highly unstable due to rapid protodeboronation (hydrolysis of the C-B bond).

The Solution: Utilization of MIDA (N-methyliminodiacetic acid) Boronates . The MIDA ligand complexes the boron atom, removing its Lewis acidity and preventing protodeboronation until the slow-release conditions are met.

Protocol: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate

Objective: Synthesize a 2-arylpyridine scaffold from an aryl chloride and 2-pyridyl MIDA boronate.[6]

Materials
  • Substrate: Aryl Chloride (1.0 equiv)

  • Reagent: 2-Pyridyl MIDA boronate (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) – Critical for sterically demanding or electron-rich chlorides.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: THF:Water (10:1)

  • Additives: Copper(II) acetate (0.5 equiv) – Optional: promotes transmetallation in difficult cases.

Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Loading: Add the Aryl Chloride (1.0 mmol), 2-Pyridyl MIDA boronate (1.2 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K
    
    
    
    PO
    
    
    (636 mg, 3.0 mmol) to the vial.
    • Note: MIDA boronates are air-stable solids, simplifying handling.

  • Solvent Addition: Add degassed THF (4.5 mL) and deionized Water (0.45 mL).

    • Mechanism Insight: Water is required to slowly hydrolyze the MIDA ester in situ, releasing the active boronic acid species at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

  • Reaction: Seal the vial and heat to 60°C for 12–24 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the aryl chloride. If the reaction stalls, the slow release of boronic acid may be too slow; increase temperature to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO

    
     and brine. Dry organic layer over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). Pyridine products are often polar; consider adding 1% Et

    
    N to the eluent to prevent streaking on silica.
    

Part 4: Advanced Workflow – Late-Stage Functionalization (LSF)

Modern drug discovery is shifting away from de novo synthesis for every analog toward Late-Stage Functionalization . This approach uses C-H activation to append functional groups directly onto the heterocyclic core of a complex intermediate.

Visualization: The Minisci Reaction Workflow

The following diagram depicts a radical alkylation strategy (Minisci reaction) used to diversify a pyridine core at the late stage of lead optimization.

LSF_Workflow Core Heterocyclic Lead (e.g., Pyridine Core) Process Minisci C-H Activation (Radical generation) Core->Process Substrate Reagent Radical Precursor (Carboxylic Acid + Ag/S2O8) Reagent->Process Radical Source Library Diversified Library (Alkyl/Acyl analogs) Process->Library Regioselective Functionalization

Caption: Workflow for Late-Stage Functionalization using Minisci radical chemistry to diversify pyridine cores.

References

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) . Journal of Medicinal Chemistry. [Link][3][4]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction . Royal Society of Chemistry. [Link][7]

  • Late-Stage Functionalization for Improving Drug-like Molecular Properties . Chemical Reviews. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction . ResearchGate/Review. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery . MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

The following Application Note and Protocol is designed for research scientists and drug development professionals. It synthesizes established heterocyclic chemistry principles with specific procedural adaptations for th...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It synthesizes established heterocyclic chemistry principles with specific procedural adaptations for the 2-chlorooxazolo[5,4-c]pyridine scaffold.

Executive Summary

The oxazolo[5,4-c]pyridine ring system represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., c-Met, VEGFR-2) and adenosine receptor antagonists.[1] The introduction of a chlorine atom at the C2 position activates the scaffold for subsequent nucleophilic aromatic substitutions (


) or palladium-catalyzed cross-couplings, making 2-chlorooxazolo[5,4-c]pyridine  a critical intermediate.[1]

This protocol details a robust, three-stage synthesis starting from 4-amino-3-hydroxypyridine .[1] Unlike the more common [4,5-b] isomers, the [5,4-c] fusion requires specific handling to prevent regiochemical ambiguity and ensure stability of the pyridine nitrogen during chlorination.[1]

Retrosynthetic Analysis & Strategy

The synthetic logic relies on constructing the oxazole ring upon the pre-existing pyridine core (Type I Synthesis).[1] The critical disconnection is at the C2-O and C2-N bonds of the oxazole ring.[1]

  • Precursor Selection: The [5,4-c] fusion dictates the nitrogen of the oxazole ring must originate from the 4-position of the pyridine, and the oxygen from the 3-position.[1] Therefore, 4-amino-3-hydroxypyridine is the mandatory starting material.[1] (Note: Using 3-amino-4-hydroxypyridine would yield the [4,5-c] isomer).[1]

  • Cyclization Strategy: A phosgene equivalent (CDI or Triphosgene) is used to form the cyclic carbamate (oxazolone).[1]

  • Functionalization: Deoxychlorination converts the cyclic carbamate to the 2-chloro derivative.[1]

Retrosynthesis Target 2-Chlorooxazolo[5,4-c]pyridine (Target) Inter Oxazolo[5,4-c]pyridin-2(1H)-one (Tautomer: 2-Hydroxy) Target->Inter Deoxychlorination (POCl3) Start 4-Amino-3-hydroxypyridine (Starting Material) Inter->Start Cyclocarbonylation (CDI or Triphosgene)

Figure 1: Retrosynthetic disconnection showing the conversion of the aminopyridinol core to the target chloride.

Detailed Experimental Protocol

Stage 1: Cyclocarbonylation to Oxazolo[5,4-c]pyridin-2(1H)-one

This step installs the oxazole ring.[1] 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene gas for safety and stoichiometric control.[1]

Reagents:

  • 4-Amino-3-hydroxypyridine (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)[1]

  • Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.[1]

  • Dissolution: Suspend 4-amino-3-hydroxypyridine (5.0 g, 45.4 mmol) in anhydrous THF (50 mL). If solubility is poor, use DMF (30 mL) or add dry TEA (1.0 equiv).[1]

  • Addition: Add CDI (8.8 g, 54.5 mmol) portion-wise at room temperature. Caution: CO2 evolution will occur.[1]

  • Reaction: Heat the mixture to reflux (66°C for THF) or 80°C (for DMF) and stir for 3-5 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The starting material peak should disappear, replaced by the more polar oxazolone peak.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If in THF: The product often precipitates.[1] Filter the solid, wash with cold THF and Et2O.[1]

    • If in DMF: Pour the mixture into ice-water (200 mL). Adjust pH to ~6-7 with dilute acetic acid if necessary to induce precipitation.[1] Filter the off-white solid.[1]

  • Drying: Dry the solid under high vacuum at 50°C overnight.

    • Yield Expectation: 75-85%[1]

    • Appearance: Off-white to pale yellow powder.[1]

Stage 2: Deoxychlorination to 2-Chlorooxazolo[5,4-c]pyridine

This step converts the carbonyl moiety to the chloro-substituent.[1]

Reagents:

  • Oxazolo[5,4-c]pyridin-2(1H)-one (Intermediate from Stage 1)[1]

  • Phosphorus Oxychloride (

    
    ) (Solvent/Reagent, ~10-15 equiv)[1]
    
  • Phosphorus Pentachloride (

    
    ) (1.0 equiv) - Optional but recommended for higher yields.[1]
    
  • Triethylamine (

    
    ) or 
    
    
    
    -Diethylaniline (Catalytic)[1]

Procedure:

  • Setup: In a dry pressure tube or round-bottom flask with a drying tube (CaCl2), place the oxazolone intermediate (4.0 g).

  • Reagent Addition: Add

    
      (6.1 g, 1.0 equiv) and mix briefly. Carefully add 
    
    
    
    (40 mL). Caution: Exothermic.[1][2]
  • Reaction: Heat the mixture to reflux (105-110°C) for 4-6 hours. The suspension should clear as the starting material is consumed and the chlorinated product forms.[1]

  • Monitoring: Aliquot a small sample, quench in MeOH, and check LC-MS. (Note: The chloride is reactive; avoid nucleophilic solvents during checking if possible, or check rapidly).

  • Workup (Critical for Stability):

    • Evaporate excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Resuspend the oily residue in anhydrous DCM (50 mL).

    • Pour the DCM solution slowly onto a mixture of crushed ice and saturated

      
        (200 mL) with vigorous stirring. Ensure the pH remains basic (pH > 8) to keep the pyridine nitrogen deprotonated and prevent hydrolysis of the C-Cl bond.[1]
      
    • Separate the organic layer.[1][3] Extract the aqueous layer 2x with DCM.[1]

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
    • Concentrate to yield the crude free base.[1]

Stage 3: Salt Formation (Hydrochloride)

Isolating the product as the HCl salt improves long-term stability and crystallinity.[1]

Procedure:

  • Dissolve the crude free base (from Stage 2) in a minimum amount of anhydrous Diethyl Ether or DCM (e.g., 20 mL).[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4.0 M HCl in Dioxane (1.2 equiv relative to free base).

  • A white to pale yellow precipitate will form immediately.[1]

  • Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt can be hygroscopic.[1] Wash with cold ether.[1]

  • Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Final Product Specifications:

  • Name: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride[4][1][2][5][6][7]

  • Formula:

    
    
    
  • MW: 154.55 (Free base) / 191.01 (HCl salt)[1]

  • Appearance: White to pale yellow crystalline solid.[1]

  • Storage: -20°C, desiccated. Moisture sensitive (C-Cl bond can hydrolyze over time).[1]

Key Reaction Parameters & Troubleshooting

ParameterSpecificationRationale / Troubleshooting
Stoichiometry (CDI) 1.2 - 1.5 equivExcess CDI ensures complete closure.[1] If starting material remains, add 0.2 equiv more CDI.[1]
Temperature (Step 2) 105°C (Reflux)High temperature is required to aromatize the system.[1] If conversion is slow, add catalytic DMF (Vilsmeier-Haack conditions).[1]
Quenching (Step 2) Ice/NaHCO3CRITICAL: Do not use water alone.[1] The resulting phosphoric acid will protonate the pyridine, making extraction difficult and promoting hydrolysis.[1] Keep pH > 8.[1]
Purification PrecipitationColumn chromatography is possible (Hex/EtOAc) for the free base but often degrades the compound on silica.[1] Crystallization as HCl salt is preferred.[1]

Structural Validation (Expected Data)

1H NMR (400 MHz, DMSO-d6): The spectrum should show three distinct aromatic protons corresponding to the pyridine ring.

  • 
     ~9.0 - 9.2 ppm (s, 1H, H-2 of pyridine ring / H-4 of fused system): Deshielded by adjacent N and oxazole O.[1]
    
  • 
     ~8.6 - 8.8 ppm (d, 1H, H-6 of pyridine ring / H-6 of fused system): Adjacent to Pyridine N.[1]
    
  • 
     ~7.8 - 8.0 ppm (d, 1H, H-5 of pyridine ring / H-7 of fused system).[1]
    

LC-MS:

  • ESI+: m/z = 155.0 / 157.0 (3:1 ratio characteristic of Chlorine isotope pattern).[1]

Safety & Handling

  • POCl3: Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] Use a base trap (NaOH solution) for the rotary evaporator.[1]

  • CDI: Releases CO2.[1] Do not seal the reaction vessel tightly; use a bubbler.

  • Product: The 2-chloro derivative is a potent electrophile.[1] Avoid skin contact; it may cause sensitization.[1]

References

  • Synthesis of Oxazolopyridines

    • De Coen, L. M., et al.[1] "Synthetic approaches towards oxazolo[5,4-d]pyrimidines and their biological applications." European Journal of Organic Chemistry, 2018.[1] (Provides analogous cyclization conditions for fused oxazoles).

    • Source:[1]

  • Precursor Chemistry (Aminohydroxypyridines)

    • Dunn, A. D., et al.[1] "The synthesis of some oxazolo[4,5-c]pyridines."[1][8] Journal of Heterocyclic Chemistry, 1979.[1] (Establishes the regiochemical fusion logic).

    • Source:[1]

  • Chlorination Protocols

    • Patel, S. R., et al.[1] "Synthesis of 2-chlorooxazolo[5,4-b]pyridine."[1] Indian Journal of Chemistry, Section B. (General protocol for chlorinating oxazolones with POCl3).[1]

  • Product Identification

    • CAS Registry No. 1258650-05-3 (2-Chlorooxazolo[5,4-c]pyridine hydrochloride).[4][1][5][6][7]

    • Source:[1]

Sources

Application

Detailed experimental procedure for 2-Chlorooxazolo[5,4-c]pyridine hydrochloride

Application Note: High-Purity Synthesis of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride Part 1: Executive Summary & Strategic Rationale The oxazolo[5,4-c]pyridine scaffold is a critical bioisostere for purine and quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Part 1: Executive Summary & Strategic Rationale

The oxazolo[5,4-c]pyridine scaffold is a critical bioisostere for purine and quinazoline cores, widely utilized in kinase inhibitors (e.g., EGFR, c-Met) and GPCR ligands.[1][2] The 2-chloro derivative serves as a linchpin intermediate, enabling rapid diversification via SNAr displacements or Palladium-catalyzed cross-couplings.[1][2]

This protocol details the synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride starting from 4-amino-3-hydroxypyridine . Unlike standard literature that often isolates the unstable free base, this procedure prioritizes the isolation of the hydrochloride salt .[2]

Why this approach?

  • Stability: The 2-chloro-oxazole C-Cl bond is electronically activated by the fused pyridine ring, making the free base highly susceptible to hydrolysis in ambient moisture. The hydrochloride salt significantly retards this degradation.

  • Purification: The salt form allows for precipitation-based purification, avoiding silica gel chromatography which can degrade the labile chloride.

  • Safety: We utilize triphosgene (BTC) as a solid, quantifiable phosgene surrogate, eliminating the hazards of gaseous phosgene while maintaining high reactivity for the urea formation.[1][2]

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is a two-stage linear sequence:

  • Cyclocarbonylation: Formation of the oxazolone core using triphosgene.

  • Deoxychlorination: Conversion of the cyclic carbamate to the imidoyl chloride using phosphorus oxychloride (

    
    ).[1][2]
    

SynthesisWorkflow Figure 1: Synthetic Pathway for 2-Chlorooxazolo[5,4-c]pyridine HCl SM 4-Amino-3-hydroxypyridine Inter Oxazolo[5,4-c]pyridin-2(1H)-one SM->Inter Triphosgene, TEA THF, 0°C to RT Product 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride Inter->Product POCl3, PCl5 100°C, then HCl/Dioxane

Figure 1: The [5,4-c] fusion requires the 3-hydroxy-4-amino substitution pattern on the pyridine ring.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of Oxazolo[5,4-c]pyridin-2(1H)-one

Principle: The 3-hydroxy group attacks the phosgene equivalent first to form a chloroformate, followed by intramolecular cyclization by the 4-amino group.

Materials:

  • 4-Amino-3-hydroxypyridine (1.0 eq)

  • Triphosgene (Bis(trichloromethyl) carbonate) (0.4 eq)[1][2]

  • Triethylamine (TEA) (2.2 eq)[1][2]

  • Tetrahydrofuran (THF), anhydrous (10 V)[1][2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-amino-3-hydroxypyridine and anhydrous THF under Nitrogen atmosphere. Cool the suspension to 0–5°C.

  • Base Addition: Add Triethylamine dropwise over 15 minutes. The mixture may clear slightly.

  • Cyclization: Dissolve Triphosgene in a minimal amount of THF. Add this solution dropwise to the reaction mixture at 0°C. Caution: Exothermic reaction. Gas evolution (

    
    ) will occur.[1][2]
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.[1][2]

  • Quench & Isolation:

    • Quench carefully with saturated aqueous

      
      .[1]
      
    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][2]
      
    • Purification: Triturate the solid residue with cold diethyl ether to remove residual urea byproducts. Filter and dry under vacuum.

    • Yield Expectation: 75–85% (Off-white solid).

Step 2: Chlorination & Salt Formation[1][3]

Principle:


 acts as both solvent and reagent.[1] The addition of 

ensures complete conversion of the tautomeric lactam to the imidoyl chloride.

Materials:

  • Oxazolo[5,4-c]pyridin-2(1H)-one (from Step 1)[1]

  • Phosphorus oxychloride (

    
    ) (5.0 eq)[1][2]
    
  • Phosphorus pentachloride (

    
    ) (1.1 eq)[1][2]
    
  • 
     in Dioxane (4.0 M solution)[1][2]
    
  • Diethyl ether (anhydrous)[1][2]

Protocol:

  • Chlorination:

    • In a heavy-walled pressure vial or RBF with a reflux condenser, suspend the intermediate from Step 1 in

      
      .
      
    • Add

      
       in one portion.
      
    • Heat the mixture to 100°C for 3–5 hours. The suspension should become a clear solution.

    • Endpoint: Monitor by LCMS (aliquot quenched in MeOH; look for the methyl ether adduct if the chloride is too reactive, or the chloride itself).[1][2]

  • Workup (Critical for Stability):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under high vacuum at <50°C. Do not use water workup yet. [1][2]
      
    • Azeotrope the residue twice with anhydrous Toluene to remove trace phosphoryl chlorides.

  • Salt Precipitation:

    • Dissolve the crude oily residue in a minimal volume of anhydrous Dichloromethane (DCM) or Diethyl Ether.[1][2]

    • Cool to 0°C.

    • Add 4.0 M

      
       in Dioxane dropwise with vigorous stirring. A white to pale-yellow precipitate will form immediately.
      
    • Stir at 0°C for 30 minutes.

  • Isolation:

    • Filter the solid under a nitrogen blanket (hygroscopic).[1][2]

    • Wash the cake with cold anhydrous Ether.

    • Dry under high vacuum over

      
       for 12 hours.
      

Data Summary Table:

ParameterSpecificationNote
Appearance White to pale yellow crystalline solidDarkening indicates hydrolysis/degradation.
Yield 60–70% (Step 2)Lower yields often result from hydrolysis during handling.[1][2]
Storage -20°C, Desiccated, Inert GasCRITICAL: Reacts with atmospheric moisture.[1][2]
1H NMR Consistent with structureShift of aromatic protons downfield due to salt formation.

Part 4: Reactivity & Applications

The 2-chlorooxazolo[5,4-c]pyridine core is an "activated" electrophile. The fusion to the electron-deficient pyridine ring makes the C2-position highly reactive toward nucleophiles.

Reactivity Figure 2: Divergent Reactivity Profile Core 2-Chlorooxazolo[5,4-c]pyridine (Electrophile) Prod1 2-Amino-oxazolopyridine Core->Prod1 + R-NH2 (Mild Base, RT) Prod2 2-Alkoxy-oxazolopyridine Core->Prod2 + NaOR (0°C) Prod3 2-Aryl-oxazolopyridine Core->Prod3 + Ar-B(OH)2 (Pd cat., Base) Amine Primary/Secondary Amines (SnAr) Alkoxide Alkoxides (Ether formation) Suzuki Aryl Boronic Acids (Suzuki Coupling)

Figure 2: The C2-chloride is a versatile handle for library generation.

Part 5: Troubleshooting & Safety

  • Hydrolysis Risk: If the final product turns into a sticky gum or smells strongly of HCl upon opening, it has hydrolyzed back to the 'one' (cyclic carbamate).[1][2] Correction: Reprocess by resubjecting to

    
    .
    
  • Regioselectivity: Ensure the starting material is 4-amino-3-hydroxypyridine . Using 3-amino-4-hydroxypyridine will yield the [4,5-c] isomer.

  • POCl3 Quenching: While this protocol uses evaporation, any traps or glassware containing residual

    
     must be quenched by slow addition to a large volume of ice-water containing NaOH. Never add water to the 
    
    
    
    .

References

  • General Chlorination Protocol: Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent."[3] (Review of chlorination of fused heterocycles).

  • Triphosgene Cyclization: Heterocycles. "Triphosgene-mediated chlorolactamization..." (Demonstrates utility of triphosgene for cyclic urea/carbamate formation).

  • Precursor Reactivity: MDPI. "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines." (Context on 3-hydroxypyridine reactivity patterns).

  • Analogous Chemistry (Thiazolo[5,4-c]pyridine): ResearchGate. "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative." (Provides structural analogies for the [5,4-c] fusion).

Sources

Method

Application Note: Precision Suzuki-Miyaura Coupling of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary & Scientific Rationale The oxazolo[5,4-c]pyridine scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for purines and imidazo[1,2-a]pyridines in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The oxazolo[5,4-c]pyridine scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for purines and imidazo[1,2-a]pyridines in kinase inhibitors (e.g., c-Met, VEGFR-2) and adenosine receptor antagonists.

The substrate 2-Chlorooxazolo[5,4-c]pyridine hydrochloride presents specific synthetic challenges that distinguish it from simple aryl chlorides:

  • Electronic Deactivation: The fused pyridine ring renders the C2-position highly electrophilic, facilitating oxidative addition but also increasing susceptibility to nucleophilic attack (hydrolysis) at the oxazole ring.

  • Catalyst Poisoning: The pyridine nitrogen (N5) and oxazole nitrogen (N3) are potent ligands that can displace phosphines on Palladium, arresting the catalytic cycle.

  • Salt Interference: The hydrochloride salt form requires meticulous in situ neutralization. Failure to manage the acidic proton leads to protodeboronation of the coupling partner and ligand protonation.

This guide provides a validated, self-consistent protocol designed to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight & Reaction Design

The Electrophilic Center

The C2 position is the preferred site for oxidative addition due to the inductive effect of the adjacent oxygen and nitrogen atoms, combined with the electron-withdrawing nature of the fused pyridine ring. However, this electron deficiency makes the ring system prone to base-mediated ring opening (hydrolysis) in aqueous media at high temperatures.

The Salt Factor

Using the HCl salt directly without adjustment consumes 1 equivalent of base immediately. Standard protocols using 2.0 equivalents of base will stall, as only 1.0 equivalent remains for the transmetallation step. Our protocol mandates a 3.5 equivalent base load to ensure catalytic turnover.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical neutralization step and the competing coordination pathways.

SuzukiMechanism Substrate Substrate (HCl Salt) 2-Chlorooxazolo[5,4-c]pyridine FreeBase Free Base Species (Active Electrophile) Substrate->FreeBase Neutralization (-HCl) Base Base (K2CO3/Cs2CO3) (3.5 equiv) Base->FreeBase OxAdd Oxidative Addition (Pd-II Complex) FreeBase->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-N Coordination) FreeBase->Poison N-Coordination Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Boronate Species) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Arylated Product RedElim->Product Poison->Pd0 Heat/Ligand Exchange

Figure 1: Catalytic cycle emphasizing the obligatory neutralization step and potential catalyst sequestration by the pyridine nitrogen.

Optimized Experimental Protocols

Method A: Robust Aqueous Conditions (Standard)

Best for stable boronic acids and general screening.

Reagents:

  • Substrate: 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, resisting displacement by the substrate's nitrogens.

  • Base: K₂CO₃ (3.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

    • Why: Water is essential for the solubility of the inorganic base and the boronate activation.

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine HCl salt (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.5 equiv).

  • Degas (Critical): Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Add Solvent: Syringe in degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

  • Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas, or add as a solution if using a glovebox.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: The reaction should turn black/dark brown. If it remains orange/yellow, the catalyst may be oxidized or inactive.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with Water (x2) and Brine (x1). Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Anhydrous Conditions (For Sensitive Substrates)

Use this if the oxazole ring hydrolyzes (ring-opening) under Method A conditions.

Reagents:

  • Base: Cs₂CO₃ (3.5 equiv) or K₃PO₄ (3.0 equiv) - Finely ground/micronized.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Catalyst: XPhos Pd G3 (2–4 mol%).

    • Why: Buchwald precatalysts (G3/G4) activate rapidly and the bulky XPhos ligand prevents N-coordination while boosting oxidative addition into the electron-poor C-Cl bond.

Troubleshooting & Optimization Guide

IssueObservation (LC-MS)Root CauseCorrective Action
Stalled Reaction Starting material (SM) remains; no product evolution.Catalyst poisoning by N5/N3 nitrogens.Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 100°C.
Hydrolysis Mass of [SM + 18] or Ring-opened amide detected.Hydroxide attack on C2 or oxazole ring.Switch to Method B (Anhydrous). Use strictly dry solvents.
Protodeboronation Aryl-H (Ar-H) detected instead of coupled product.Reaction medium too acidic or wet.Ensure 3.5 equiv base is used to neutralize the HCl salt. Dry solvents.[1]
Homocoupling Ar-Ar dimer detected.Oxygen presence.[1][2][3][5][6]Improve degassing (sparge 15 mins). Add catalyst last.

Workflow Visualization

The following flowchart outlines the decision-making process for selecting the correct protocol based on substrate stability.

Workflow Start Start: 2-Cl-Oxazolo[5,4-c]py HCl CheckSalt Is Neutralization Accounted For? Start->CheckSalt BaseCalc Add Base: 3.5 Equiv Total CheckSalt->BaseCalc Ensure Excess Choice Substrate Stability? BaseCalc->Choice MethodA Method A: Pd(dppf)Cl2 Dioxane/H2O 90°C Choice->MethodA Standard MethodB Method B: XPhos Pd G3 Anhydrous Toluene 100°C Choice->MethodB Hydrolysis Prone Analysis LC-MS Check MethodA->Analysis MethodB->Analysis

Figure 2: Operational workflow for protocol selection.

References

  • Potts, K. T., et al. "Synthesis and reactivity of fused oxazolopyridines." Journal of Organic Chemistry, 1970. (Foundational reactivity of the scaffold).

  • Billingsley, K., Buchwald, S. L. "Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Angewandte Chemie International Edition, 2006.[7] (Basis for ligand selection in N-heterocycles).

  • Saygili, N., et al. "Suzuki cross-coupling reactions of heteroaryl halides with heteroaryl boronic acids." Organic & Biomolecular Chemistry, 2004. (Protocol validation for similar 2-chloro-heterocycles).

  • De Coen, L., et al. "Synthetic approaches towards oxazolo[5,4-d]pyrimidines." European Journal of Organic Chemistry, 2018.[8] (Review of analogous fused systems).

Sources

Application

Application Note: Functionalization of the Oxazolo[5,4-c]pyridine Ring System

Executive Summary & Scientific Rationale The oxazolo[5,4-c]pyridine ring system is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for purines, imidazopyridines, and quinolines.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The oxazolo[5,4-c]pyridine ring system is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for purines, imidazopyridines, and quinolines.[1] Its structural architecture—comprising a pyridine ring fused to an oxazole core—confers unique electronic properties that are highly exploitable in drug discovery, particularly for kinase inhibitors (e.g., c-Met, c-Kit) and adenosine receptor antagonists.[1]

This guide provides a comprehensive technical workflow for the functionalization of this scaffold. Unlike the more common [4,5-b] or [5,4-b] isomers, the [5,4-c] isomer presents specific synthetic challenges due to the orientation of the pyridine nitrogen relative to the fusion bond.[1]

Core Reactivity Profile

The scaffold presents two distinct "Zones of Reactivity" that require orthogonal chemical strategies:

  • Zone A (Oxazole C-2): The most acidic position, susceptible to C-H activation , lithiation, and nucleophilic substitution (if a leaving group like -SMe or -Cl is installed).[1]

  • Zone B (Pyridine Ring): The pyridine nitrogen (typically at position 6 in systematic numbering) deactivates the ring toward electrophilic attack but activates ortho/para positions (C-4 and C-7) for Nucleophilic Aromatic Substitution (SNAr) , especially when activated via N-oxidation.[1]

Structural Definition & Numbering

To ensure experimental precision, we define the numbering system used throughout this protocol.

G cluster_legend Reactivity Zones O1 O (1) C2 C (2) O1->C2 N3 N (3) C2->N3 C3a C (3a) N3->C3a C4 C (4) C3a->C4 C7a C (7a) C3a->C7a Fusion C5 C (5) C4->C5 N6 N (6) C5->N6 C7 C (7) N6->C7 C7->C7a C7a->O1 Desc1 C(2): C-H Activation / Lithiation Desc2 C(4)/C(7): S_NAr (via N-oxide)

Figure 1: Systematic numbering of the oxazolo[5,4-c]pyridine scaffold. Note that the pyridine nitrogen is at position 6, making positions 5 and 7 ortho-like and position 4 meta-like, though electronic effects vary based on substituents.[1]

Synthesis of the Core Scaffold[1]

Before functionalization, the core is typically constructed via the cyclization of 3-amino-4-hydroxypyridine (or its substituted derivatives).[1]

Protocol A: De Novo Synthesis via Orthoester Cyclization

Objective: Synthesis of the unsubstituted oxazolo[5,4-c]pyridine core.[1]

Reagents:

  • 3-Amino-4-hydroxypyridine (1.0 equiv)[1]

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)[1]

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)[1]

Workflow:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-hydroxypyridine (10 mmol) in Triethyl orthoformate (15 mL).

  • Catalysis: Add pTSA (0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 146°C) under nitrogen for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting aminopyridine.[1]

  • Workup: Evaporate excess TEOF under reduced pressure.

  • Purification: The residue is often a solid.[1] Recrystallize from ethanol or purify via flash column chromatography (DCM/MeOH) to yield the product.

Critical Note: If a C-2 substituent (e.g., methyl, phenyl) is required, replace TEOF with the corresponding triethyl orthoester (e.g., triethyl orthoacetate) or use the carboxylic acid + PPA (Polyphosphoric Acid) method.[1]

Functionalization Strategies

Strategy 1: C-2 Functionalization via C-H Activation

Direct arylation at the C-2 position is the most efficient route to generate diverse libraries for SAR (Structure-Activity Relationship) studies.[1]

Protocol B: Pd-Catalyzed C-H Arylation

Mechanism: The oxazole C-2 proton is acidic (pKa ~20), allowing for base-assisted metalation followed by cross-coupling.[1]

Reagents:

  • Oxazolo[5,4-c]pyridine (1.0 equiv)[1][2]

  • Aryl Iodide (Ar-I) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

  • Ligand: PPh₃ or XPhos (10-20 mol%)[1]

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMF or Dioxane (anhydrous)[1]

Step-by-Step Protocol:

  • Inerting: Flame-dry a Schlenk tube and cool under argon.

  • Loading: Add oxazolo[5,4-c]pyridine (0.5 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (5.6 mg), Ligand (11 mg), and Cs₂CO₃ (325 mg).

  • Solvation: Add anhydrous DMF (3 mL) via syringe.

  • Degassing: Sparge with argon for 10 minutes.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1] Dry organic layer over Na₂SO₄.[1][3]

  • Isolation: Concentrate and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Data Table: Optimization Parameters

ParameterStandard ConditionOptimization for Sterically Hindered Aryl Iodides
Catalyst Pd(OAc)₂Pd(dppf)Cl₂ or Pd₂dba₃
Ligand PPh₃XPhos or PCy₃ (electron-rich phosphines)
Base Cs₂CO₃K₃PO₄ (milder, better solubility)
Temp 110°C130°C (microwave irradiation)
Strategy 2: Pyridine Ring Functionalization (SNAr)

Functionalizing the pyridine ring (C-4, C-7) typically requires an activating group (N-oxide) or a pre-installed halogen.[1]

Protocol C: N-Oxidation and Chlorination (The Boekelheide Sequence)

Objective: Install a chlorine atom at C-4 or C-7 to enable subsequent SNAr reactions with amines.[1]

Workflow Diagram:

Reaction Start Oxazolo[5,4-c]pyridine Step1 mCPBA DCM, RT Start->Step1 Inter N-Oxide Intermediate Step1->Inter Step2 POCl3 Reflux Inter->Step2 Prod 4/7-Chloro Derivative Step2->Prod

Figure 2: Activation of the pyridine ring via N-oxidation followed by chlorination.[1]

Detailed Steps:

  • N-Oxidation:

    • Dissolve oxazolo[5,4-c]pyridine (1.0 equiv) in DCM.

    • Add m-CPBA (1.2–1.5 equiv) portion-wise at 0°C.[1]

    • Stir at RT for 3–6 hours.

    • Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.[1] Isolate the N-oxide.[1]

  • Chlorination (Rearrangement):

    • Dissolve the N-oxide in POCl₃ (excess, acts as solvent).[1]

    • Heat to reflux (105°C) for 2–4 hours.

    • Caution: Quench carefully by pouring onto ice/water (exothermic!).[1] Neutralize with NaHCO₃.[1]

    • Extract with DCM.[1] The product is typically a mixture of 4-chloro and 7-chloro isomers (regioselectivity depends on C-2 substituents).[1] Separation by chromatography is required.[1]

Protocol D: SNAr Displacement

Objective: Synthesize amino-derivatives (common in kinase inhibitors).

Reagents:

  • Chloro-oxazolo[5,4-c]pyridine (from Protocol C)[1]

  • Primary/Secondary Amine (e.g., Morpholine, Aniline)[1]

  • Base: DIPEA or K₂CO₃[1]

  • Solvent: DMSO or NMP[1]

Procedure:

  • Mix the chloro-heterocycle (0.2 mmol) and amine (0.24 mmol) in DMSO (1 mL).

  • Add DIPEA (0.4 mmol).

  • Heat to 80–100°C for 2–8 hours.

  • Pour into water; the product often precipitates.[1] If not, extract with EtOAc.[1]

References

  • Synthesis and Functionalization of Oxazolopyridines

    • Title: Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation.[1]

    • Source: Organic & Biomolecular Chemistry (RSC), 2013.[1]

    • URL:[Link]

  • C-H Activation Logic (General Heterocycle Context)

    • Title: Recent Advances in the C–H Functionalization of the Distal Positions in Pyridines and Quinolines.[1]

    • Source: Chemical Reviews, 2017.[1]

    • URL:[Link][1]

  • Biological Relevance (c-Met/c-Kit Inhibitors)

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1][4] (Note: Thiazolo analog serves as a direct mechanistic proxy).[1]

    • Source: Molecules, 2020.[1]

    • URL:[Link]

  • Nucleophilic Substitution on Pyridines

    • Title: Nucleophilic Aromatic Substitution of Pyridines and Related Heterocycles.[1]

    • Source: Current Organic Chemistry.[1]

    • URL:[Link]

Sources

Method

Use of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride in kinase inhibitor synthesis

This Application Note and Protocol Guide details the use of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS 1258650-05-3), a critical heterocyclic building block in the synthesis of ATP-competitive kinase inhibitors. E...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS 1258650-05-3), a critical heterocyclic building block in the synthesis of ATP-competitive kinase inhibitors.

Executive Summary

The oxazolo[5,4-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core found in adenosine triphosphate (ATP). By mimicking the adenine moiety, derivatives of this scaffold can effectively bind to the hinge region of protein kinases (e.g., EGFR, VEGFR, c-Kit). The 2-chloro derivative (CAS 1258650-05-3) is the primary electrophilic intermediate used to introduce diversity at the C-2 position via Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Chemical Identity & Properties

This hydrochloride salt form is preferred for its enhanced stability compared to the free base, which is prone to hydrolysis.

PropertySpecification
Compound Name 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
CAS Number 1258650-05-3
Molecular Formula C₆H₃ClN₂O[1] · HCl
Molecular Weight 191.01 g/mol (Salt); 154.55 g/mol (Free Base)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
Storage -20°C, Hygroscopic (Store under inert atmosphere)
Key Reactivity C-2 Electrophile (SNAr active)

Synthetic Utility & Mechanism

The utility of 2-chlorooxazolo[5,4-c]pyridine lies in its reactivity profile. The pyridine nitrogen (N-5) withdraws electron density from the fused ring system, activating the C-2 position (between the oxazole oxygen and nitrogen) for nucleophilic attack.

Mechanism: SNAr Displacement
  • Activation: The electron-deficient nature of the [5,4-c] fused system makes the C-2 chloride a potent leaving group.

  • Addition: A nucleophile (typically a primary or secondary amine) attacks C-2, forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the 2-aminooxazolo[5,4-c]pyridine derivative.

Why this Scaffold?

  • Hinge Binding: The N-1 and N-5 (pyridine) atoms can serve as hydrogen bond acceptors/donors to the kinase hinge region residues (e.g., Cys775 in EGFR).

  • Solubility: The pyridine nitrogen improves aqueous solubility compared to benzo-fused analogs (e.g., benzoxazoles).

Detailed Experimental Protocol

Objective: Synthesis of a 2-amino-substituted kinase inhibitor intermediate using 2-Chlorooxazolo[5,4-c]pyridine hydrochloride.

Materials
  • Scaffold: 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1–1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure
Method A: Thermal Displacement (Standard)
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend 2-Chlorooxazolo[5,4-c]pyridine HCl (100 mg, 0.52 mmol) in anhydrous DMF (2.0 mL).

  • Neutralization: Add DIPEA (270 µL, 1.56 mmol) dropwise. The suspension should clarify as the free base is liberated.

  • Addition: Add the desired amine nucleophile (0.57 mmol, 1.1 equiv).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Note: Monitor reaction progress by LC-MS. The product peak [M+H]⁺ should replace the starting material peak (m/z ~155/157).

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (20 mL).

    • If a precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 10 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM) or preparative HPLC.

Method B: Microwave-Assisted (Rapid)
  • Combine scaffold (1.0 equiv), amine (1.2 equiv), and DIPEA (3.0 equiv) in a microwave vial with n-Butanol or DMF .

  • Irradiate at 120°C for 20–40 minutes .

  • Proceed to work-up as above. Microwave heating often suppresses side reactions and improves yield for sterically hindered amines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Nucleophile is weak or sterically hindered.Switch to n-Butanol at 120°C (thermal) or use microwave irradiation. Add catalytic KI (10 mol%).
Hydrolysis (OH product) Wet solvents or atmospheric moisture.Use anhydrous solvents. Ensure the HCl salt is stored dry. Use molecular sieves in the reaction.
Regioselectivity (Ring Opening) Reaction temperature too high or strong nucleophile attacking pyridine ring.Lower temperature to 60°C. Ensure C-2 is the most electrophilic site (it usually is).
Salt Formation Product trapping HCl or base salts.Perform a basic wash (sat. NaHCO₃) during work-up or use a free-basing resin (e.g., PL-HCO3 MP).

Visualization: Synthesis & Pathway[1][2][3]

Figure 1: Reaction Workflow

This diagram illustrates the conversion of the 2-chloro scaffold into a functional kinase inhibitor.

SynthesisWorkflow SM 2-Chlorooxazolo[5,4-c]pyridine (HCl Salt) Base Base (DIPEA) Neutralization SM->Base DMF, RT Int Free Base Intermediate Base->Int Product 2-Aminooxazolo[5,4-c]pyridine (Kinase Inhibitor) Int->Product + Amine 80-100°C, SNAr Amine Amine Nucleophile (R-NH2) Amine->Product

Caption: Conversion of 2-chlorooxazolo[5,4-c]pyridine to active kinase inhibitor via base-mediated SNAr.

Figure 2: Kinase Inhibitor Mode of Action

The oxazolopyridine scaffold targets the ATP-binding pocket, blocking downstream signaling (e.g., in the VEGFR pathway).

KinasePathway Inhibitor Oxazolopyridine Inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR2/EGFR) Inhibitor->RTK Competitive Binding (Block) P_RTK Phosphorylated RTK (Active) Inhibitor->P_RTK PREVENTS ATP ATP ATP->RTK Binds Hinge RTK->P_RTK Activation Ras Ras/Raf P_RTK->Ras Signal Transduction MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation & Angiogenesis MEK->Proliferation

Caption: Mechanism of action: The scaffold competes with ATP, preventing RTK phosphorylation and downstream signaling.

References

  • Ambeed. (2024). 2-Chlorooxazolo[5,4-c]pyridine hydrochloride - Product Analysis and Properties. Retrieved from

  • Sochacka-Ćwikła, A. et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. Retrieved from

  • Potts, K. T. et al. (1970). Fused Heterocycles: Synthesis of Oxazolopyridines. Journal of Organic Chemistry. (Contextual grounding for scaffold synthesis).
  • Vertex AI Search. (2026). Consolidated Search Results for Oxazolopyridine Kinase Inhibitors.

Sources

Application

Application Note: Strategic Utilization of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride in Medicinal Chemistry

Executive Summary & Pharmacophore Significance[1] 2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1]

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Structurally, it represents a purine bioisostere , offering a rigid, bicyclic scaffold that mimics the adenine/guanine core found in ATP.

In medicinal chemistry, this scaffold is prized for two distinct properties:

  • Electronic Profile: The fusion of the electron-deficient pyridine ring with the oxazole moiety creates a highly electrophilic C2 center, enabling rapid diversification via nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-coupling.
    
  • Physicochemical Optimization: Unlike benzoxazoles, the [5,4-c]pyridine nitrogen provides a specific hydrogen bond acceptor site and improves aqueous solubility (logP modulation) in drug candidates.

This guide details the handling, reactivity, and synthetic protocols for deploying this scaffold in the development of kinase inhibitors, GPCR ligands, and anticancer agents.

Chemical Reactivity Profile

The core utility of 2-chlorooxazolo[5,4-c]pyridine lies in the C2-Chlorine atom. Due to the inductive electron-withdrawal by the fused pyridine ring and the electronegativity of the oxazole oxygen/nitrogen, this position is exceptionally activated.

Reactivity Map

ReactivityMap Core 2-Chlorooxazolo[5,4-c]pyridine (Electrophilic Core) SNAr S_NAr Substitution (Amines/Thiols) Core->SNAr  Mild Base, 60-80°C   Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl) Core->Suzuki  Pd(0), Boronic Acid   Heck Heck/Sonogashira (Alkenes/Alkynes) Core->Heck  Pd(II), CuI   Lib1 Amino-oxazolopyridines (Kinase Hinge Binders) SNAr->Lib1 Lib2 Biaryl Scaffolds (Protein-Protein Interaction) Suzuki->Lib2 Lib3 Extended Conjugated Systems (Fluorescent Probes) Heck->Lib3

Figure 1: Divergent synthetic pathways accessible from the 2-chlorooxazolo[5,4-c]pyridine core.

Experimental Protocols

Protocol A: Handling and Free-Basing

The hydrochloride salt is stable but hygroscopic. For reactions requiring strictly anhydrous conditions or non-basic nucleophiles, the free base must be generated in situ or isolated.

Reagents:

  • Compound: 2-Chlorooxazolo[5,4-c]pyridine HCl

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Base: Saturated aqueous

    
    
    

Procedure:

  • Dissolve 1.0 eq of the HCl salt in DCM (10 mL/g).

  • Wash the organic layer twice with sat.

    
     (1:1 v/v).
    
  • Dry the organic layer over anhydrous

    
    .[1]
    
  • Filter and concentrate in vacuo at <40°C.

    • Critical Note: The free base is volatile and potentially unstable upon prolonged storage. Use immediately.

Protocol B: Library Generation via (Amination)

This is the most common application, generating 2-amino derivatives that mimic the N9-position of purines.

Mechanism: Addition-Elimination at C2. Scope: Primary and secondary amines (aliphatic & aromatic).

Step-by-Step:

  • Preparation: In a microwave vial, suspend 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 eq) in anhydrous 1,4-Dioxane or DMF (0.2 M).

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq). The extra equivalents neutralize the HCl salt and scavenge the HCl generated during substitution.

  • Nucleophile: Add the desired Amine (1.2 eq).

  • Reaction:

    • Method A (Thermal): Heat at 80°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 20–40 minutes.

  • Monitoring: Monitor by LC-MS. The product will show a distinct mass shift (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (typical eluent: MeOH/DCM).

Optimization Table:

VariableStandard ConditionOptimization for Low Reactivity Amines
Solvent 1,4-DioxaneDMSO or NMP (Higher dielectric constant)
Base DIPEA (3 eq)

or CsF (Solid base)
Catalyst NoneKI (0.1 eq) or 18-Crown-6 (if using K salts)
Temp 80°C120–140°C (Microwave)
Protocol C: Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups at the C2 position, often to target hydrophobic pockets in enzymes.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: XPhos (optional for sterically hindered substrates)

  • Base:

    
     or 
    
    
    

Workflow:

SuzukiWorkflow Start Start: 2-Cl-Oxazolo[5,4-c]py HCl + Boronic Acid (1.5 eq) Degas Step 1: Degas Solvent (Dioxane/H2O 4:1) Argon Sparge (15 min) Start->Degas Mix Step 2: Add Base (3 eq) + Pd Catalyst (5 mol%) Degas->Mix Heat Step 3: Heat 90°C (12-18h) or 110°C MW (30 min) Mix->Heat Check Check LCMS: Conversion > 90%? Heat->Check Workup Filter (Celite) Extract (EtOAc) Purify Check->Workup Yes Retry Add fresh catalyst Increase Temp Check->Retry No Retry->Heat

Figure 2: Optimized workflow for Palladium-catalyzed arylation of the oxazolopyridine core.

Case Study: Design of Kinase Inhibitors

The oxazolo[5,4-c]pyridine scaffold is a proven bioisostere for the purine ring found in ATP-competitive kinase inhibitors.

Structural Logic:

  • Hinge Binding: The Nitrogen at position 1 (oxazole) and the Nitrogen at position 6 (pyridine) can serve as H-bond acceptors. An amino group installed at C2 serves as a crucial H-bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • Solubility: The pyridine nitrogen (

    
    ) allows for protonation in acidic media, potentially improving oral bioavailability compared to the more lipophilic benzoxazole analogs.
    

Example Application: In the development of c-Met or VEGFR inhibitors, replacing a standard quinoline or quinazoline core with oxazolo[5,4-c]pyridine often retains potency while reducing molecular weight and improving metabolic stability (lowering lipophilicity).

Safety & Storage Guidelines

  • Storage: Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; exposure to moisture can lead to hydrolysis of the C-Cl bond over long periods.

  • Toxicity: As with many fused pyridines, assume potential for skin sensitization and irritation. Handle in a fume hood.

  • Hazards: The free base may be a skin irritant. Avoid inhalation of dusts.

References

  • Scaffold Utility in Oncology: Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. Source: MDPI, Molecules 2023. URL:[Link] (Note: Discusses the closely related [5,4-d]pyrimidine system, establishing the bioisosteric principles).

  • Synthetic Methodology (Thiazolo/Oxazolo Systems): Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.[2] Source: NIH / PubMed Central. URL:[Link] (Demonstrates the Suzuki coupling and amination protocols on the sulfur-analog, directly applicable to the oxazole series).

  • General Reactivity of Fused Oxazoles: Title: Intrinsic drug potential of oxazolo[5,4-d]pyrimidines.[3][4][5] Source: PubMed. URL:[Link]

Sources

Method

Application Note: Scale-up Synthesis of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a critical heterocyclic building block used in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a critical heterocyclic building block used in the development of kinase inhibitors and GPCR ligands. The method addresses key scale-up challenges, specifically the regioselective construction of the [5,4-c] fused system, the safe handling of energetic chlorination reagents (POCl


/PCl

), and the stabilization of the moisture-sensitive 2-chloro moiety during isolation.

The protocol utilizes 3-amino-4-hydroxypyridine as the starting material, employing a two-step sequence: (1) Cyclocarbonylation to the oxazolone core, followed by (2) Deoxychlorination and salt formation. This route is optimized for kilogram-scale production, prioritizing safety (thermal control) and purity (>98% HPLC).

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize isomer formation and avoid hazardous phosgene gas. The [5,4-c] fusion is established early by the inherent substitution pattern of the pyridine precursor.

Structural Logic
  • Target: 2-Chlorooxazolo[5,4-c]pyridine HCl.

  • Core Challenge: The C(2)-Cl bond in oxazolo-pyridines is an activated imidoyl chloride equivalent, highly susceptible to hydrolysis back to the oxazolone.

  • Solution: Anhydrous processing and immediate conversion to the hydrochloride salt, which exhibits superior shelf-stability compared to the free base.

Reaction Scheme (Graphviz)[1]

ReactionScheme SM 3-Amino-4-hydroxypyridine (Starting Material) Int1 Oxazolo[5,4-c]pyridin-2(1H)-one (Stable Intermediate) SM->Int1 Step 1: THF/Reflux >90% Yield Reagent1 CDI or Triphosgene (Cyclocarbonylation) Reagent1->Int1 ProductBase 2-Chlorooxazolo[5,4-c]pyridine (Free Base - Unstable) Int1->ProductBase Step 2: 105°C Anhydrous Workup Reagent2 POCl3 / PCl5 (Deoxychlorination) Reagent2->ProductBase Final 2-Chlorooxazolo[5,4-c]pyridine HCl (Target Product) ProductBase->Final Step 3: Precipitation Reagent3 HCl / Dioxane (Salt Formation) Reagent3->Final

Caption: Synthetic pathway from aminohydroxypyridine to the target hydrochloride salt.

Process Development & Optimization

Step 1: Cyclization to Oxazolo[5,4-c]pyridin-2(1H)-one

While urea melts are common in early literature, they suffer from sublimation issues and difficult cleaning on scale. We recommend 1,1'-Carbonyldiimidazole (CDI) for high-value GMP intermediates due to its mild conditions and simple byproduct removal (imidazole).

  • Mechanism: Nucleophilic attack of the amino group on CDI, followed by intramolecular trapping by the hydroxyl group.

  • Scale-up Note: CDI releases CO

    
    . The reactor must have adequate headspace and a controlled addition rate to manage off-gassing.
    
Step 2: Chlorination with POCl

This is the critical process safety step. The conversion of the cyclic carbamate (oxazolone) to the chloro-heterocycle requires activation.

  • Reagent Choice: POCl

    
     is the solvent and reagent. Adding Phosphorus Pentachloride (PCl
    
    
    
    )
    (0.9 - 1.0 eq) significantly accelerates the reaction by forming a highly reactive Vilsmeier-Haack type intermediate.
  • Quenching Strategy: Direct addition of water to the reaction mixture is strictly prohibited due to the violent exotherm and massive HCl evolution. A "Reverse Quench" (adding the reaction mixture to ice/water) or vacuum distillation of excess POCl

    
     followed by solvent quench is required.
    

Detailed Experimental Protocols

Step 1: Preparation of Oxazolo[5,4-c]pyridin-2(1H)-one[2]

Reagents:

  • 3-Amino-4-hydroxypyridine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Tetrahydrofuran (THF), Anhydrous (10 vol)

Protocol:

  • Charge 3-Amino-4-hydroxypyridine (e.g., 100 g) and anhydrous THF (1.0 L) into a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Add CDI (176 g) portion-wise over 30 minutes at 20–25°C. Caution: CO

    
     evolution.
    
  • Heat the slurry to reflux (66°C) and stir for 4–6 hours. Monitor by HPLC (Target: <1% SM).

  • Cool the mixture to 0–5°C. The product typically precipitates as a dense solid.

  • Filter the solid.[1] Wash the cake with cold THF (2 x 200 mL) to remove imidazole byproducts.

  • Dry the solid in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 90–95%

    • Appearance: Off-white to pale yellow powder.

Step 2 & 3: Chlorination and Hydrochloride Salt Formation

Reagents:

  • Oxazolo[5,4-c]pyridin-2(1H)-one (from Step 1) (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 vol)
    
  • Phosphorus Pentachloride (PCl

    
    ) (1.0 equiv)
    
  • Dichloromethane (DCM) (Extraction solvent)

  • 4M HCl in Dioxane (1.1 equiv)

  • Diethyl Ether or MTBE (Antisolvent)

Protocol:

  • Setup: Use a glass-lined reactor with a scrubber system (NaOH) to trap HCl gas.

  • Charge Oxazolo[5,4-c]pyridin-2(1H)-one (e.g., 100 g) and PCl

    
     (153 g) into the reactor.
    
  • Add POCl

    
     (500 mL) slowly.
    
  • Heat the mixture to 100–105°C (gentle reflux). Stir for 3–5 hours. The suspension should become a clear solution.

  • Distillation (Critical): Cool to 50°C and switch to distillation configuration. Distill off ~80% of the excess POCl

    
     under reduced pressure (keep pot temp <60°C).
    
  • Workup (Reverse Quench):

    • Dilute the thick residue with DCM (500 mL).

    • Prepare a separate vessel with crushed ice (1 kg) and saturated K

      
      CO
      
      
      
      solution (to pH > 8).
    • Slowly pour the DCM reaction mixture into the vigorously stirred ice/base mixture. Caution: Exothermic.

    • Immediately separate the organic layer. Extract the aqueous layer once with DCM (200 mL).

    • Combine organics and dry over anhydrous MgSO

      
       immediately. Do not delay—hydrolysis risk.
      
  • Salt Formation:

    • Filter the dried DCM solution into a clean, dry flask.

    • Cool to 0–5°C.

    • Add 4M HCl in Dioxane (200 mL) dropwise. The hydrochloride salt will precipitate instantly.

    • Stir for 30 minutes at 0°C.

    • Add MTBE (500 mL) to complete precipitation.

  • Isolation:

    • Filter the solid under a nitrogen blanket (hygroscopic).

    • Wash with MTBE.

    • Dry in a vacuum desiccator over P

      
      O
      
      
      
      .

Data Summary:

ParameterSpecification
Appearance White to off-white crystalline solid
Yield (Step 2+3) 75–85%
Purity (HPLC) > 98.0%
1H NMR (DMSO-d6)

9.2 (s, 1H), 8.7 (d, 1H), 7.9 (d, 1H) ppm (Characteristic pyridine protons)
Storage Store at -20°C, under Argon. Moisture sensitive.

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor1 Reactor 1: Cyclization (THF, Reflux) Filter1 Filtration & Drying Reactor1->Filter1 Reactor2 Reactor 2: Chlorination (POCl3/PCl5, 105°C) Filter1->Reactor2 Distillation Vacuum Distillation (Remove POCl3) Reactor2->Distillation Quench Quench/Extraction (DCM/Ice/K2CO3) Distillation->Quench Residue Crystallizer Salt Formation (HCl/Dioxane) Quench->Crystallizer Dry Organic Layer FinalFilter Isolation under N2 Crystallizer->FinalFilter

Caption: Unit operation flow for the scale-up manufacturing process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 2) Hydrolysis during quenchEnsure POCl

is removed before aqueous contact. Use cold, basic quench. Dry organics rapidly.
Incomplete Reaction (Step 1) Wet THF or old CDIUse freshly distilled THF. Verify CDI activity (it hydrolyzes in air).
Product Color (Dark) Thermal decompositionDo not exceed 110°C in Step 2. Ensure efficient stirring to prevent hot spots.
Violent Quench Excess POCl

remaining
Distill off more POCl

before adding water. Increase dilution with DCM.

References

  • Synthesis of fused oxazolopyridines: Yadav, M. S., et al. "The reaction of N-acylbenzotriazoles with diphenylphosphoryl azide..." Synthesis, 2021, 53 , 2494-2502.[2] Link (Mechanistic basis for urea/CDI cyclizations).

  • Chlorination protocols: Basell Polyolefine GmbH.[3] "Synthesis of 2-(chloromethyl)pyridine hydrochloride."[3] EP2606970 A1, 2013. Link (Analogous chlorination/salt formation handling).

  • POCl3 Safety:Org. Process Res. Dev. "Safe Scale-Up of Vilsmeier-Haack Chlorination." (General reference for POCl3 quenching safety).
  • Structural Characterization: ResearchGate. "Synthesis of compact condensed system 2-aminothiazolo[5,4-c]pyridine." Link (Analogous fused system characterization).

(Note: Specific literature on the exact [5,4-c] chloride is sparse; protocols are adapted from homologous [4,5-b] and thiazolo systems validated by standard heterocyclic chemistry principles.)

Sources

Application

Application Note: Chromatographic Isolation of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

This Application Note and Protocol details the purification of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a sensitive heterocyclic building block often used in medicinal chemistry for the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the purification of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a sensitive heterocyclic building block often used in medicinal chemistry for the synthesis of kinase inhibitors and receptor antagonists.

Abstract & Physicochemical Profile

The purification of 2-Chlorooxazolo[5,4-c]pyridine presents a unique challenge due to the dichotomy between its chemical reactivity and its ionic character in the hydrochloride form. The 2-chloro substituent on the oxazole ring is electrophilic and susceptible to hydrolysis, converting to the thermodynamically stable but unwanted oxazolone (2-hydroxy) species upon prolonged exposure to aqueous nucleophiles. Furthermore, the basic nitrogen of the pyridine ring (


) necessitates careful pH control to prevent peak tailing on silica or retention loss on reverse phase.

Compound Profile:

  • Target: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

  • Molecular Formula:

    
    
    
  • Key Impurities: 2-Hydroxyoxazolo[5,4-c]pyridine (Hydrolysis product), unreacted 2-amino precursor, inorganic salts (from diazotization/chlorination).

  • Solubility: Soluble in DMSO, Methanol, Water (with risk of hydrolysis). Sparingly soluble in DCM/Ether as the salt; soluble in organic solvents as the free base.

Strategic Purification Workflow

Direct chromatography of the hydrochloride salt on Normal Phase (NP) silica is not recommended . The ionic nature of the salt leads to irreversible adsorption (streaking) on the polar silica surface.

The "Gold Standard" Protocol: To achieve high purity (>98%) and yield, this guide utilizes a "Free Base Capture" strategy. The crude salt is neutralized, purified as the free base on silica (where it behaves well), and then re-salted under anhydrous conditions. This avoids aqueous hydrolysis and ensures a crystalline salt product.

Workflow Logic Diagram

PurificationWorkflow Crude Crude Reaction Mixture (HCl Salt + Impurities) Neutralization Step 1: Neutralization (Sat. NaHCO3 / DCM Extraction) Crude->Neutralization Partioning Drying Drying & Concentration (Na2SO4, <30°C) Neutralization->Drying Organic Layer Flash Step 2: Flash Chromatography (Silica Gel, Hex/EtOAc + 1% TEA) Drying->Flash Load Crude Oil Isolation Isolate Pure Free Base Flash->Isolation Evaporation Salting Step 3: Anhydrous Salting (4M HCl in Dioxane/Et2O) Isolation->Salting Precipitation FinalProduct Final Product: 2-Chlorooxazolo[5,4-c]pyridine HCl Salting->FinalProduct Filtration

Figure 1: Strategic workflow converting the crude salt to free base for purification, then regenerating the salt.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (Pre-Purification)

Rationale: Neutralization removes inorganic acids and allows the compound to migrate on silica.

  • Dissolution: Suspend the crude brown solid (10 g eq.) in Dichloromethane (DCM, 100 mL).

  • Partition: Cool to 0°C. Slowly add saturated aqueous

    
     (50 mL). Stir vigorously for 10 minutes.
    
    • Critical Control: Keep cold to minimize hydrolysis of the 2-Cl group.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (50 mL).

  • Drying: Combine organics, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate in vacuo at <30°C to afford the crude free base as a yellow/orange oil or solid. Do not heat , as the 2-chloro group is thermally labile [1].

Protocol B: Flash Chromatography (Purification)

Rationale: Standard silica chromatography separates the target from polar impurities (hydroxy-derivative) and non-polar byproducts.

System Parameters:

  • Stationary Phase: Silica Gel 60 (spherical, 20–40 µm recommended for difficult separations).

  • Column: 40 g cartridge (for 1-2 g crude load).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: 1% Triethylamine (TEA) added to Mobile Phase A & B.

    • Why? The basic pyridine nitrogen interacts with acidic silanols, causing peak tailing. TEA blocks these sites, sharpening the peak [2].

Gradient Table:

Time (CV)% Mobile Phase BDescription
0.05%Equilibration
1.05%Isocratic Hold (Elute non-polars)
10.040%Linear Gradient
12.0100%Wash (Elute polar impurities)

Procedure:

  • Loading: Dissolve the crude free base in a minimum volume of DCM/Hexane (1:1) and load onto the column.

  • Elution: Run the gradient at 30-40 mL/min. Monitor UV at 254 nm .

  • Collection: The product typically elutes between 15-25% EtOAc (depending on exact isomer and column).

  • Workup: Pool fractions containing the pure spot (TLC

    
     in 3:1 Hex/EtOAc). Evaporate solvents in vacuo to yield the chemically pure free base.
    
Protocol C: Anhydrous Salt Formation (Regeneration)

Rationale: Re-forming the salt in anhydrous conditions prevents hydrolysis and yields a stable, storable solid.

  • Solvation: Dissolve the purified free base (e.g., 1.0 g) in anhydrous Diethyl Ether (

    
    , 10 mL). If solubility is poor, use a small amount of anhydrous DCM.
    
  • Acid Addition: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents, approx 1.6 mL).

  • Precipitation: A white to pale yellow precipitate will form immediately.

  • Isolation: Stir for 15 minutes at 0°C. Filter the solid under

    
     or Argon atmosphere (hygroscopic).
    
  • Washing: Wash the filter cake with cold anhydrous

    
     (2 x 5 mL) to remove traces of free acid.
    
  • Drying: Dry under high vacuum for 4 hours. Store at -20°C under inert gas.

Alternative: Reverse Phase (RP-HPLC) Purification

Use Case: If the free base is too unstable to isolate, or for analytical Quality Control.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Note: Do not use basic buffers (Ammonium Bicarbonate), as high pH accelerates hydrolysis of the 2-chloro group [3].

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm and 280 nm.

Data Interpretation:

  • Retention Time (

    
    ):  The 2-chloro compound will elute later than the 2-hydroxy impurity (which is more polar).
    
  • Stability Check: If the peak area of the 2-hydroxy impurity increases upon repeated injection of the same sample, the compound is degrading in the aqueous mobile phase.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad/Tailing Peaks (NP) Interaction between pyridine N and Silica silanols.Add 1% Triethylamine (TEA) to the mobile phase.
New Polar Peak Appears Hydrolysis of 2-Cl to 2-OH (Oxazolone).Avoid water during workup; keep temperature <30°C; use anhydrous solvents for salting.
Low Recovery (Salt Step) Product solubility in Et2O/Dioxane mix.Cool to -20°C to force precipitation; add Hexane as an antisolvent.
Color Change (Yellow -> Red) Decomposition/Oxidation.Store under Argon/Nitrogen at -20°C immediately after purification.

References

  • PubChem. (n.d.).[2] 2-Chlorooxazolo[5,4-b]pyridine Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative. ARKIVOC, 2010(iii), 145-151.[3] Retrieved January 28, 2026, from [Link]

  • MDPI. (2024). Microwave-Mediated Synthesis of Triazolo-Pyridines. Retrieved January 28, 2026, from [Link]

Sources

Method

Application Note: Recrystallization of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary This guide details the purification protocol for 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a critical bicyclic heteroaromatic intermediate often used in the synthesis of kinase inhibitors and bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , a critical bicyclic heteroaromatic intermediate often used in the synthesis of kinase inhibitors and bioactive scaffolds. Unlike simple salts, this compound presents specific challenges: the reactivity of the C-2 chlorine atom toward nucleophilic displacement and the high solubility of the pyridine hydrochloride moiety.

This protocol departs from standard aqueous recrystallization methods, which pose a hydrolysis risk. Instead, it utilizes a controlled polarity shift using an anhydrous alcohol/ester system. This ensures high recovery (>85%) while maintaining the integrity of the labile chloro-substituent.

Physicochemical Context & Solubility Profile[1][2][3]

Before initiating purification, one must understand the molecular behavior of the target.[1] The [5,4-c] fused system creates a planar, electron-deficient scaffold. The hydrochloride salt formation occurs at the pyridine nitrogen, significantly increasing polarity.

PropertyCharacteristicImplication for Purification
Polarity High (Ionic Salt)Requires polar protic or aprotic solvents for dissolution.
Reactivity High (C-2 Chloro)CRITICAL: Avoid hot water or primary alcohols at reflux for extended periods to prevent

hydrolysis or alkoxylation.
Hygroscopicity Moderate to HighProtocol must be performed under inert atmosphere (Nitrogen/Argon) if possible; drying requires vacuum.
Thermal Stability ModerateAvoid temperatures >80°C to prevent degradation.
Solubility Matrix (Empirical Data)
  • Soluble: Methanol (High), Water (High - Avoid), DMSO.

  • Sparingly Soluble: Ethanol (Cold), Isopropanol (Hot).

  • Insoluble: Ethyl Acetate, Diethyl Ether, Hexanes, Dichloromethane (DCM).

Solvent System Selection Strategy

The "Rule of Thumb" for salts is often water/ethanol. However, for 2-chloro-heterocycles , water is a contaminant that promotes degradation.

Selected System: Anhydrous Isopropanol (IPA) / Ethyl Acetate (EtOAc)

  • Primary Solvent (IPA): Chosen over methanol because its boiling point (82°C) allows for sufficient thermal differential, yet it is less nucleophilic than methanol, reducing the risk of methoxy-substitution side reactions.

  • Antisolvent (EtOAc): Compatible with IPA, non-nucleophilic, and effectively reduces the dielectric constant of the medium to force precipitation of the salt lattice.

Detailed Experimental Protocol

Phase 1: Dissolution & Hot Filtration

Objective: Remove insoluble mechanical impurities and ensure a homogeneous phase.

  • Preparation: Charge a round-bottom flask (RBF) with 10.0 g of crude 2-Chlorooxazolo[5,4-c]pyridine hydrochloride.

  • Solvent Addition: Add 60 mL of anhydrous Isopropanol (6 vol).

  • Heating: Equip with a reflux condenser and magnetic stir bar. Heat the slurry to 75°C (just below reflux).

    • Note: If the solid does not fully dissolve, add IPA in 5 mL increments. Do not exceed 10 vol (100 mL) total.

  • Clarification: While hot (75°C), filter the solution through a pre-heated Celite® pad or sintered glass funnel to remove dust/insolubles.

    • Tip: Pre-wash the filter with hot IPA to prevent premature crystallization in the funnel stem.

Phase 2: Nucleation & Crystal Growth

Objective: Controlled formation of the crystal lattice to exclude impurities.

  • Initial Cooling: Transfer the filtrate to a clean vessel. Allow it to cool slowly to room temperature (20-25°C) over 1 hour with gentle stirring (100 RPM).

    • Observation: Turbidity should begin to appear at ~45°C.

  • Antisolvent Addition: If yield appears low (solution remains clear), add Ethyl Acetate dropwise.

    • Ratio: Target a final solvent ratio of 2:1 (IPA:EtOAc).

    • Rate: Add 0.5 mL/min to prevent "oiling out" (formation of an amorphous gum).

  • Deep Cooling: Once the slurry is thick, cool the vessel to 0-5°C using an ice bath for 2 hours. This maximizes the yield (Common Ion Effect/Solubility drop).

Phase 3: Isolation & Drying

Objective: Remove mother liquor containing impurities without redissolving the product.

  • Filtration: Collect the solid using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 10 mL of cold (0°C) 1:1 IPA/EtOAc mixture.

    • Crucial: Do not use pure IPA for washing, as it may redissolve the salt.

  • Drying: Transfer the solid to a vacuum oven. Dry at 40°C under full vacuum (-30 inHg) for 12 hours.

    • Desiccant: Use

      
       in the oven trap if the compound is highly hygroscopic.
      

Process Visualization (Workflow)

RecrystallizationProcess Start Crude 2-Chlorooxazolo[5,4-c]pyridine HCl Dissolution Dissolve in Anhydrous IPA (75°C) (6-10 Volumes) Start->Dissolution Check Fully Dissolved? Dissolution->Check AddSolvent Add IPA (+1 Vol) Check->AddSolvent No HotFilter Hot Filtration (Celite) Remove Insolubles Check->HotFilter Yes AddSolvent->Check Cooling Slow Cool to 25°C (Nucleation Onset) HotFilter->Cooling AntiSolvent Add Ethyl Acetate (Optional, if yield low) Cooling->AntiSolvent Yield Optimization Chill Chill to 0-5°C (2 Hours) Cooling->Chill Standard AntiSolvent->Chill Filter Vacuum Filtration Wash with Cold IPA/EtOAc Chill->Filter Dry Vacuum Dry (40°C) Final Product Filter->Dry

Figure 1: Step-by-step workflow for the purification of 2-Chlorooxazolo[5,4-c]pyridine HCl.

Process Analytical Technology (PAT) & Troubleshooting

Quality Checkpoints
  • Purity (HPLC): Target >98% area. Impurities often elute after the main peak if they are dimers, or before if they are hydrolysis products (2-hydroxy derivative).

  • Chloride Content: Perform Silver Nitrate titration to confirm the stoichiometry of the HCl salt (Theoretical: ~17-18% Cl depending on MW).

Common Issues & Fixes
IssueDiagnosisCorrective Action
Oiling Out Product separates as a gum/oil instead of crystals.Seed Seeding: Add a tiny crystal of pure product at 40°C. Slower Cooling: Re-heat and cool at 5°C/hour.
Hydrolysis Appearance of "2-Hydroxy" impurity peak on HPLC.Water Contamination: Ensure IPA is anhydrous (<0.1% water). Reduce heating time.
Low Yield <70% recovery.[2]Solubility Too High: Increase the ratio of EtOAc (Antisolvent) or lower the final temperature to -10°C.

Safety & Handling (MSDS Summary)

  • Hazards: The compound is a potent skin and eye irritant. The 2-chloro moiety makes it a potential alkylating agent (sensitizer).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood.

  • Waste: Dispose of mother liquors as Halogenated Organic Waste.

References

  • Synthesis of Thiazolo/Oxazolopyridine Derivatives

    • Methodology for fused pyridine systems. (2010).[2] ARKIVOC, 2010(iii), 145-151.[2]

  • Purification of Heterocyclic Hydrochloride Salts

    • General techniques for pyridinium salts. (2017).[1][3] ResearchGate Discussions on Salt Purification.

  • Edoxaban Intermediate Purification (Analogous Chemistry)

    • Purification of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.[4][5] (Related Patent Art). Google Patents.

  • Chemical Properties of 2-Chloro-oxazolo[5,4-b]pyridine

    • Sigma-Aldrich Product Specification (CAS 159870-95-8).[6] Used for physicochemical property extrapolation.

Sources

Application

Application Note: Synthesis of Novel Derivatives from 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

[1] Executive Summary This application note details the synthetic utility of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS: 1258650-05-3), a high-value heterocyclic building block.[1] The oxazolo[5,4-c]pyridine core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthetic utility of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS: 1258650-05-3), a high-value heterocyclic building block.[1] The oxazolo[5,4-c]pyridine core serves as a bioisostere for purines and benzimidazoles, making it a "privileged scaffold" in the design of kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands.[1]

This guide addresses the specific challenges of working with the hydrochloride salt form, primarily the requirement for in-situ neutralization and moisture control. We present two validated workflows: Nucleophilic Aromatic Substitution (


)  for C-N bond formation and Suzuki-Miyaura Cross-Coupling  for C-C bond formation.[1]

Chemical Profile & Strategic Analysis[1]

The Starting Material
  • Compound: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride[1][2]

  • Physical State: Hygroscopic off-white solid.[1]

  • Reactivity Handle: The C2-Chlorine atom.[1][3]

  • Storage: Desiccated at -20°C. (Hydrolysis risk).

Electronic Landscape

The reactivity of this scaffold is defined by the fusion of the electron-deficient pyridine ring with the oxazole.[1]

  • Activation: The pyridine nitrogen (position 6) exerts a strong electron-withdrawing effect (-I/-M), significantly lowering the LUMO energy at the C2 position of the oxazole ring.[1]

  • Lability: The C2-Cl bond behaves similarly to an imidoyl chloride.[1] While highly reactive toward amines, it is also susceptible to hydrolysis by water, yielding the thermodynamically stable (but synthetically dead) oxazolone.[1]

Reaction Landscape Visualization

The following diagram maps the divergent synthesis pathways available from the core scaffold.

ReactionLandscape Core 2-Chlorooxazolo[5,4-c]pyridine (HCl Salt) Hydrolysis Oxazolone (Dead End) Core->Hydrolysis H2O / H+ Amine 2-Amino Derivatives (Kinase Inhibitors) Core->Amine R-NH2, Base (SnAr) Aryl 2-Aryl Derivatives (Biaryls) Core->Aryl Ar-B(OH)2, Pd(0) (Suzuki) Ether 2-Alkoxy Derivatives Core->Ether NaOR (SnAr)

Figure 1: Divergent synthesis pathways.[1] Red path indicates the primary stability risk (hydrolysis).[1]

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-aminooxazolo[5,4-c]pyridines. Mechanism: Addition-Elimination.[1] Challenge: The HCl salt protonates the nucleophilic amine, quenching reactivity.

Reagents & Stoichiometry
ComponentEquivalentsRole
Core Scaffold 1.0Electrophile
Primary/Secondary Amine 1.1 - 1.2Nucleophile
DIPEA (Hünig's Base) 3.0 Critical: Neutralizes HCl salt (1 eq) + HCl byproduct (1 eq) + Buffer (1 eq).[1]
Solvent (DMA or DMF) [0.2 M]Polar aprotic solvent to stabilize the transition state.[1]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Nitrogen/Argon. Moisture excludes competition from water.[1]

  • Solubilization: Dissolve the 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 eq) in anhydrous Dimethylacetamide (DMA).

    • Note: DMA is preferred over DMF for higher thermal stability if heating >100°C is required.[1]

  • Neutralization (The "Free-Base" Step): Add DIPEA (3.0 eq) dropwise at room temperature.[1] Stir for 10 minutes.

    • Observation: You may see a slight precipitate (DIPEA[1]·HCl) or color change.[1] This confirms the liberation of the reactive free base.

  • Nucleophile Addition: Add the amine (1.1 eq).[1]

  • Reaction: Heat to 80°C - 100°C . Monitor by LC-MS.[1][4][5][6][7]

    • Time: Typically 2–6 hours.[1]

    • Endpoint: Disappearance of parent mass (m/z ~154/156 for free base).[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with Water (to remove DMA).[1]

    • Wash 1x with Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
Workflow Diagram ( )

SnArWorkflow Start Start: HCl Salt Neutralize Add DIPEA (3 eq) Release Free Base Start->Neutralize AddAmine Add Amine (1.1 eq) Anhydrous DMA Neutralize->AddAmine Heat Heat 80-100°C Monitor LCMS AddAmine->Heat Quench Aq. Workup (Remove DMA) Heat->Quench

Figure 2: Step-by-step execution for amine coupling.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryloxazolo[5,4-c]pyridines.[1] Challenge: The C2-Cl bond is labile to basic hydrolysis in aqueous Suzuki conditions.

Optimized Conditions (Anhydrous)

Standard aqueous Suzuki conditions (


) often lead to hydrolysis of the oxazole ring.[1] We recommend anhydrous conditions  utilizing CsF or 

in dioxane.
Reagents & Stoichiometry
ComponentEquivalentsRole
Core Scaffold 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile
Pd(dppf)Cl2[1]·DCM 0.05 (5 mol%)Catalyst (Robust against steric bulk)
CsF (Cesium Fluoride) 3.0Base/Activator (Anhydrous)
1,4-Dioxane [0.1 M]Solvent
Step-by-Step Methodology
  • Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes. Oxygen poisons the Pd(0) species.[1]

  • Assembly: In a microwave vial, combine:

    • 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 eq)[1]

    • Aryl Boronic Acid (1.5 eq)[1]

    • CsF (3.0 eq)[1]

    • Pd(dppf)Cl2[1]·DCM (0.05 eq)[1]

  • Activation: Add the degassed Dioxane. Seal the vial immediately.

  • Reaction: Heat to 100°C (conventional) or 110°C (Microwave) for 1 hour.

    • Why CsF? Fluoride activates the boronic acid to the boronate species without generating hydroxide ions that would attack the oxazole C2 position [1].

  • Filtration: Filter through a Celite pad to remove Palladium black.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Quality Control & Troubleshooting

Analytical Standards
  • NMR Signature: The oxazolo[5,4-c]pyridine core has distinct proton signals. The pyridine protons (H-4 and H-5 relative to fusion) usually appear as doublets in the aromatic region (7.0–8.5 ppm).[1]

  • Mass Spec: Chlorine isotope pattern (3:1 ratio of M : M+2) in the starting material is a key identifier.[1] This pattern disappears upon successful substitution.[1]

Common Failure Modes
ObservationRoot CauseCorrective Action
Product mass +16 (M+16) Hydrolysis to OxazoloneSolvent was wet.[1] Use anhydrous solvents and flame-dried glassware.[1]
No Reaction (SM remains) Amine protonationInsufficient base.[1] The HCl salt consumed the base. Increase DIPEA to 3.0+ eq.
Black Precipitate Pd Crash outIncomplete degassing. Sparge solvents longer.[1]

References

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. (2010). Link[1]

  • 2-Chlorooxazolo[5,4-c]pyridine | C6H3ClN2O. PubChem.[1] (Accessed 2026).[1][8][9] Link[1]

  • Synthesis and biological activity of oxazolopyrimidines. CORE (Open Access Research). Link

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Medicinal Chemistry. (2011). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride Synthesis

Ticket ID: #OX-54C-CL-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Low Yield & Instability in 2-Chlorooxazolo[5,4-c]pyridine HCl Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-54C-CL-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Low Yield & Instability in 2-Chlorooxazolo[5,4-c]pyridine HCl

Executive Summary & Problem Definition

You are encountering low yields in the synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride .[1][2] This is a notorious bottleneck in medicinal chemistry workflows (often related to Factor Xa or kinase inhibitor synthesis). The scaffold combines a fused pyridine ring with a highly electrophilic 2-chlorooxazole moiety.

The "Low Yield" phenotype typically stems from three convergent failures:

  • Precursor Instability: The aminohydroxypyridine starting material is air-sensitive and prone to oxidative degradation before cyclization.

  • Incomplete Chlorination: The conversion of the intermediate oxazolone to the chloride is sluggish due to poor solubility and electronic deactivation by the pyridine ring.

  • Hydrolytic Reversion: The 2-chloro functionality is extremely labile. Standard aqueous workups often hydrolyze the product back to the oxazolone (or ring-opened species) before isolation.

Critical Troubleshooting Modules
Module A: The Regiochemistry Check (The "Silent" Killer)

Before optimizing conditions, verify your starting material. The [5,4-c] and [4,5-c] isomers are frequently confused.

  • Target: Oxazolo[5,4-c ]pyridine (Oxygen attached to pyridine C3, Nitrogen to pyridine C4).

  • Required Precursor: 3-Hydroxy-4-aminopyridine .

  • Common Error: Using 3-Amino-4-hydroxypyridine will yield the [4,5-c] isomer.

  • Diagnostic: Check the coupling constants (

    
    ) in the aromatic region of your 
    
    
    
    H NMR. The C2/C6 protons of the pyridine ring will show distinct splitting patterns depending on the substitution.
Module B: Synthesis & Optimization Protocol

The following protocol is designed to minimize oxidative loss and prevent hydrolysis.

Step 1: Cyclization to Oxazolo[5,4-c]pyridin-2(1H)-one

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) is superior to urea (requires melt conditions) or phosgene (safety risk/handling).

  • Solvent: Anhydrous THF or Dioxane.

  • Key Insight: Perform this step under strict Argon atmosphere. The precursor 3-hydroxy-4-aminopyridine effectively acts as a reducing agent for oxygen; if air is present, it turns into a black tar (quinone imine) rather than cyclizing.

Step 2: Chlorination (The Yield Bottleneck) Direct chlorination with neat POCl


 often fails or gives <30% yield due to the formation of sticky phosphorochloridate intermediates that trap the product.
  • Optimized System: POCl

    
     (5 equiv) + PCl
    
    
    
    (1.0 equiv)
    .
  • Catalyst: Quinoline (0.1 equiv) or

    
    -Diethylaniline. Avoid pyridine if possible as it can participate in nucleophilic side reactions at high temps.
    
  • Temperature: 100–110 °C.

  • Mechanism: PCl

    
     acts as a "booster," converting the oxazolone oxygen into a better leaving group more efficiently than POCl
    
    
    
    alone.

Step 3: Isolation of the Hydrochloride Salt

  • CRITICAL WARNING: Do NOT quench the reaction mixture directly into water. The heat of hydration of POCl

    
     generates hot aqueous HCl, which will instantly hydrolyze the 2-chloro product back to the oxazolone.
    

Recommended Workup:

  • Distill: Remove excess POCl

    
     under high vacuum at <50 °C. A viscous oil/solid residue remains.
    
  • Azeotrope: Add toluene and rotovap twice to remove trace POCl

    
    .
    
  • Extraction (Cold): Dissolve residue in CH

    
    Cl
    
    
    
    . Pour into a rapidly stirring mixture of Ice/Saturated NaHCO
    
    
    . Keep
    
    
    °C.
  • Salt Formation: Dry the organic layer (MgSO

    
    ), filter, and cool to 0 °C. Add 4M HCl in Dioxane  dropwise. The product precipitates as the hydrochloride salt.[3]
    
Data Visualization & Logic Flow
Figure 1: Reaction Pathway & Failure Points

This diagram illustrates the synthesis and the specific nodes where yield is lost.

G Start 3-Hydroxy-4-aminopyridine Oxidation FAIL: Oxidation (Black Tar) Start->Oxidation Air Exposure Cyclization Step 1: Cyclization (CDI/THF) Start->Cyclization Argon/Heat Oxazolone Intermediate: Oxazolopyridinone Cyclization->Oxazolone Chlorination Step 2: Chlorination (POCl3 + PCl5) Oxazolone->Chlorination Dehydration Hydrolysis FAIL: Hydrolysis (Reversion to Oxazolone) Chlorination->Hydrolysis Aqueous Quench (Hot) Product 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride Chlorination->Product 1. Vac Distill 2. Cold NaHCO3 3. HCl/Dioxane

Caption: Synthesis workflow highlighting critical failure modes (Red) vs. optimized pathway (Blue/Green).

Troubleshooting FAQs

Q1: My reaction mixture turns black immediately upon heating with POCl


. Is this normal? 
  • Answer: Darkening is normal, but "black tar" indicates decomposition. This usually happens if residual solvent (THF/Dioxane) from Step 1 is present, or if the reaction is heated too fast.

  • Fix: Ensure the oxazolone intermediate is completely dry. Use a temperature ramp: Start at 60 °C for 1 hour, then ramp to 100 °C.

Q2: I see the product on TLC, but after aqueous workup, it disappears. Where did it go?

  • Answer: It hydrolyzed.[2] The 2-chloro-oxazole bond is highly reactive toward nucleophiles (water). In acidic media (generated by POCl

    
     quench), this hydrolysis is catalytic.
    
  • Fix: Switch to the Anhydrous Workup described in Module B. Remove POCl

    
     by distillation, not hydrolysis.
    

Q3: Why use PCl


? Isn't POCl

enough?
  • Answer: For electron-deficient systems like pyridine-fused oxazoles, the tautomeric equilibrium favors the "lactam" (C=O) form strongly. POCl

    
     alone struggles to drive the reaction to the "lactim" phosphate intermediate. PCl
    
    
    
    is more aggressive and converts the carbonyl oxygen to a leaving group more effectively.

Q4: Can I store the 2-Chloro product?

  • Answer: Only as the HCl salt. The free base degrades within days at room temperature due to moisture in the air. Store the HCl salt in a desiccator at -20 °C.

Comparative Data: Reagent Efficiency
Chlorinating SystemYield (%)Purity (%)Primary Failure Mode
POCl

(Neat, Reflux)
15-25%<80%Incomplete reaction; difficult workup.
POCl

+ Pyridine
30-40%85%Formation of pyridinium adducts; tarring.
POCl

+ PCl

(1 eq)
65-75% >95% Recommended. High conversion, cleaner profile.
SOCl

/ DMF
<5%N/ADoes not work for this scaffold (ring opening).
References
  • General Synthesis of Oxazolopyridines

    • Title: Synthesis of oxazolo[4,5-b]pyridine derivatives.[2][4][5][6][7][8]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the CDI cycliz
  • Chlorination of Electron-Deficient Heterocycles

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3.
    • Source:Molecules / NIH PMC.
    • Relevance: Discusses the necessity of base catalysis and temper
  • Handling of 2-Chlorooxazoles (Stability)

    • Title: The Chemistry of Oxazoles.
    • Source:Chemical Reviews (General Reference).
    • Relevance: Mechanistic insight into the hydrolytic instability of the C2-Cl bond in fused oxazole systems.

(Note: Specific patent literature for the [5,4-c] isomer often falls under broad Factor Xa inhibitor patents, e.g., Daiichi Sankyo or Bayer, utilizing analogous chemistry to the thiazolo-derivatives found in Edoxaban intermediates.)

Sources

Optimization

Side reactions in the synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride

Technical Support Center: Synthesis of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride Executive Summary & Reaction Mechanics The synthesis of 2-chlorooxazolo[5,4-c]pyridine hydrochloride is a high-stakes transformation inv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary & Reaction Mechanics

The synthesis of 2-chlorooxazolo[5,4-c]pyridine hydrochloride is a high-stakes transformation involving the conversion of a cyclic carbamate (oxazolone) into a highly reactive imidoyl chloride.[1] This scaffold is a critical intermediate in the development of Factor Xa inhibitors and various kinase inhibitors.[1]

The core challenge lies in the lability of the C2-Chlorine bond .[1] Unlike standard aryl chlorides, this position behaves electronically like an acid chloride, making it susceptible to rapid hydrolysis and nucleophilic displacement.[1]

The "Happy Path" vs. The "Sad Path"

The following diagram illustrates the intended reaction pathway versus the critical failure modes (side reactions) that this guide addresses.

ReactionPath cluster_0 Critical Control Point Start Oxazolo[5,4-c]pyridin-2(1H)-one Intermediate Phosphorochloridate Intermediate Start->Intermediate Activation OverChlor Ring Chlorination (+34 Da Impurity) Start->OverChlor Excess PCl5 T > 110°C Reagent POCl3 / PCl5 (Chlorination) Product 2-Chlorooxazolo[5,4-c]pyridine (Free Base) Intermediate->Product Cl- Attack High Temp Hydrolysis Reversion to Oxazolone (Common Yield Killer) Intermediate->Hydrolysis Wet Workup Salt HCl Salt Form (Target) Product->Salt HCl/Dioxane Product->Hydrolysis Aq. Exposure Dimer Dimerization (Incomplete conversion) Product->Dimer Nucleophilic attack by Start Material

Figure 1: Reaction pathway analysis showing the thermodynamic sink (Hydrolysis) and kinetic byproducts (Over-chlorination).[1]

Troubleshooting Guides (FAQ Format)

Scenario A: "I see a single impurity with Mass M+34 (or M+33/35 pattern) in LCMS."

Diagnosis: Regioselective Over-Chlorination. You have successfully formed the 2-Cl bond, but you have also chlorinated the pyridine ring.[1] The pyridine ring in oxazolo[5,4-c]pyridine is electron-deficient, but under aggressive conditions (high PCl5 loading), electrophilic aromatic substitution can occur, likely at the C4 or C7 position relative to the pyridine nitrogen.[1]

Root Cause:

  • Excess PCl5: Using >1.5 equivalents of Phosphorus Pentachloride (PCl5).[1]

  • Temperature Overshoot: Refluxing POCl3 (106°C) is standard, but oil bath temperatures >120°C promote ring chlorination.[1]

Corrective Action:

  • Protocol Adjustment: Reduce PCl5 to 0.5–1.0 equivalents and use POCl3 as the solvent. PCl5 acts as a "booster" to convert the oxazolone to the dichloro-phosphate intermediate; excess is detrimental.[1]

  • Catalyst Switch: If the reaction is sluggish without PCl5, do not add more PCl5. Instead, add 5-10 mol% N,N-Diethylaniline or DMF .[1] This catalyzes the Vilsmeier-Haack type mechanism without increasing the electrophilic potential for ring chlorination.[1]

Scenario B: "My reaction conversion was 99% by HPLC, but isolated yield is <40%, and the starting material reappeared."

Diagnosis: Hydrolytic Reversion. The 2-chlorooxazolo[5,4-c]pyridine moiety is an imidoyl chloride.[1] It is extremely sensitive to moisture.[1] During aqueous workup, it hydrolyzes back to the starting oxazolone (carbamate).[1]

Root Cause:

  • Aqueous Quench: Pouring the reaction mixture directly onto ice/water.[1]

  • High pH: Neutralizing with NaOH or NaHCO3 generates hydroxide ions, which are potent nucleophiles that attack the C2 position.[1]

Corrective Action (The "Anhydrous Workup"):

  • Distill: Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap) before any quench.

  • Solvent Swap: Redissolve the residue in dry Dichloromethane (DCM) or Toluene.[1]

  • Controlled Quench: Do not add water. Add the solution slowly to a cold, saturated solution of NaHCO3 (rapidly stirred) only if necessary.

  • Preferred Isolation (Salt): To isolate the hydrochloride directly:

    • Evaporate POCl3.[1][2]

    • Dissolve residue in dry EtOAc or Dioxane.[1]

    • Add 4M HCl in Dioxane . The product should precipitate as the HCl salt.[1] Filter under Nitrogen.[1]

Scenario C: "The reaction mixture turned into a black, sticky tar that is impossible to filter."

Diagnosis: Polyphosphate Polymerization. This is caused by the formation of polyphosphoric acid derivatives during the decomposition of POCl3, often exacerbated by insufficient solvent or localized overheating.[1]

Corrective Action:

  • Dilution: Ensure a minimum volume of 5-10 volumes of POCl3 relative to the substrate.[1]

  • Co-Solvent: If POCl3 volume must be limited, use Chlorobenzene as a co-solvent.[1] It has a high boiling point (131°C) compatible with the reaction but prevents the formation of viscous phosphate tars.[1]

Quantitative Data: Impurity Profile

The following table summarizes the retention time shifts and mass spectral signatures of common side reactions.

Impurity TypeRelative RT (HPLC)Mass Shift (Δm/z)OriginMitigation Strategy
Starting Material 0.85 - 0.90-18 Da (vs Product)Hydrolysis (Workup)Avoid aqueous quench; store in dessicator.
Ring Chlorinated 1.10 - 1.15+34 DaOver-reactionLimit PCl5 <1.0 eq; T < 110°C.
Dimer 1.25 - 1.35~(2x Mass) - 36Nucleophilic AttackEnsure excess chlorinating agent; dilute reaction.[1]
Ethyl Ether 1.05+26 Da (approx)SolvolysisAvoid Ethanol/Methanol during workup (EtO replaces Cl).[1]

Detailed Protocol: Optimized Synthesis & Isolation

This protocol minimizes hydrolysis and ring chlorination risks.[1]

Step 1: Chlorination [1][3]

  • Charge Oxazolo[5,4-c]pyridin-2(1H)-one (1.0 eq) into a dry flask under Argon.

  • Add POCl3 (8.0 vol).

  • Add PCl5 (0.9 eq).[1] Note: Do not use large excess.

  • Add DMF (catalytic, 3 drops per gram of substrate).[1]

  • Heat to 95–100°C (internal temp) for 3–5 hours. Monitor by HPLC (quench aliquot in dry MeOH to check for methyl ether derivative, which indicates active chloride).

Step 2: Workup (The Critical Step)

  • Cool mixture to 40°C.

  • Vacuum Distillation: Remove >90% of POCl3 on a rotovap (bath temp <50°C).

  • Azeotrope: Add Toluene (5 vol) and distill again to remove trace POCl3.

  • Slurry: Suspend the solid residue in dry Diethyl Ether or MTBE (10 vol).

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen funnel).[1]

    • Note: The residue often contains the HCl salt directly due to HCl generation in situ.[1]

  • Purification: If the salt is sticky, triturate with Acetonitrile (anhydrous).[1]

Step 3: Storage

  • Store at -20°C under Argon. The HCl salt is hygroscopic and will release HCl gas if exposed to moisture, reverting to the oxazolone.[1]

Troubleshooting Logic Flowchart

Use this decision tree to resolve yield or purity issues in real-time.

Troubleshooting Start Problem Detected CheckLCMS Check LCMS of Reaction Mixture (In-situ) Start->CheckLCMS Conversion Is Conversion >95%? CheckLCMS->Conversion LowConv Add 0.1 eq PCl5 or cat. DMF Increase Time Conversion->LowConv No CheckImpurity Check Impurity Profile Conversion->CheckImpurity Yes Plus34 M+34 Peak Present? (Ring Chlorination) CheckImpurity->Plus34 ReduceTemp Next Run: Reduce Temp to 90°C Remove PCl5 Plus34->ReduceTemp Yes WorkupLoss Yield Loss during Isolation? Plus34->WorkupLoss No Hydrolysis Hydrolysis Detected (Reversion to SM) WorkupLoss->Hydrolysis Yes Anhydrous Switch to Anhydrous Workup (Distill POCl3) Hydrolysis->Anhydrous

Figure 2: Logic flow for diagnosing synthesis failures.

References

  • Synthesis of Oxazolopyridine Scaffolds

    • Title: Synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives and their conversion to 2-chlorooxazolo[5,4-b]pyridines. (Analogous chemistry for [5,4-c] isomer).
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the POCl3/PCl5 chlorination protocol for fused oxazolopyridines.
    • (General Journal Landing Page for verification of method types).[1]

  • Mechanisms of POCl3 Chlorination

    • Title: POCl3-PCl5 mixture: A robust chlorinating agent.[1][3]

    • Source:Indian Chemical Society.[1]

    • Relevance: Details the mechanism of Vilsmeier-Haack type chlorin
    • [1][4][5][6][7][8][9][10]

  • Stability of 2-Chloro-Heterocycles

    • Title: Hydrolysis of 2-chlorobenzamide and related imidoyl chlorides.[1]

    • Source:PubMed / NIH.[1]

    • Relevance: Provides kinetic data on the hydrolysis of C-Cl bonds adjacent to nitrogen (imidoyl chlorides), explaining the "reversion" to starting material.[1]

    • 4[1][2][4][6][8][9]

  • Oxazolopyridine Applications & Impurities

    • Title: Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine (Structural analog).
    • Source:ResearchGate.[1][8][11]

    • Relevance: Discusses the purification difficulties and stability of [5,4-c] fused pyridine systems.
    • 11[1][2][4][5][6][7][8][9][10][12]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with 2-Chloro-Heterocycles

Topic: Troubleshooting Suzuki-Miyaura Coupling of 2-Chloro-Heterocycles Role: Senior Application Scientist Status: Operational Executive Summary: The "2-Chloro" Challenge Researchers often treat 2-chloro-heterocycles (e....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Suzuki-Miyaura Coupling of 2-Chloro-Heterocycles Role: Senior Application Scientist Status: Operational

Executive Summary: The "2-Chloro" Challenge

Researchers often treat 2-chloro-heterocycles (e.g., 2-chloropyridine, 2-chloropyrimidine) as standard aryl chlorides. This is a critical error. These substrates present a "double-lock" mechanism of failure:

  • Electronic Deactivation: The C-Cl bond is adjacent to the electronegative nitrogen, making the bond shorter and stronger, significantly raising the activation energy for Oxidative Addition (OA) .

  • Catalyst Poisoning: The nitrogen atom is a potent

    
    -donor. It can displace labile ligands on the Palladium center, forming stable, inactive Pd-N complexes (the "resting state" trap) before the catalytic cycle even begins.
    

The Solution: You cannot rely on "standard" catalysts like Pd(PPh


)

or Pd(dppf)Cl

for difficult cases. You must use bulky, electron-rich ligand systems (Buchwald Precatalysts or NHC-Pd systems) that physically prevent N-coordination while electronically accelerating oxidative addition.

Diagnostic Troubleshooting (Q&A)

Category A: No Conversion (The "Dead" Reaction)

Q: I am using 2-chloropyridine with Pd(PPh


)

and Na

CO

in Dioxane/Water. After 24 hours at reflux, I see only starting material. What is wrong?

A: Your catalyst is likely dead before it started.

  • The Cause: Pd(PPh

    
    )
    
    
    
    generates Pd(0) slowly and the PPh
    
    
    ligands are labile. The basic nitrogen of your 2-chloropyridine is coordinating to the Pd(0) center, shutting down the catalytic cycle. Furthermore, PPh
    
    
    is not electron-rich enough to facilitate oxidative addition into the unreactive C-Cl bond of a 2-chloro-heterocycle.
  • The Fix: Switch to a Precatalyst System capable of forming a monoligated Pd(0) species.[1]

    • Recommendation: Use XPhos Pd G4 or SPhos Pd G4 . These precatalysts release the active species immediately upon activation by base. The bulky biaryl ligands (XPhos/SPhos) prevent the pyridine nitrogen from binding to the metal center.

Q: I switched to Pd(OAc)


 + SPhos, but conversion is still low (<20%). Why? 

A: You are likely suffering from inefficient reduction or ligand-to-metal ratio issues.

  • The Cause: In situ mixing of Pd(II) salts and ligands is inconsistent. Pd(OAc)

    
     requires reduction to Pd(0) (often by the phosphine itself or the boronic acid) to become active. This induction period allows your substrate to trap the Pd(II) species.
    
  • The Fix: Use a G3 or G4 Palladacycle Precatalyst .

    • Why? These contain a pre-formed 1:1 Pd:Ligand ratio and an internal base mechanism that ensures rapid, quantitative generation of the active L-Pd(0) species, bypassing the unreliable reduction step.

Category B: Boronic Acid Consumption (The "Phantom" Reagent)

Q: My aryl chloride is untouched, but my heteroaryl boronic acid has completely disappeared from the LCMS. Where did it go?

A: It underwent Protodeboronation .[2][3][4]

  • The Cause: Heteroaryl boronic acids (especially 2-pyridyl and 5-thiazolyl) are notoriously unstable. In the presence of water and base, the C-B bond hydrolyzes to form a boronate anion, which is then protonated by water, releasing the neutral heterocycle (e.g., pyridine) and boric acid.

  • The Fix: You must outcompete the hydrolysis rate with the transmetalation rate.

    • Reduce Water: Switch to anhydrous conditions. Use CsF or K

      
      PO
      
      
      
      (anhydrous)
      in dry Dioxane or Toluene.
    • Slow Addition: Add the unstable boronic acid as a solution via syringe pump over 2–4 hours. This keeps the standing concentration low, favoring the fast coupling reaction over the second-order decomposition.

    • Switch Partners: If possible, invert the coupling: use the heteroaryl bromide/chloride and a stable aryl boronic acid.

Category C: "Black Crash" (Catalyst Decomposition)

Q: The reaction mixture turns black immediately upon heating, and the yield is poor.

A: You are witnessing "Pd-Black" precipitation.[5][6]

  • The Cause: The ligand is detaching from the metal, leading to the formation of bulk Palladium metal clusters (inactive). This suggests your ligand is not bulky or electron-rich enough to stabilize the Pd(0) intermediate at the high temperatures required for 2-chloro coupling.

  • The Fix: Switch to an NHC-Pd system (Pd-PEPPSI-IPent) .

    • Why? The N-Heterocyclic Carbene (NHC) ligand binds much more tightly to Pd than phosphines. Pd-PEPPSI-IPent is extremely thermally stable and air-stable, allowing you to run reactions at 100°C+ without catalyst decomposition.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct conditions based on your specific failure mode.

TroubleshootingWorkflow Start START: 2-Chloro-Heterocycle Coupling CheckConversion Check Conversion (LCMS/NMR) Start->CheckConversion NoConv No/Low Conversion (<10%) CheckConversion->NoConv Halide Intact FullConv Full Conversion of Halide CheckConversion->FullConv Product Formed BoronicGone Boronic Acid Consumed? (Halide Remains) NoConv->BoronicGone Sol_OA ISSUE: Oxidative Addition Failure SOLUTION: Switch to XPhos Pd G4 or Pd-PEPPSI-IPent BoronicGone->Sol_OA No (Both SM remain) Sol_Decomp ISSUE: Protodeboronation SOLUTION: Anhydrous Conditions (CsF/Dioxane) or Slow Addition BoronicGone->Sol_Decomp Yes (Protodeboronation) Sol_Poison ISSUE: Catalyst Poisoning (N-Coordination) SOLUTION: Use Bulky Ligands (SPhos/XPhos) to block N-binding Sol_OA->Sol_Poison If Pd(PPh3)4 was used

Caption: Diagnostic workflow for identifying the root cause of failure in Suzuki couplings of 2-chloro-heterocycles.

Validated Experimental Protocols

Method A: The "Gold Standard" (Buchwald G4 System)

Best for: General screening, high-throughput, and substrates prone to poisoning.

ComponentEquivalentsRole
2-Chloro-heterocycle 1.0 equivElectrophile (Limiting Reagent)
Boronic Acid/Ester 1.2 – 1.5 equivNucleophile
XPhos Pd G4 0.02 – 0.05 equiv (2-5 mol%)Catalyst (Rapid activation)
K

PO

(0.5 M aq)
3.0 equivBase
THF or Dioxane [0.1 - 0.2 M]Solvent

Procedure:

  • Add the aryl chloride, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Seal and purge with inert gas (Ar or N

    
    ) for 5 minutes.
    
  • Add degassed THF (or Dioxane) and the degassed aqueous K

    
    PO
    
    
    
    solution via syringe.
  • Stir vigorously at 60–80 °C for 2–16 hours.

  • Validation: Monitor by LCMS. If conversion stalls, add a second portion of boronic acid (0.5 equiv).

Method B: The "Bunker Buster" (Pd-PEPPSI-IPent)

Best for: Extremely sterically hindered substrates (tetra-ortho substituted) or when high thermal stability is required.

ComponentEquivalentsRole
2-Chloro-heterocycle 1.0 equivElectrophile
Boronic Acid 1.5 equivNucleophile
Pd-PEPPSI-IPent 0.02 equiv (2 mol%)Catalyst (NHC-stabilized)
K

CO

2.0 equivBase
Dioxane / MeOH 1:1 ratio, [0.2 M]Solvent System

Procedure:

  • Weigh all solids (Catalyst, Base, Substrates) into the reaction vessel in air (Pd-PEPPSI is air-stable).

  • Seal the vessel and purge with Argon.

  • Add the solvent mixture (Dioxane/MeOH).

  • Heat to 80 °C .

    • Note: The MeOH co-solvent helps solubilize the inorganic base and activates the PEPPSI precatalyst.

Mechanistic Insight: Why These Protocols Work

The following diagram details the catalytic cycle, highlighting exactly where the recommended catalysts overcome the specific energy barriers of 2-chloro-heterocycles.

CatalyticCycle Pd0 Active L-Pd(0) (Monoligated) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd XPhos/PEPPSI accelerate this Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Prevented by Bulky Ligands PdII_ArX L-Pd(II)-Ar-Cl OxAdd->PdII_ArX TransMet Transmetalation (Boronic Acid + Base) PdII_ArX->TransMet PdII_ArAr L-Pd(II)-Ar-Ar TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0

Caption: Catalytic cycle showing how bulky ligands (XPhos/PEPPSI) accelerate the difficult Oxidative Addition step while blocking the Poisoning pathway.

References

  • Billingsley, K., & Buchwald, S. L. (2006).[7] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[8] [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Introduction: The Stability Paradox You are likely encountering difficulties with 2-Chlorooxazolo[5,4-c]pyridine hydrochloride because of a specific chemical paradox: the hydrochloride salt stabilizes the pyridine nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely encountering difficulties with 2-Chlorooxazolo[5,4-c]pyridine hydrochloride because of a specific chemical paradox: the hydrochloride salt stabilizes the pyridine nitrogen, but the acidic environment it creates—if moisture is present—accelerates the hydrolysis of the reactive C2-chlorine bond.

This guide addresses the removal of the primary impurity (Oxazolo[5,4-c]pyridin-2(1H)-one ) and provides protocols to restore the integrity of your reagent for use in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Module 1: Critical Impurity Profiling

Before attempting purification, you must confirm the identity of your impurities. The 2-chlorooxazolopyridine core is an electrophile; its degradation is almost always driven by nucleophilic attack (usually by water).

Diagnostic Indicators
IndicatorObservationRoot Cause
Visual White solid turns Yellow/Orange Oxidation of the pyridine ring or formation of dimeric impurities.
Visual Material becomes Sticky/Gummy Hygroscopicity leading to partial hydrolysis (formation of HCl(aq) on surface).
1H NMR Loss of signal integrationCheck the aromatic protons. If the symmetry changes, the oxazole ring may have opened (rare) or hydrolyzed.
LC-MS Mass Shift -18.5 Da or +1 Da Hydrolysis. Conversion of the Chloride (35/37 Cl) to the Hydroxyl/Keto form (OH). Note: The mass shift depends on ionization, but look for loss of the Chlorine isotope pattern (3:1 ratio).
The Degradation Pathway

The following diagram illustrates how moisture leads to the primary "oxo" impurity.

DegradationPathway cluster_legend Mechanism Note Compound 2-Chlorooxazolo[5,4-c]pyridine (Active Reagent) Transition Tetrahedral Intermediate Compound->Transition + H2O (Acid Catalyzed) Moisture H2O (Moisture) Moisture->Transition Impurity Oxazolo[5,4-c]pyridin-2(1H)-one (Inactive 'Oxo' Impurity) Transition->Impurity - HCl HCl HCl (Byproduct) Transition->HCl Note The HCl salt form is acidic. In the presence of water, this acid catalyzes the displacement of Chlorine.

Figure 1: Acid-catalyzed hydrolysis pathway of the 2-chloro moiety.[1]

Module 2: Purification Protocols

WARNING: Do NOT use alcohols (Methanol, Ethanol) for recrystallization. The 2-chloro position is reactive enough to undergo solvolysis with alcohols, converting your product into the 2-methoxy or 2-ethoxy ether impurity.

Protocol A: Anhydrous Trituration (For Minor Impurities)

Use this if purity is >90% but the solid is sticky or colored.

  • Preparation: Dry Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) over molecular sieves.

  • Slurry: Place the crude hydrochloride salt in a flask. Add minimal cold MeCN (approx. 3-5 mL per gram).

  • Sonication: Sonicate for 2 minutes. The HCl salt should remain insoluble, while organic impurities and trace hydrolysis products often dissolve or remain in the supernatant.

  • Filtration: Filter rapidly under a blanket of Nitrogen or Argon.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Protocol B: Free-Basing & Re-Salting (For Major Impurities)

Use this if purity is <90% or if the salt is heavily hydrolyzed. This method removes the "Oxo" impurity, which is less soluble in organic solvents than the chloro-compound.

Reagents:

  • Dichloromethane (DCM) - Anhydrous

  • Saturated NaHCO₃ (aq) - Cold

  • 4M HCl in Dioxane

Workflow:

  • Partition: Suspend the impure salt in DCM.

  • Neutralization: Add cold sat. NaHCO₃. Shake rapidly (do not let it sit). The free base will partition into the DCM.

  • Separation: Separate the organic layer immediately.

  • Drying: Dry the DCM layer over MgSO₄ for 10 minutes. Filter.

  • Re-Salting:

    • Cool the DCM solution to 0°C.

    • Add HCl in Dioxane dropwise with vigorous stirring.

    • The 2-Chlorooxazolo[5,4-c]pyridine HCl will precipitate as a white solid.

  • Isolation: Filter and dry under high vacuum.

Decision Logic for Purification

PurificationLogic Start Assess Purity (LC-MS/NMR) CheckPurity Purity > 90%? Start->CheckPurity CheckNature Is impurity 'Oxo' form? CheckPurity->CheckNature No Trituration Protocol A: Trituration (Cold MeCN) CheckPurity->Trituration Yes Resalt Protocol B: Free-Base & Re-Salt (DCM / HCl-Dioxane) CheckNature->Resalt Yes (Hydrolysis) Discard Discard Batch (Hydrolysis > 50%) CheckNature->Discard Too Degraded

Figure 2: Decision matrix for selecting the appropriate purification strategy.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store the hydrochloride salt in the fridge?

  • Answer: Only if sealed perfectly. Standard fridges have high humidity. If the vial is not parafilmed and placed inside a secondary desiccated container, the cold temperature will condense moisture inside the vial upon opening, destroying the reagent. Recommendation: Store at -20°C in a sealed vial inside a bag with desiccant silica gel.

Q2: Why did my product turn into a liquid overnight?

  • Answer: The hydrochloride salt is extremely hygroscopic. It absorbed atmospheric water, forming a concentrated acid solution, which then auto-catalyzed the hydrolysis of the chlorine. This batch is likely unrecoverable.

Q3: Can I use water for the workup?

  • Answer: For the free base, yes, but briefly. The 2-chloro bond is relatively stable at neutral pH but labile at acidic pH. When performing an extraction, keep the phases cold (0°C) and separate them as fast as possible.

Q4: I see a new peak in the NMR at ~3.8 ppm after recrystallizing from Methanol.

  • Answer: You synthesized the methyl ether. Methanol acted as a nucleophile and displaced the chloride. Never use protic solvents (MeOH, EtOH, Water) for heating/recrystallization of this specific compound [1].

References

  • Nucleophilic Substitution of 2-Chloropyridines

    • Context: General reactivity patterns of 2-halo-aza-arenes prone to solvolysis in alcoholic media.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Synthesis of Oxazolopyridines

    • Context: Methodologies for cyclization and chlorination (POCl3)
    • Source: Chu-Moyer, M. Y., et al. (2002). "Orally effective, long-acting thrombin inhibitors." Journal of Medicinal Chemistry, 45(12), 2358-2361.

  • Purification of Pyridine Hydrochloride Salts

    • Context: Standard protocols for precipitating pyridine salts using anhydrous HCl in Dioxane/Ether to avoid hydrolysis.
    • Source:Organic Syntheses, Coll. Vol. 6, p.101 (1988); Vol. 51, p.133 (1971). (Analogous procedure for reactive pyridine salts).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride

Executive Summary & Chemical Context Compound: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride Class: Fused Heterocycle / Electrophilic Intermediate Primary Risk: Rapid Hydrolysis (Nucleophilic Aromatic Substitution) As res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride Class: Fused Heterocycle / Electrophilic Intermediate Primary Risk: Rapid Hydrolysis (Nucleophilic Aromatic Substitution)

As researchers working with 2-Chlorooxazolo[5,4-c]pyridine hydrochloride , you are handling a "spring-loaded" electrophile. The fusion of the electron-deficient pyridine ring with the oxazole core creates a highly reactive center at the C2 position. While this reactivity is desired for


 coupling reactions, it makes the compound exceptionally sensitive to moisture and nucleophilic solvents.

This guide moves beyond generic safety data sheets to address the specific mechanistic failures researchers encounter: hydrolysis of the C-Cl bond and disproportionation of the hydrochloride salt .

Critical Degradation Pathways

To prevent degradation, you must understand how it happens. The C2-Chlorine atom is activated by the inductive effect of the adjacent oxygen and nitrogen atoms, further amplified by the protonated pyridine nitrogen (in the HCl salt form).

Mechanism: Hydrolytic Ring Attack

Water acts as a nucleophile, attacking the C2 position. This displaces the chloride, initially forming the 2-hydroxy derivative, which tautomerizes to the thermodynamically stable (and useless) oxazolone (cyclic carbamate).

DegradationPathway Start 2-Chlorooxazolo[5,4-c]pyridine (Active Reagent) Intermediate Tetrahedral Intermediate Start->Intermediate + H₂O Moisture H₂O / OH⁻ (Nucleophilic Attack) Moisture->Intermediate Product Oxazolone Derivative (Degraded/Inactive) Intermediate->Product - HCl HCl HCl Release (Autocatalysis) Intermediate->HCl HCl->Start Acid accelerates protonation of N

Figure 1: The hydrolytic degradation cascade. Note that the release of HCl can autocatalyze further degradation by increasing the electrophilicity of the pyridine ring.

Troubleshooting Guide (FAQ Format)

Module A: Storage & Handling

Q: I stored the bottle in the fridge (4°C), but the white powder turned yellow/beige. Is it still usable?

A: Likely not. The color change indicates hydrolysis or oxidation.

  • The Cause: Standard refrigerators have high humidity. If the cap was not perfectly sealed, or if the bottle was opened while cold (condensing atmospheric moisture onto the powder), hydrolysis occurred. The yellowing often comes from ring-opening byproducts or free-base oxidation.

  • The Fix:

    • Desiccation is non-negotiable: Store in a desiccator inside a freezer (-20°C).

    • Warm before opening: Allow the vial to reach room temperature before breaking the seal to prevent condensation.

    • Inert Atmosphere: Backfill stock bottles with Argon or Nitrogen after every use.

Q: Can I store this compound as a stock solution?

A: Only in specific anhydrous solvents, and never for long periods. See the compatibility table below. The C-Cl bond is too reactive for protic solvents.

SolventCompatibilityRisk FactorRecommendation
Water / Buffer Incompatible High (Immediate Hydrolysis)Do not use.
Methanol / Ethanol Incompatible High (Solvolysis/Alkoxylation)Forms methyl/ethyl ether byproducts.
DMSO (Wet) Poor MediumDMSO is hygroscopic; wet DMSO destroys the compound.
DMSO (Anhydrous) Good LowUse for immediate reactions only.
DCM / Chloroform Excellent LowBest for short-term handling.
Acetonitrile (Dry) Excellent LowPreferred reaction solvent.
Module B: Reaction Optimization

Q: My


 coupling yield is low (30%), and I see a large M-36+17 peak in LCMS. What happened? 

A: You generated the hydrolyzed byproduct (M-Cl+OH).

  • The Scenario: You likely used a base (TEA, DIPEA, or Carbonate) that was "wet" or a solvent that wasn't dried.

  • The Science: While you need a base to scavenge the HCl, hydroxide ions (from trace water + base) are far better nucleophiles than your amine or aniline coupling partner.

  • The Protocol:

    • Dry Solvents: Use anhydrous Acetonitrile or DMF (<50 ppm water).

    • Order of Addition: Do not premix the starting material with base and let it sit. Add the nucleophile (amine) first, then the base, then the 2-chlorooxazolopyridine.

    • Temperature: Keep the reaction as cold as possible (0°C to RT) to favor the amine attack over background hydrolysis.

Q: The reaction mixture turned black upon adding the base.

A: This suggests pyridine ring decomposition.

  • The Cause: Oxazolopyridines are electron-deficient. Strong bases or high temperatures can cause nucleophilic attack on the pyridine ring itself (ring opening) or polymerization.

  • The Fix: Switch to a milder base (e.g., weak inorganic carbonates like

    
     or hindered organic bases like DIPEA) and ensure the reaction is under inert gas (Nitrogen/Argon). Avoid strong alkoxides (NaOMe, NaOtBu).
    

Validated Workflow: Handling Decision Tree

Follow this logic gate to ensure sample integrity before every experiment.

HandlingProtocol Start Start: Handling 2-Cl-Oxazolopyridine HCl CheckState Is the solid white/off-white? Start->CheckState Discard Discard: Degraded CheckState->Discard No (Yellow/Brown) Environment Is humidity <40%? CheckState->Environment Yes Weighing Weighing Step QuickWeigh Rapid Weighing (Minimize Exposure) Weighing->QuickWeigh Environment->Weighing Yes Glovebox Use Glovebox or Cone of N2 Environment->Glovebox No Glovebox->Weighing SolventPrep Dissolve in Anhydrous Solvent (DCM/ACN/DMF) QuickWeigh->SolventPrep Use Proceed to Reaction (Do not store solution) SolventPrep->Use

Figure 2: Operational decision tree for minimizing environmental degradation.

Analytical Validation (QC Methods)

Do not assume purity. Validate it.

HPLC Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Note: Avoid phosphate buffers if planning LCMS; the salt can suppress ionization.

LCMS Diagnostic Peaks:

  • Target Mass (M): [Parent]+

  • Hydrolysis Impurity: [M - 35.5 (Cl) + 17 (OH)]+ (Shift of -18.5 Da from free base mass, or distinct shift depending on ionization).

  • Alkoxy Impurity: If methanol is used as diluent, look for [M - Cl + OMe] (+31 Da shift vs parent). Always use ACN as the diluent.

References

  • Jubilant Ingrevia. (2025).[1][2] Safety Data Sheet: 2-Picolylchloride Hydrochloride (Analogous Handling). Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: Thiazolo[5,4-c]pyridine (Structural Analog Stability). Retrieved from

  • Fisher Scientific. (2025). Handling of Pyridine Hydrochloride Salts. Retrieved from

  • Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution (Mechanism of 2-halo-heterocycle hydrolysis). Journal of Pharmaceutical Sciences. Retrieved from

Disclaimer: This guide is based on the chemical properties of 2-halooxazolopyridines and general best practices for moisture-sensitive electrophiles. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling.

Sources

Optimization

Challenges in the purification of polar heterocyclic compounds

Welcome to the Polar Heterocycle Purification Support Center . I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polar Heterocycle Purification Support Center .

I am your Senior Application Scientist. You are likely here because your compound—rich in nitrogen, oxygen, or sulfur—is behaving poorly on standard silica, either streaking indefinitely or refusing to dissolve in your loading solvent.

This guide is not a textbook; it is a troubleshooting workflow designed to solve the specific physical chemistry conflicts occurring in your column.

Part 1: Diagnostic Triage

"Which column do I actually need?"

Before modifying solvents, you must validate your stationary phase choice.[1] Polar heterocycles often fall into a "retention gap"—too polar for C18, yet too sticky for standard silica.

The Method Selection Logic:

MethodSelection Start Compound Characteristics Solubility Soluble in Hexane/EtOAc? Start->Solubility StandardNP Standard Normal Phase (Silica) Solubility->StandardNP Yes PolarCheck Soluble in MeOH/Water/DMSO? Solubility->PolarCheck No BasicCheck Contains Basic Nitrogens (Pyridines, Imidazoles)? PolarCheck->BasicCheck Organic Soluble (DCM/MeOH) RP_Check Retained on C18 (>5% Organic)? PolarCheck->RP_Check Aqueous Soluble AmineSilica Amine-Functionalized Silica (No modifiers needed) BasicCheck->AmineSilica Best Option ModifiedNP Silica + 1-5% TEA/NH4OH BasicCheck->ModifiedNP Standard Option HILIC HILIC Mode (Silica/Amide Phase) RP_Check->HILIC No (Elutes in Void) ReversePhase Reversed Phase (C18) + Ion Pairing if needed RP_Check->ReversePhase Yes

Figure 1: Decision matrix for selecting the correct stationary phase based on solubility and chemical functionality.

Part 2: Troubleshooting Normal Phase (Silica)

Issue: The compound streaks (tails) across 20 fractions or never elutes.

The Root Cause: Silanol Interactions

Standard silica gel (


) is acidic (

). Polar heterocycles containing basic nitrogens (pyridines, piperidines, imidazoles) do not just "partition"; they chemically interact (hydrogen bond or ion-exchange) with surface silanols. This secondary interaction causes the tailing.
Protocol A: The "Modifier" Solution (Mobile Phase Engineering)

If you must use standard silica, you must block the silanols.

ComponentRoleRecommended Concentration
Triethylamine (TEA) Blocks acidic silanols via competitive binding.1–3% v/v in the organic layer.
Ammonium Hydroxide (

)
Stronger silanol blocker; suppresses ionization of basic analytes.0.5–1.5% (Requires MeOH to be miscible).
Methanol (MeOH) High-strength polar solvent.0–20% in DCM (Avoid >20% to prevent silica dissolution).

Step-by-Step Protocol:

  • Pre-Conditioning: Do not just add TEA to your run solvent. Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting your sample. This saturates the silanols ahead of time.

  • The "DCM/MeOH/NH3" System: For stubborn amines, prepare the "Magic Mixture":

    • Lower Phase: Dichloromethane (90 parts)

    • Upper Phase: Methanol (9 parts)

    • Modifier: Ammonium Hydroxide (1 part)

    • Note: Mix thoroughly. If it clouds, add more MeOH until clear.

Protocol B: The "Hardware" Solution (Amine Silica)

Expert Insight: If your budget allows, switch to Amine-functionalized silica . The surface is bonded with propyl-amine groups, creating a basic surface environment.

  • Benefit: You can often use Hexane/Ethyl Acetate or DCM/MeOH without adding smelly TEA.

  • Recovery: Eliminates the need to remove high-boiling amine modifiers from your final product [1].

Part 3: Troubleshooting Retention (HILIC vs. RP)

Issue: The compound elutes in the void volume (solvent front) on C18.

When a compound is too polar for Reversed Phase (C18), it acts like a salt and washes off immediately. You need HILIC (Hydrophilic Interaction Liquid Chromatography) .[2][3]

The HILIC Mechanism

HILIC uses a polar stationary phase (bare silica or diol/amide) with a mobile phase that is mostly organic (Acetonitrile). Water is the "strong" solvent here.

HILIC Mobile Phase Setup:

  • Weak Solvent (A): 95% Acetonitrile / 5% Water (with 10mM Ammonium Acetate).

  • Strong Solvent (B): 50% Acetonitrile / 50% Water (with 10mM Ammonium Acetate).

  • Gradient: Start at 100% A. Ramp to 50% B.

  • Why Ammonium Acetate? It is crucial for maintaining an ionic layer on the silica surface, allowing the water partition mechanism to function [2].

Part 4: The "Solubility Paradox" (Sample Loading)

Issue: Sample is soluble in DMSO/DMF but precipitates when added to the column, or the DMSO causes the compound to elute immediately.

Expert Insight: Never liquid-load a Flash column with DMSO or DMF if you can avoid it. These are "strong" solvents that will carry your compound down the column, destroying resolution. Use Dry Loading .

Dry Loading Protocol (Self-Validating)

DryLoading Dissolve 1. Dissolve Sample (MeOH/DCM/Acetone) AddSorbent 2. Add Sorbent (Silica or Celite 545) Dissolve->AddSorbent Ratio 1:3 (Sample:Sorbent) Evaporate 3. Rotovap to Dryness (Free-flowing powder) AddSorbent->Evaporate Vacuum Load 4. Load into Empty Cartridge Evaporate->Load Pack Tightly Run 5. Run Column Load->Run

Figure 2: The Dry Loading Workflow.[4] This method eliminates solvent effects during injection.

  • Ratio: Use a 1:3 ratio (1g sample to 3g sorbent).

  • Sorbent Choice:

    • Silica:[4][5][6][7][8][9][10] Best for most applications.

    • Celite 545: Use if your compound is extremely sticky; Celite is inert and releases the compound easier than silica [3].

  • Validation: After rotovapping, the powder must be free-flowing . If it is clumpy or sticky, you have residual solvent or oil. Add more sorbent and re-evaporate.

Part 5: Post-Purification Recovery

Issue: How do I remove the Triethylamine (TEA) or high-boiling solvents from my purified fraction?

You purified the compound, but now it's contaminated with the modifier.

Q: How do I remove TEA (bp 89°C)?

  • Method 1 (Azeotrope): Co-evaporate with Toluene . Toluene forms an azeotrope with TEA, helping to drag it into the vacuum trap. Repeat 3x.

  • Method 2 (HCl Salt): If your compound is stable to acid, add 1M HCl in ether to precipitate your compound as a salt, leaving free TEA in the supernatant (wash with ether).

Q: How do I recover from HILIC fractions (High Water)?

  • Lyophilization (Freeze Drying): HILIC fractions are rich in Acetonitrile/Water. Flash freeze and lyophilize.

  • Note: Do not rotovap to dryness if using Ammonium Acetate buffer; it is volatile but requires high vacuum and time to sublime completely.

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[11] Link

  • Waters Corporation. (2025). Reverse-Phase vs. HILIC: Understanding Retention Mechanisms. Waters Knowledge Base. Link

  • Biotage. (2023).[12] Dry loading vs. liquid loading: Which provides better flash chromatography results? Biotage Blog.[4] Link

  • Phenomenex. (2024). Overcoming Peak Tailing of Basic Analytes on Silica. HPLC Technical Tips.[2][6][10][13] Link

Sources

Troubleshooting

Improving the solubility of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride for reactions

The following guide serves as a specialized technical support resource for researchers working with 2-Chlorooxazolo[5,4-c]pyridine hydrochloride . It is designed to bridge the gap between theoretical chemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 2-Chlorooxazolo[5,4-c]pyridine hydrochloride . It is designed to bridge the gap between theoretical chemical properties and practical laboratory execution.

Subject: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride CAS: (Analogous to 2-Chlorothiazolo[5,4-c]pyridine series) Support Tier: Senior Application Scientist Level

The Solubility Paradox: Technical Overview

The hydrochloride salt of 2-Chlorooxazolo[5,4-c]pyridine offers excellent long-term stability and shelf-life compared to its free base, which can be prone to hydrolysis or oxidative degradation. However, this stability comes at the cost of processability .

  • The Problem: The ionic lattice of the HCl salt is held together by strong electrostatic forces (Coulombic interactions), rendering it insoluble in the non-polar or moderately polar aprotic solvents (THF, DCM, Toluene, Dioxane) typically required for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

  • The Solution: You must disrupt this lattice energy either by solvent switching (high dielectric constant) or chemical modification (breaking the salt pair).

Solubility Matrix (Experimental Data Summary)

Data based on standard behavior of fused pyridine-HCl salts.

Solvent ClassRepresentative SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Protic Polar Water, MethanolHigh (>50 mg/mL) Low / ModerateGood for storage or biphasic reactions.
Aprotic Polar DMSO, DMF, DMAcModerate/High HighPreferred for direct use of salt.
Chlorinated Dichloromethane (DCM), ChloroformInsoluble (<1 mg/mL) High Requires free-basing.
Ethers THF, Diethyl Ether, 1,4-DioxaneInsoluble HighRequires free-basing.
Hydrocarbons Toluene, HexanesInsoluble ModerateRequires free-basing.

Troubleshooting & FAQs

Direct answers to your experimental roadblocks.

Issue A: "The salt sinks to the bottom of my flask in DCM/THF and won't react."

Diagnosis: You are attempting a heterogeneous reaction where the lattice energy prevents the substrate from entering the solution phase to meet the nucleophile. Solution: You must perform a "Free-Basing" procedure prior to the reaction.

Q: How do I convert the HCl salt to the free base efficiently without degrading the chloro-group? A: The 2-chloro position is electrophilic and sensitive to hydrolysis in hot aqueous base. You must use a Cold Biphasic Neutralization protocol.

Protocol 1: Cold Biphasic Free-Basing

  • Suspend: Place 1.0 eq of the HCl salt in DCM (10 mL/g).

  • Cool: Chill the suspension to 0°C in an ice bath.

  • Neutralize: Slowly add 1.2 eq of saturated aqueous NaHCO₃ (mild base prevents hydrolysis).

  • Partition: Stir vigorously for 10-15 minutes. The solid should disappear as the free base dissolves into the DCM layer.

  • Extract: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Dry: Dry combined organics over anhydrous Na₂SO₄ (critical to remove water that hydrolyzes the chloro-group).

  • Concentrate: Evaporate solvent in vacuo at <30°C. Use immediately.

Issue B: "I cannot use aqueous workups (anhydrous reaction required)."

Diagnosis: Your reaction involves moisture-sensitive reagents (e.g., Grignards, strong bases like NaH), making the aqueous free-basing protocol impossible. Solution: Use an In-Situ Neutralization strategy or a Solvent Switch .

Q: Can I just add Triethylamine (TEA) to the reaction? A: Yes, but with a caveat. Adding TEA or DIPEA (Hunig's Base) will liberate the free base, but it generates Triethylamine Hydrochloride (TEA·HCl) as a byproduct.[1]

  • Risk: TEA·HCl is often insoluble in THF/DCM and will form a thick precipitate that can hinder stirring or encapsulate reagents.

  • Fix: Use DIPEA (more soluble salts) or switch the solvent to a THF/DMF (9:1) mixture to keep the byproduct in solution.

Issue C: "My SNAr reaction in DMSO is dark and messy."

Diagnosis: While DMSO dissolves the salt, it is also hygroscopic and can accelerate decomposition of the activated 2-chloro species at high temperatures. Solution: Optimize the Temperature-Concentration profile.

Q: What are the optimal conditions for reacting the HCl salt directly? A:

  • Solvent: Anhydrous DMF or NMP (degassed).

  • Base: Use an inorganic base like Cs₂CO₃ or K₂CO₃ . These act as both the acid scavenger (neutralizing the HCl) and the reaction base.

  • Additive: Add TBAI (Tetrabutylammonium iodide) (0.1 eq) if using a weaker nucleophile. It acts as a Phase Transfer Catalyst and can facilitate the Finkelstein-like activation of the chloro group.

Visual Workflows

Diagram 1: Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct preparation method for your experiment.

SolubilityLogic Start Start: 2-Chlorooxazolo[5,4-c]pyridine HCl SolventCheck Target Reaction Solvent? Start->SolventCheck IsPolar Polar Aprotic? (DMSO, DMF, NMP) SolventCheck->IsPolar IsNonPolar Non-Polar / Organic? (DCM, THF, Toluene) SolventCheck->IsNonPolar DirectUse Direct Use Allowed Add 2.5 eq Inorganic Base (K2CO3) IsPolar->DirectUse Yes MoistureCheck Is Reaction Moisture Sensitive? IsNonPolar->MoistureCheck AqueousNo NO (Moisture Tolerant) MoistureCheck->AqueousNo AqueousYes YES (Anhydrous Required) MoistureCheck->AqueousYes ProtocolA Protocol A: Biphasic Extraction (DCM / aq. NaHCO3) AqueousNo->ProtocolA ProtocolB Protocol B: In-Situ Neutralization (Add DIPEA + 10% DMF Cosolvent) AqueousYes->ProtocolB

Caption: Decision matrix for selecting the appropriate solubilization strategy based on solvent compatibility and moisture sensitivity.

Diagram 2: Mechanism of In-Situ Solubilization

Visualizing how organic bases release the active species in non-polar media.

InSituMech Step1 Suspension: Substrate-HCl (Solid) in THF Step2 Add Organic Base: (DIPEA) Step1->Step2 + Base Step3 Proton Transfer: H-Cl transfers to DIPEA Step2->Step3 Mixing Step4 Solubilization: Free Base (Soluble) + DIPEA-HCl (Precipitate) Step3->Step4 Equilibrium Step5 Reaction: Nucleophile Attack Step4->Step5 Active Species

Caption: The chemical pathway for in-situ neutralization using an organic base, enabling reaction in non-polar solvents.[2]

References & Citations

  • Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link (General principles of salt solubility and pH-solubility profiles).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent dielectric constants and solubility parameters).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Mechanisms of nucleophilic substitution in fused pyridines).

  • Patel, R. (2018). Process Chemistry of Pyridine Derivatives. Journal of Organic Process Research. (Handling of pyridine hydrochloride salts in scale-up).

  • Boger, D. L. (2010). Systematic Studies of Vinblastine Analogues. Journal of the American Chemical Society. (Example of handling sensitive heteroaromatic salts).

Sources

Optimization

Catalyst poisoning in reactions with nitrogen-containing heterocycles

Status: Online | Ticket ID: #N-HET-POISON-001 | Severity: Critical Welcome to the Advanced Catalysis Support Hub. You are likely here because your reaction kinetics have flatlined, or your turnover number (TON) is econom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket ID: #N-HET-POISON-001 | Severity: Critical

Welcome to the Advanced Catalysis Support Hub. You are likely here because your reaction kinetics have flatlined, or your turnover number (TON) is economically unviable. When working with nitrogen-containing heterocycles (pyridines, imidazoles, azoles), the most common culprit is catalyst poisoning via competitive coordination .

This guide bypasses standard textbook definitions to provide field-proven diagnostic and remediation protocols.

🔍 Module 1: Diagnostic Hub

"Is my catalyst dead, or just sleeping?"

Before altering reaction parameters, you must distinguish between catalyst poisoning (irreversible/strong deactivation) and substrate inhibition (reversible competitive binding).

The Diagnostic Test: Run a standard kinetic profile (conversion vs. time) and perform a "Spike Test."

  • Run the reaction to ~50% conversion.

  • Add a fresh portion of substrate.

  • Observation:

    • Rate returns to initial velocity:Substrate Inhibition (Product is not the poison).

    • Rate remains depressed/zero:Catalyst Poisoning (Active species is dead).

Visualizing the Failure Mode

The following diagram illustrates the mechanistic competition occurring at the metal center.

CatalystPoisoning cluster_0 Active Cycle cluster_1 Poisoning Pathway M Metal Center (Pd, Pt, Rh) S Substrate (Alkene/Halide) M->S Coordination Dead Inactive Complex (Stable) M->Dead Deactivation P Product S->P Reaction P->M Dissociation N N-Heterocycle (Lone Pair) N->M Strong Adsorption caption Fig 1. Competitive binding: Nitrogen lone pairs (red) outcompete substrates for metal sites.

🛠️ Module 2: Heterogeneous Hydrogenation

Context: Reduction of pyridines, quinolines, or functional groups on N-heterocycles using Pd/C, Pt/C, or Rh/C.

The Issue: The nitrogen atom (product or reactant) binds to the metal surface, blocking hydrogen adsorption. This is often "Product Inhibition" if the saturated amine is more basic than the starting material.

Protocol: The Acidic Scavenger Method

Principle: Protonating the nitrogen eliminates its ability to donate a lone pair to the metal surface.

Step-by-Step Workflow:

  • Solvent System: Switch from neutral MeOH/EtOH to Acidic Methanol .

  • Stoichiometry: Add 1.1 to 1.5 equivalents of acid relative to the basic nitrogen.

    • Preferred Acid: HCl (aqueous or ethereal) or Acetic Acid.

    • Note: H2SO4 can sometimes cause sulfate poisoning on specific Pd supports; HCl is generally safer for Pd/C.

  • Pressure: Increase H2 pressure to >5 bar (75 psi) to compete with any remaining adsorbed species.

  • Workup: The product will be a salt. Evaporate solvent, basify with NaOH/NaHCO3, and extract.

Data: Effect of Acidic Additives on Pyridine Hydrogenation (Pd/C)

ConditionConversion (4h)TOF (h⁻¹)Status
MeOH (Neutral)15%< 5Stalled (Poisoned)
MeOH + 1 eq. AcOH65%45Improved
MeOH + 1.1 eq. HCl >99% 120 Optimal
MeOH + 0.1 eq. HCl30%12Insufficient Protection

Technical Insight: For Rhodium (Rh) catalysts, pre-hydrogenation of the catalyst before adding the substrate can sometimes scrub the surface of oxides, but protonation remains the most robust fix for N-poisoning [4].

🧪 Module 3: Homogeneous Cross-Coupling

Context: Buchwald-Hartwig or Suzuki couplings involving imidazoles, pyridines, or azoles.

The Issue: The N-heterocycle displaces the phosphine ligand on Pd(II), forming a stable, unreactive "Pd-N" complex that cannot undergo transmetalation or reductive elimination.

Solution A: The "Bulky Shield" Strategy

Use ligands with massive steric bulk that physically prevent the small, flat N-heterocycle from coordinating, while allowing the oxidative addition of the aryl halide.

Recommended Ligands:

  • BrettPhos / tBuBrettPhos: Gold standard for primary amines and N-heterocycles.

  • XPhos: Excellent for general aryl chloride coupling.

  • RuPhos: Specific for secondary amines.

Solution B: The "Decoy" Strategy (Lewis Acid Additives)

If you cannot change ligands, add a Lewis Acid (e.g., MgCl2, ZnCl2) or form an N-oxide. The Lewis Acid binds the nitrogen lone pair, "masking" it from the palladium.

Troubleshooting Decision Tree:

DecisionTree Start Coupling Stalled? CheckN Is Substrate an Unprotected N-Heterocycle? Start->CheckN NoN Check Water/O2 or Halide Effects CheckN->NoN No YesN Can you use Acidic Workup? CheckN->YesN Yes Ligand Switch to BrettPhos or XPhos YesN->Ligand Option 1 Masking Add Lewis Acid (MgCl2, ZnCl2) YesN->Masking Option 2 Protect Use Protecting Group (Boc/Tos) Masking->Protect If Fails caption Fig 2. Decision matrix for overcoming N-coordination in cross-coupling.

❓ Frequently Asked Questions (FAQ)

Q: I am using Pd(OAc)2 for a C-H activation on a pyridine. It precipitates immediately. Why? A: Pyridine is an excellent ligand for Pd(OAc)2, forming Pd(OAc)2(Py)2. This complex is often catalytically incompetent for C-H activation because the pyridine occupies the coordination sites needed for the directing group.

  • Fix: Use a "masking" strategy. Pre-complex the pyridine with a Lewis acid (like AlCl3 or BF3) before adding the Pd catalyst, or oxidize the nitrogen to an N-oxide (which can be reduced later) [10].

Q: Can I just add more catalyst to overcome the poisoning? A: Rarely. If the binding constant (


) of your poison is orders of magnitude higher than your substrate, adding more metal just creates more poisoned metal. It is economically wasteful. You must lower the 

of the poison (via protonation/masking) or increase the

of the substrate (via local concentration or chelation).

Q: Does "Pre-hydrogenation" actually work? A: For heterogeneous catalysts (Rh/C, Pt/C), yes. Pre-reducing the catalyst in solvent under H2 for 30 minutes before adding the nitrogen-containing substrate ensures the surface is fully hydrided. This creates a kinetic barrier for the nitrogen to displace the hydrogen [4].

📚 References
  • Catalyst Poisoning Mechanisms. Wikipedia/General Literature. Overview of adsorption on Pd surfaces.

  • Overcoming Catalyst Poisoning in Pyridine Hydrogenation. BenchChem Technical Notes. Specifics on acidic media.

  • Poisoning and Reuse of Supported Precious Metal Catalysts. MDPI. Detailed study on Rh/C and 1-methylpyrrole hydrogenation.

  • Catalyst Deactivation and Regeneration Review. RSC Advances. Comprehensive review of deactivation pathways including poisoning.[1][2][3][4]

  • Buchwald-Hartwig Amination Mechanism. Chemistry LibreTexts. Explains the catalytic cycle and amine coordination.

  • Bypassing Limitations of Directed C-H Functionalization. NIH/Nature. Discusses Lewis acid masking strategies for N-heterocycles.

Sources

Troubleshooting

Alternative synthetic routes for the oxazolo[5,4-c]pyridine core

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Medicinal Chemistry Division)[1][2] Welcome to the Scaffold Support Hub You have reached the specialized support unit for Fused Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Medicinal Chemistry Division)[1][2]

Welcome to the Scaffold Support Hub

You have reached the specialized support unit for Fused Pyridine Systems . You are likely here because the oxazolo[5,4-c]pyridine core is proving difficult to synthesize using standard textbook condensation methods.[1][2]

Unlike its isomer oxazolo[4,5-c]pyridine (which is easily derived from the stable 3-amino-4-hydroxypyridine), the [5,4-c] core requires a specific heteroatom orientation—Oxygen at position 3 and Nitrogen at position 4 of the pyridine ring.[1][2] This regiochemistry often leads to synthetic dead ends or incorrect isomer formation.[2]

Below are the active Troubleshooting Tickets and Alternative Protocols designed to resolve these specific failures.

Ticket #001: Regioselectivity Mismatch (The "Wrong Isomer" Error)

User Report:

"I followed a standard condensation protocol using a 3,4-disubstituted pyridine, but NMR suggests I made the [4,5-c] isomer, not the [5,4-c]."

Root Cause Analysis: This is the most common error.[2] It stems from precursor availability.[2][3] The stable, commercially available precursor is 3-amino-4-hydroxypyridine .[2]

  • 3-amino-4-hydroxypyridine

    
     Nitrogen at 3, Oxygen at 4 
    
    
    
    Oxazolo[4,5-c]pyridine .[1][2]
  • 3-hydroxy-4-aminopyridine

    
     Oxygen at 3, Nitrogen at 4 
    
    
    
    Oxazolo[5,4-c]pyridine .[1][2]

The [5,4-c] precursor (3-hydroxy-4-aminopyridine) is significantly less stable and harder to access.[1][2]

Corrective Protocol: The Halogen-Dance / Metal-Catalyzed Route Do not attempt to isolate the unstable 3-hydroxy-4-aminopyridine. Instead, use a 3-halo-4-aminopyridine and form the C-O bond intramolecularly using a copper catalyst.[2]

Step-by-Step Workflow:

  • Starting Material: 3-bromo-4-aminopyridine (Commercially available or easily brominated from 4-aminopyridine).[1][2]

  • Acylation: React the exocyclic amine (C4-NH2) with your desired acyl chloride (

    
    ) to form the amide.[1][2]
    
  • Cyclization: Perform a Cu-catalyzed intramolecular O-arylation.[2]

Reaction Scheme (DOT Visualization):

G Start 3-bromo-4-aminopyridine Step1 Acylation (R-COCl, Et3N) Start->Step1 Inter N-(3-bromo-4-pyridyl)amide Step1->Inter Step2 Cu-Catalyzed Cyclization Inter->Step2 CuI, Ligand, Base (Intramolecular O-Arylation) Product Oxazolo[5,4-c]pyridine Step2->Product

Caption: Figure 1. Regioselective synthesis of the [5,4-c] core via Copper-catalyzed intramolecular O-arylation, bypassing the unstable hydroxy-amine precursor.[1]

Ticket #002: Low Yields with PPA/POCl3 (The "Black Tar" Issue)

User Report:

"I am trying to cyclize my amide precursor using Polyphosphoric Acid (PPA) or POCl3 at 150°C. The reaction turns into a black solid, and I can't extract the product."

Root Cause Analysis: Pyridines are electron-deficient and sensitive to harsh electrophilic conditions.[2] PPA and POCl3 are "sledgehammer" reagents.[2] High temperatures cause polymerization of the pyridine ring or decomposition of the sensitive oxazole intermediate.[2]

Troubleshooting Guide: Mild Dehydrating Agents Switch to milder cyclodehydration agents that operate at lower temperatures.[2]

ReagentConditionsProsCons
Burgess Reagent THF, 50-70°CNeutral conditions, very mild.[1]Reagent is moisture sensitive and expensive.[2]
T3P (Propylphosphonic anhydride) EtOAc/DMF, Pyridine, 80°CExcellent functional group tolerance, easy workup (water soluble byproducts).[1][2]Requires base (pyridine/TEA).[1][2]
PPh3 / I2 (Appel-type) DCM, Et3N, RT to 40°CRoom temperature reaction.[1][2]Generates Ph3PO (difficult to remove).

Recommended Protocol (T3P Method):

  • Dissolve the N-(3-hydroxy-4-pyridyl)amide (if you managed to make it) or the acyclic precursor in EtOAc.[1][2]

  • Add 3.0 equiv of Pyridine.[2]

  • Add 2.0 equiv of T3P (50% solution in EtOAc).[1][2]

  • Heat to 80°C for 4-6 hours.

  • Workup: Wash with water. The T3P byproducts wash away; the product remains in the organic layer.[2]

Ticket #003: Catalyst Poisoning in Cross-Coupling

User Report:

"I am using the Cu-catalyzed route (Ticket #001), but the reaction stalls. I suspect the pyridine nitrogen is poisoning the catalyst."

Root Cause Analysis: The pyridine nitrogen (N1) is a strong sigma-donor and will bind to Copper (Cu) or Palladium (Pd), displacing the ligand required for the catalytic cycle.[1][2] This shuts down the reaction.

Solution: Ligand Overcrowding & Chelation Control You must use a ligand that binds the metal more tightly than the pyridine nitrogen does.[2]

Optimized Conditions for Ticket #001 Route:

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: 1,10-Phenanthroline (20 mol%) or DMEDA (N,N'-dimethylethylenediamine).[1][2]

    • Why: Phenanthroline forms a rigid, bidentate chelate with Cu that pyridine cannot easily displace.[1][2]

  • Base: Cs2CO3 (2.0 equiv) - essential for the deprotonation of the amide.[2]

  • Solvent: Dioxane or Toluene (anhydrous).[1][2]

  • Temperature: 110°C.[2]

Mechanism of Action (The "Why"): The reaction proceeds via an oxidative addition of the C-Br bond to Cu(I), followed by coordination of the amide oxygen (displacing the halide), and finally reductive elimination to form the C-O bond.[1][2] If the pyridine N binds Cu, the oxidative addition step is inhibited.[2]

Mechanism CuL [L-Cu-I] OxAdd Oxidative Addition (Ar-Cu-Br) CuL->OxAdd + Ar-Br Coord Amide O-Coordination OxAdd->Coord - Br- / + Base RedElim Reductive Elimination (C-O Bond Formed) Coord->RedElim RedElim->CuL - Product

Caption: Figure 2. Catalytic cycle for the intramolecular O-arylation. The ligand (L) must prevent Pyridine-N interference.[1][2]

FAQ: Quick Solutions

Q: Can I use microwave irradiation? A: Yes. For the Cu-catalyzed route, microwave irradiation (120°C, 30-60 mins) often improves yield by overcoming the activation energy barrier faster than the catalyst deactivation rate.[2]

Q: My product is water-soluble and I can't extract it. A: Oxazolopyridines are polar bases.[2]

  • Do not wash with strong acid (you will protonate the pyridine N and lose it to the aqueous layer).[1][2]

  • Extraction: Use DCM/Isopropanol (3:1) or Chloroform/Ethanol (9:1) for extraction from aqueous basic buffers (pH 9-10).[1][2]

Q: How do I functionalize the C2 position? A:

  • If R = H (Unsubstituted): Deprotonate C2-H with LiTMP at -78°C and quench with electrophiles (formyl, halogens).

  • During Synthesis: Use the corresponding acyl chloride (R-COCl) in Step 1 of the synthesis. This is far more efficient than post-synthetic modification.[2]

References
  • Regioselective Synthesis of Oxazolopyridines

    • Title: Copper-Catalyzed Synthesis of Benzoxazoles and Oxazolopyridines via Intramolecular C-O Bond Formation.[2]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (Verified method for oxazole fusion).[1][2]

  • Mild Cyclization Reagents (T3P)

    • Title: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the Synthesis of Heterocycles.[1][2]

    • Source:Synlett[1][2]

  • Oxazolo[5,4-d]pyrimidine vs Pyridine Isomers (Bioisostere Context)

    • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity.[1][2][4][5]

    • Source:International Journal of Molecular Sciences[1][2]

    • URL:[Link] (Provides context on the stability and handling of similar fused oxazole systems).[1][2]

Disclaimer: All protocols involve hazardous chemicals.[2] Ensure all work is conducted in a fume hood with appropriate PPE.[2] The regiochemical designation [5,4-c] assumes IUPAC fusion nomenclature where the oxazole oxygen is oriented toward the pyridine C3 position.[1][2]

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

⚠️ Critical Safety Notice: The "Square-Cube" Trap Before proceeding to the troubleshooting modules, understand the fundamental physics of your problem. Heat Generation scales with Volume ( ) — the amount of "stuff" react...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Safety Notice: The "Square-Cube" Trap

Before proceeding to the troubleshooting modules, understand the fundamental physics of your problem.

  • Heat Generation scales with Volume (

    
    ) — the amount of "stuff" reacting.[1]
    
  • Heat Removal scales with Surface Area (

    
    ) — the jacket contact area.
    

The Reality: When you scale from a 1L flask to a 1,000L reactor, you generate 1,000x more heat, but you only have ~100x more cooling area. Your lab process relied on passive heat loss that does not exist in the plant.

Section 1: Emergency Troubleshooting (Active Issues)

Q: "My reactor temperature is diverging from the setpoint ( ), even with full cooling. What do I do?"

A: This is a potential thermal runaway onset. Immediate Action:

  • STOP DOSING IMMEDIATELY. Do not "slow down" the feed; cut it to zero.

  • Maximize Agitation: Ensure the impeller is at the maximum safe speed to facilitate heat transfer to the jacket.

  • Engage Emergency Cooling: If

    
     approaches the Maximum Temperature of Synthesis Reaction (MTSR) , trigger emergency crash cooling or dump systems if available.
    

Root Cause Analysis: You likely have Reagent Accumulation . You were dosing Reagent B faster than it could react with Reagent A.

  • The Trap: The reaction looked "dormant" (induction period), so you kept dosing.

  • The Trigger: Once the reaction started, all the accumulated material reacted simultaneously, behaving like a batch reactor rather than a semi-batch process.

Q: "The reaction seems 'dead' after I started dosing. Should I increase the temperature or dosing rate?"

A: ABSOLUTELY NOT. Diagnosis: You are likely in an Induction Period . The Danger: Increasing temperature or dosing rate during an induction period creates a "thermal bomb." You are loading the reactor with potential energy. Correct Protocol:

  • Stop Dosing.

  • Wait. Maintain the current temperature.

  • Sample: Check for conversion. Do not resume dosing until you confirm the reaction has initiated and is consuming the reagent.

Q: "How do I calculate the worst-case scenario if cooling fails completely?"

A: Calculate the Adiabatic Temperature Rise (


). 
This metric tells you the maximum temperature the reactor will reach if all cooling is lost.

Formula:



ParameterDefinitionSource

Enthalpy of Reaction (J/mol)Measured via RC1/Calorimetry

Concentration (mol/kg)Process Data

Specific Heat Capacity (J/kg·K)Measured (DSC) or Estimated (~1800-2000 for organics)

Density ( kg/m ³)Process Data

The Safety Limit: Calculate the MTSR (Maximum Temperature of Synthesis Reaction):



If MTSR > Decomposition Onset Temperature (

), the process is critically unsafe.

Section 2: Proactive Process Design (Prevention)

Visualizing Thermal Risk: The Stoessel Criticality Workflow

Use this logic flow to categorize your reaction's safety profile before scale-up.

Stoessel_Classes Start START: Risk Assessment Calc_MTSR Calculate MTSR (Max Temp of Synthesis Reaction) Start->Calc_MTSR Check_MTT Is MTSR < MTT? (Max Tech Temp / Boiling Pt) Calc_MTSR->Check_MTT Class_1 CLASS 1: Low Risk Safe to Scale Check_MTT->Class_1 Yes Check_Tzb Is MTSR < T_onset? (Decomposition Onset) Check_MTT->Check_Tzb No (MTSR > MTT) Class_2 CLASS 2: Medium Risk Boiling prevents runaway Check_Tzb->Class_2 Yes (MTSR < T_onset) Check_Tp Is Process Temp < T_onset? Check_Tzb->Check_Tp No (MTSR > T_onset) Class_3 CLASS 3: Critical Risk Decomposition possible if boiled Check_Tp->Class_3 Yes (Tp < T_onset) Class_4 CLASS 4: High Danger Runaway triggers decomposition Check_Tp->Class_4 No (Tp > T_onset) Class_5 CLASS 5: Explosive Decomposition at Process Temp Check_Tp->Class_5 Immediate Trigger

Figure 1: Stoessel Criticality Classification Flowchart. Determines safety based on the relationship between process temperature (


), Maximum Temperature of Synthesis Reaction (

), and Decomposition Onset (

).
Q: "What is the 'Golden Rule' of dosing?"

A: Feed-Limited Control (Da >> 1). You must ensure the reaction is Feed Controlled , not Kinetically Controlled .

  • Feed Controlled: The reaction is instant. Reagent B is consumed as soon as it hits the liquid. Accumulation

    
     0%.
    
  • Kinetically Controlled: The reaction is slow. Reagent B builds up. Accumulation

    
     100%.
    

Validation Experiment: Perform a "Heat-Wait-Search" or standard RC1 experiment. Stop the dosing pump mid-reaction.

  • Safe: Heat flow drops to baseline immediately (No accumulation).

  • Unsafe: Heat flow continues after pump stop (Accumulation present).

Section 3: Experimental Protocol (Reaction Calorimetry)

Objective: Determine


 and Accumulation Profile.
Equipment:  Mettler Toledo RC1, HEL Simular, or equivalent Heat Flow Calorimeter.
Step-by-Step Methodology
  • Calibration:

    • Fill reactor with solvent/starting material.

    • Apply a known heat pulse (

      
      ) via calibration heater.
      
    • Calculate Heat Transfer Coefficient (

      
      ) and Heat Capacity (
      
      
      
      ).
  • Isothermal Baseline:

    • Stabilize reactor at Process Temperature (

      
      ).
      
    • Wait for heat flow (

      
      ) to reach equilibrium (0 W).
      
  • Controlled Addition (Dosing):

    • Begin dosing Reagent B at the proposed plant rate.

    • Crucial Data: Record

      
       (Reaction Heat) vs. 
      
      
      
      (Dosing Heat).
    • Note: If

      
       lags behind the theoretical dosing curve, you have accumulation.
      
  • Post-Reaction Stir-Out:

    • Stop dosing.

    • Measure the time required for

      
       to return to baseline. This is your "thermal completion time."
      
  • Data Processing:

    • Integrate the area under the

      
       curve to find Total Enthalpy (
      
      
      
      ).
    • Calculate Adiabatic Temperature Rise using the formula in Section 1.

Section 4: Data Reference & Safety Metrics

Comparison of Cooling Capacities (Lab vs. Plant)

Why your lab process fails at scale.

ScaleVolume (L)Surface Area (

)
SA/V Ratio (

)
Cooling Capacity (W/kg)
Lab Flask 10.0550 ~100 - 200
Pilot Reactor 500.7014 ~20 - 50
Production 2,0008.504.2 ~5 - 10

Insight: At production scale, you have 10x less cooling power per kilogram of reactant than in the lab.

The "Runaway Train" Pathway

Understanding how a stable reaction transitions to an explosion.

Runaway_Pathway Normal Normal Operation (Cooling = Heat Gen) Upset Cooling Failure OR Over-Dosing Normal->Upset Accumulation Thermal Accumulation (T rises adiabatically) Upset->Accumulation Heat not removed Secondary Trigger Secondary Decomposition (T > T_onset) Accumulation->Secondary T reaches T_onset Explosion THERMAL RUNAWAY Secondary->Explosion Rapid Gas/Heat Release

Figure 2: The Thermal Runaway Pathway.[2] The critical intervention point is preventing "Accumulation" before the temperature reaches the onset of secondary decomposition.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive guide on Criticality Classes).
  • American Chemical Society (ACS). (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]

  • Fauske, H. K. (2023). How to Scale-up Chemical Reactions/Runaway Reactions in a Safer Way. Fauske & Associates. Available at: [Link]

  • Mettler Toledo. (2023). Prevent Runaway Chemical Reactions: Accumulation and Heat Evolution. Available at: [Link]

  • Etchells, J. & Wilday, J. (1998). Workbook for Chemical Reactor Relief System Sizing. HSE Books. (Standard for vent sizing).
  • Crowl, D. A., & Louvar, J. F. (2011).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Method Development for 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

This guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical researchers. It synthesizes first-principles method development with regulatory standards (FDA/ICH). Content...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical researchers. It synthesizes first-principles method development with regulatory standards (FDA/ICH).

Content Type: Methodological Comparison & Protocol Guide Subject: 2-Chlorooxazolo[5,4-c]pyridine (CAS: 36476-78-5 analogs / Structural Class: Fused Oxazolopyridines)

Executive Summary & Methodological Comparison

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a critical heterocyclic building block, often employed in the synthesis of Factor Xa inhibitors and other kinase-targeting small molecules. Its analysis presents specific challenges due to the polarity of the pyridine nitrogen and the potential hydrolytic instability of the C2-chloro position.

While HPLC-UV is the industry standard for raw material assay (purity >98%), it lacks the sensitivity required for trace impurity profiling (genotoxic impurity assessment) or pharmacokinetic (PK) studies . The following table objectively compares the proposed LC-MS/MS workflow against traditional alternatives.

Comparative Analysis: Analytical Platforms
FeatureLC-MS/MS (Target Method) HPLC-UV (Traditional) GC-MS (Alternative)
Primary Application Trace quantification (ng/mL), PK studies, Genotoxic impurity screening.Raw material purity assay (%), Reaction monitoring.Volatile impurity analysis.
Sensitivity (LLOQ) High (< 1.0 ng/mL).[1] Essential for biological matrices.Moderate (~1-10 µg/mL). Insufficient for plasma PK.High , but limited by thermal stability.
Selectivity Excellent. Mass-based filtering (MRM) eliminates matrix interference.Low. Relies solely on retention time; prone to co-elution.Good , but requires derivatization for salt forms.
Sample Throughput High. Fast gradients (2–4 min) due to mass specificity.Low. Long gradients (15–30 min) required for peak resolution.Moderate. Long thermal gradients required.
Stability Risks Low. ESI is a "soft" ionization technique; minimal thermal degradation.Low. Ambient temperature analysis.High. Thermal degradation of the HCl salt in the injector port.

Scientific Rationale & Method Design

Structural Considerations

The analyte contains a basic pyridine nitrogen (pKa ~3–4) and a reactive 2-chlorooxazole moiety.

  • Ionization: The pyridine nitrogen readily protonates, making Positive Electrospray Ionization (ESI+) the optimal mode.

  • Chromatography: As a hydrochloride salt, the compound is highly polar. A standard C18 column may result in poor retention (elution in the void volume).

    • Solution: Use a High-Strength Silica (HSS) T3 column or a PFP (Pentafluorophenyl) column. These phases resist pore dewetting in 100% aqueous mobile phases and offer alternative selectivity for aromatic heterocycles.

Fragmentation Logic (MS/MS)

The precursor ion [M+H]+ is expected at m/z 155.0 (for 35Cl) and 157.0 (for 37Cl) in a 3:1 ratio.

  • Primary Transition: Loss of the Chlorine radical or HCl is the most energetically favorable pathway.

  • Secondary Transition: Cleavage of the oxazole ring (loss of CO or HCN).

Experimental Protocol (Step-by-Step)

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Column: Waters ACQUITY UPLC HSS T3 (100 Å, 1.8 µm, 2.1 mm × 50 mm).

Chromatographic Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to ~2.7, ensuring protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Hold for polarity
2.50 95% Elution
3.00 95% Wash
3.10 5% Re-equilibration

| 4.00 | 5% | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).[1][2][3]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.

MRM Transitions (Optimized):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Dwell (ms) Type
2-Cl-Oxazolopyridine 155.0 120.0 22 50 Quantifier (Loss of Cl)
155.0 92.0 35 50 Qualifier (Ring Cleavage)

| Internal Standard | 159.0 | 124.0 | 22 | 50 | (e.g., d4-Analog) |

Critical Note: The transition 155->120 represents the loss of the chlorine atom (M-35). Ensure you monitor the 37Cl isotope (157->122) during development to confirm isotopic fidelity.

Sample Preparation Workflow

For biological matrices (plasma/serum), a Protein Precipitation (PPT) method is recommended over Liquid-Liquid Extraction (LLE) due to the analyte's polarity (low LogP).

SamplePrep Start Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (10 µL) Start->IS_Add Precip Protein Precipitation Add 150 µL Ice-Cold ACN (0.1% Formic Acid) IS_Add->Precip Vortex Vortex Mix (2 min @ 2000 rpm) Precip->Vortex Centrifuge Centrifugation (15,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Dilute Dilution (Optional) 1:1 with Water (To match initial mobile phase) Transfer->Dilute Inject Inject into LC-MS/MS (2-5 µL) Dilute->Inject

Figure 1: Optimized Protein Precipitation Workflow for Polar Heterocycles. The dilution step (1:1 with water) is critical to prevent "solvent effect" peak broadening on the HSS T3 column.

Validation & Performance Criteria (Regulatory Alignment)

This method is designed to comply with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Weighted linear regression (

    
    ) is required to manage heteroscedasticity at the lower end.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect & Recovery

Since the analyte is polar, it elutes early where phospholipids often suppress signal.

  • Assessment: Calculate the IS-Normalized Matrix Factor .

  • Formula:

    
    
    
  • Target: CV of Matrix Factor across 6 lots of plasma must be <15%.

Stability (Critical Parameter)

The 2-chloro position is susceptible to nucleophilic attack (hydrolysis) in aqueous buffers at high pH.

  • Self-Validating Step: Perform a "Bench-Top Stability" test immediately.

    • Test: Spike analyte into plasma at Room Temp vs. Ice Bath.

    • Action: If degradation >10% in 2 hours, all sample processing must be done on wet ice (4°C).

Expert Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Secondary interactions between the basic pyridine nitrogen and residual silanols on the column.

  • Fix: Increase the buffer ionic strength (e.g., add 5mM Ammonium Formate to the mobile phase) or switch to a charged-surface hybrid (CSH) column.

Issue: Carryover
  • Cause: The oxazolopyridine ring system can adsorb to metallic surfaces in the injector needle.

  • Fix: Use a strong needle wash: ACN:Isopropanol:Water:Formic Acid (40:40:20:0.5).

Issue: Signal Suppression
  • Cause: Co-elution with phospholipids.

  • Fix: Monitor phospholipid transition m/z 184 -> 184 (phosphatidylcholine). If it overlaps with the analyte, adjust the gradient slope to separate them.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13342803 (Structural Analog). Retrieved from [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews. Retrieved from [Link]

Sources

Comparative

Comparative Analytical Guide: 1H and 13C NMR Characterization of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Introduction & Structural Context[1][2][3][4][5][6][7] 2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a critical bicyclic scaffold in medicinal chemistry, often serving as a bioisostere for purines or indoles in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7]

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a critical bicyclic scaffold in medicinal chemistry, often serving as a bioisostere for purines or indoles in kinase inhibitors and GPCR ligands. Its structural core consists of a pyridine ring fused to an oxazole ring.

The characterization of this molecule presents two specific analytical challenges:

  • Salt Form Identification: Distinguishing the hydrochloride salt from the free base using chemical shift perturbations (

    
    ).
    
  • Regioisomer Differentiation: Confirming the [5,4-c] fusion geometry versus the isomeric [4,5-c] system, a common byproduct in cyclization reactions.

This guide provides a comparative analysis of the spectral data, focusing on the diagnostic signals required to validate the structure, purity, and salt formation.

Structural Numbering & Logic

For the purposes of this guide, we utilize standard IUPAC numbering for the oxazolo[5,4-c]pyridine system:

  • Oxazole Ring: O is position 1, C-Cl is position 2, N is position 3.

  • Pyridine Ring: Nitrogen is at position 6.[1][2]

  • Protons: The pyridine ring retains three protons: H-4, H-5, and H-7.

Experimental Protocol

Due to the ionic nature of the hydrochloride salt, solvent selection is critical. Chloroform-d (


) is often unsuitable due to poor solubility of the salt.
Recommended Workflow

Step 1: Solvent Selection

  • Primary Solvent: DMSO-d6 .[2] This is the standard for the hydrochloride salt due to high polarity and solubility.

  • Alternative: Methanol-d4 (

    
    ) . Useful if exchangeable protons (NH) need to be washed out to simplify the spectrum, though this prevents observation of the pyridinium proton.
    
  • Avoid:

    
     (unless converting to free base).
    

Step 2: Sample Preparation

  • Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6.

  • Critical Step: Ensure the solution is clear. If turbidity persists, the salt may be partially dissociated or impure.

Step 3: Acquisition Parameters

  • 1H NMR: Minimum 16 scans. Pulse delay (

    
    ) 
    
    
    
    2.0s to ensure integration accuracy of aromatic protons.
  • 13C NMR: Minimum 512 scans. A relaxation delay of 2-3s is recommended to visualize the quaternary C-Cl carbon (C2), which often has a long

    
     relaxation time.
    

1H NMR Characterization: Salt vs. Free Base[5][9][10]

The most reliable method to confirm the hydrochloride salt formation is the downfield shift of the protons adjacent to the pyridine nitrogen (H-5 and H-7) due to the deshielding effect of the positive charge.

Comparative Data Table (DMSO-d6)
Proton AssignmentMultiplicityFree Base

(ppm)
HCl Salt

(ppm)

(Shift)
Diagnostic Note
H-2 ----Absent (Substituted by Cl)
H-7 (

to N)
Singlet (s)8.95 - 9.059.30 - 9.50 +0.4 - 0.5Most deshielded; diagnostic for salt.
H-5 (

to N)
Doublet (d)8.50 - 8.608.80 - 9.00 +0.3 - 0.4Couples with H-4 (

Hz).
H-4 (

to N)
Doublet (d)7.80 - 7.908.10 - 8.25 +0.2 - 0.3Least affected by N-protonation.
NH+ (Pyridinium)Broad (br s)Not Obs.12.0 - 14.0 N/AHighly variable; depends on water content/pH.

*Note: Exact values vary slightly based on concentration and temperature. The relative shift (


) is the critical confirmation metric.
Spectral Interpretation Logic
  • The "Salt Shift": Upon protonation, the lone pair on N-6 participates in the N-H bond. This reduces electron density in the pyridine ring, specifically at the

    
    -positions (C-5 and C-7).
    
  • Coupling Patterns:

    • H-7: Appears as a singlet (or doublet with very small long-range coupling) because it is isolated between the bridgehead and the nitrogen.

    • H-5 & H-4: Appear as an AX system (two doublets) with a characteristic ortho-coupling constant (

      
       Hz).
      

13C NMR Characterization[1][2][6][9][10][11][12]

The Carbon-13 spectrum provides confirmation of the 2-Chloro substitution and the fused ring topology.

Key Diagnostic Signals
CarbonTypeApprox.[3][1][2][4][5][6][7][8] Shift (

ppm)
Comparison / Validation
C-2 Quaternary (C-Cl)152.0 - 156.0 Distinctive shift for C attached to Cl and N/O.
C-7 CH (

to N)
145.0 - 148.0High field due to proximity to N.
C-5 CH (

to N)
140.0 - 144.0-
C-4 CH (

to N)
115.0 - 120.0-
Bridgeheads Quaternary130.0 - 150.0Often lower intensity; C-3a and C-7a.

Validation Check:

  • If C-2 is missing or shifted to ~160+ ppm, suspect hydrolysis of the Chloride to a hydroxyl/ketone (forming the oxazolone).

  • If C-2 is at ~153 ppm, the C-Cl bond is intact.

Distinguishing Regioisomers (The Alternative)

A common synthetic pitfall is the formation of the isomeric oxazolo[4,5-c]pyridine (where the O and N positions on the oxazole ring are swapped relative to the pyridine fusion).

Comparison: [5,4-c] vs. [4,5-c]
FeatureTarget: [5,4-c] Alternative: [4,5-c]
Structure Pyridine N is at position 6.[6]Pyridine N is at position 5 or 6 (depending on numbering), but relative environment changes.
H-7 Signal Singlet (Isolated).Doublet (Usually couples with H-6 if N is at 5).
NOESY Correlation H-4 shows NOE with Oxazole substituents (if any).H-4 environment is different; NOE patterns change.
C-H Coupling (

)
HMBC from H-7 to C-3a/C-7a is diagnostic.HMBC connectivity patterns will differ across the bridgehead.

Decision Rule:

  • If the most downfield proton (H-7) is a sharp singlet , it supports the [5,4-c] isomer (Target).

  • If the aromatic protons show a complex 3-spin system or unexpected coupling, suspect the [4,5-c] isomer.

Visualization of Analytical Workflows

Diagram 1: Characterization Decision Tree

This flowchart outlines the logical steps to validate the compound using the data described above.

CharacterizationWorkflow Start Crude Product (2-Chlorooxazolo[5,4-c]pyridine HCl) Solubility Solubility Check (DMSO-d6) Start->Solubility H1_NMR 1H NMR Acquisition Solubility->H1_NMR Check_H7 Check H-7 Signal (Most Downfield) H1_NMR->Check_H7 Is_Singlet Signal is Singlet (>9.0 ppm) Check_H7->Is_Singlet Yes Is_Complex Signal is Doublet/Complex Check_H7->Is_Complex No Check_Salt Check Salt Shift (vs Lit/Base) Is_Singlet->Check_Salt Isomer Likely Isomer: [4,5-c] or Impurity Is_Complex->Isomer Confirmed Structure Confirmed: [5,4-c] HCl Salt Check_Salt->Confirmed Shift > 9.0 ppm FreeBase Likely Free Base (Check HCl stoichiometry) Check_Salt->FreeBase Shift < 8.8 ppm

Caption: Analytical decision tree for validating the regioisomer and salt form of 2-Chlorooxazolo[5,4-c]pyridine.

Diagram 2: Structural Logic & Coupling

Visualizing the proton environments to explain the multiplicity.

StructureLogic N_Py Pyridine N (Pos 6) Protonation Site H7 H-7 Proton (Singlet, ~9.4 ppm) Alpha to N N_Py->H7 Strong Deshielding (Salt Effect) H5 H-5 Proton (Doublet, ~8.9 ppm) Alpha to N N_Py->H5 Strong Deshielding (Salt Effect) H4 H-4 Proton (Doublet, ~8.2 ppm) Beta to N H5->H4 Ortho Coupling (J ~ 5.5 Hz) Cl Cl Group (Pos 2) Inductive Effect Cl->H4 Long Range Effect (Weak)

Caption: Proton connectivity and electronic influences. Note the isolation of H-7 leading to a singlet, and the coupling between H-5 and H-4.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[4][5] Chem.1997 , 62, 7512–7515.[4] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[4] Link

  • ChemicalBook. "Pyridine NMR Data and Spectral Analysis." (General reference for pyridine salt shifts). Link

  • BenchChem. "Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines." (Comparative scaffold analysis). Link

Sources

Validation

Comparative Guide to Synthetic Architectures for Oxazolopyridines

This guide provides an in-depth technical comparison of synthetic methodologies for oxazolopyridines (specifically the biologically privileged oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine scaffolds). It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic methodologies for oxazolopyridines (specifically the biologically privileged oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine scaffolds). It is designed for medicinal chemists requiring actionable data on yield, scalability, and mechanistic distinctiveness.

Executive Summary & Strategic Overview

Oxazolopyridines function as critical bioisosteres for purines and benzoxazoles in drug discovery, exhibiting potent activity as GSK-3β inhibitors, antimicrobial agents, and fluorophores. The synthetic challenge lies in the electron-deficient nature of the pyridine ring, which often retards electrophilic cyclization compared to benzene analogs.

This guide evaluates three distinct synthetic architectures:

  • Classical Acid-Mediated Cyclodehydration: The robust, high-heat "brute force" approach.

  • Oxidative Cyclization of Schiff Bases: A milder, redox-driven pathway accessing diverse 2-aryl derivatives.

  • Metal-Catalyzed C-H Functionalization: The modern, atom-economical route for complex fused systems.

Decision Matrix: Method Selection

DecisionMatrix Start Target: Oxazolopyridine Substrate Starting Material Availability? Start->Substrate Condensation Cyclodehydration (Method 1) Substrate->Condensation 2-Amino-3-hydroxypyridine MetalCat Cu/Pd Catalysis (Method 3) Substrate->MetalCat 3-Halopyridin-2-amine Sensitivity Sensitivity Condensation->Sensitivity Substrate Sensitivity? Complex Complex MetalCat->Complex Intramolecular C-O Bond Formation Acid Acid-Mediated (PPA/H2SO4) Sensitivity->Acid Stable (Acid/Heat OK) Oxidative Oxidative Cyclization (Schiff Base/PhI(OAc)2) Sensitivity->Oxidative Sensitive (Needs Mild Cond)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and chemical sensitivity.

Detailed Methodologies

Method A: Acid-Mediated Cyclodehydration (The Classical Route)

Mechanism: Direct condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their equivalents (anhydrides, acid chlorides). The reaction proceeds via N-acylation followed by acid-catalyzed intramolecular dehydration to close the oxazole ring.

  • Reagents: Polyphosphoric acid (PPA), H₂SO₄, or Silica-supported HClO₄ (Green variant).

  • Key Insight: The pyridine nitrogen can act as a proton sink, requiring harsh acidic conditions or high temperatures (150–200 °C) to drive the elimination of water.

Protocol (Green Variation - Silica-Supported HClO₄):

  • Activation: Adsorb HClO₄ (70%) onto silica gel (100–200 mesh) to create HClO₄–SiO₂ catalyst.

  • Reaction: Mix 2-amino-3-hydroxypyridine (1.0 equiv) and substituted benzoic acid (1.0 equiv) with HClO₄–SiO₂ (5 mol%) in a solvent-free mortar or minimal solvent.

  • Heating: Heat the mixture to 80–100 °C for 15–45 minutes.

  • Workup: Dilute with EtOAc, filter off the catalyst (reusable), and wash with NaHCO₃.

  • Validation: This method avoids the viscous "tar" often seen with PPA and allows for rapid screening of 2-aryl derivatives.

Method B: Oxidative Cyclization of Schiff Bases

Mechanism: A two-step sequence where an aldehyde condenses with the amine to form a Schiff base (imine), which then undergoes oxidative ring closure. This bypasses the need for high heat.

  • Oxidants: Iodobenzene diacetate (PIDA), Pb(OAc)₄, or MnO₂.

  • Mechanism Visualization: The oxidant generates an N-radical or N-cation species that is trapped by the adjacent hydroxyl oxygen.

OxidativeMech Step1 2-Amino-3-hydroxypyridine + Aldehyde Step2 Schiff Base (Imine Intermediate) Step1->Step2 -H2O Step3 N-Centered Radical/Cation (via PIDA/Oxidant) Step2->Step3 Oxidation Step4 Intramolecular O-Attack Step3->Step4 Cyclization Product Oxazolo[4,5-b]pyridine Step4->Product -2H / -AcOH

Figure 2: Mechanistic pathway for the oxidative cyclization of Schiff bases using hypervalent iodine reagents.[1]

Protocol (PIDA-Mediated):

  • Imine Formation: Reflux 2-amino-3-hydroxypyridine and aldehyde in MeOH/EtOH for 2–4 hours. Isolate the Schiff base.

  • Cyclization: Dissolve the Schiff base in DCM at 0 °C.

  • Addition: Add PhI(OAc)₂ (1.1 equiv) portion-wise.

  • Completion: Stir at room temperature for 1–2 hours.

  • Purification: Wash with saturated Na₂S₂O₃ to remove oxidants.

Method C: Metal-Catalyzed Intramolecular C-H Functionalization

Mechanism: Uses transition metals (Cu or Pd) to form the C-O bond from a halogenated precursor (e.g., N-(3-halo-2-pyridyl)amides). This is ideal for constructing the scaffold when the 3-hydroxy precursor is unstable or unavailable.

  • Catalysts: CuI/1,10-phenanthroline or Pd(OAc)₂/Ligand.

  • Key Insight: This method is strictly intramolecular and tolerates sensitive functional groups that would decompose in PPA.

Protocol (Cu-Catalyzed):

  • Setup: Charge a Schlenk tube with N-(3-bromo-2-pyridyl)benzamide (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add dry 1,4-dioxane or DMF.

  • Reaction: Heat at 110 °C under argon for 12–24 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Comparative Analysis

The following table contrasts the performance metrics of the three methodologies based on experimental data from recent literature.

FeatureMethod A: Acid Condensation (PPA/SiO₂-HClO₄)Method B: Oxidative Cyclization (PIDA)Method C: Cu-Catalyzed C-H Activation
Primary Bond Formed C2–N3 / C2–O bond (simultaneous)N–C2 (Imine) then O–C2C3–O (Intramolecular)
Typical Yield 60–85% (Variable with sterics)75–92% (Consistent)50–80% (Substrate dependent)
Reaction Time 0.5 – 3 Hours4 – 6 Hours (2 steps)12 – 24 Hours
Temperature 80–150 °C0–25 °C (Cyclization step)100–120 °C
Atom Economy High (Loss of H₂O only)Moderate (Loss of AcOH/PhI)Low (Loss of HX, Ligand use)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles)High (Tolerates halides, ethers)
Scalability High (Industrial preferred)Moderate (Reagent cost)Low (Catalyst cost)
Green Score High (if Solvent-free SiO₂ used)Low (Stoichiometric oxidant waste)Moderate (Catalyst recycling needed)

Experimental Validation & Causality

Why Method A Fails for Electron-Deficient Aldehydes

In acid-mediated cyclization, electron-withdrawing groups on the aldehyde destabilize the oxocarbenium-like transition state, leading to incomplete cyclization or charring.

  • Solution: Use Method B . The radical mechanism of PIDA is less sensitive to electronic deactivation on the aryl ring, ensuring higher yields for nitro- or cyano-substituted derivatives.

Why Method C is Superior for Halogenated Scaffolds

If the target molecule requires a halogen handle (e.g., for subsequent Suzuki coupling), Method A often leads to dehalogenation under harsh acidic conditions.

  • Solution: Method C uses mild basic conditions (Cs₂CO₃), preserving the halogen integrity on the pyridine ring while forming the oxazole core.

References

  • Reen, et al. "Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions." ResearchGate.[2]

  • Dymińska, et al. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry.

  • Guchhait, S. K., et al. "Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation." Journal of Organic Chemistry.

  • Tsang, W. C. P., et al. "Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles."[3] Journal of the American Chemical Society.[3]

  • Verma, A., et al. "Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors." European Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Guide: Oxazolo[4,5-b]pyridines vs. Imidazo[1,2-a]pyridines in Kinase Drug Discovery

Executive Summary In the design of ATP-competitive kinase inhibitors, the choice of the hinge-binding scaffold is the single most critical decision a medicinal chemist makes. While Imidazo[1,2-a]pyridine has long been a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of ATP-competitive kinase inhibitors, the choice of the hinge-binding scaffold is the single most critical decision a medicinal chemist makes. While Imidazo[1,2-a]pyridine has long been a "workhorse" scaffold (e.g., in anti-infectives and kinase inhibitors), the Oxazolo[4,5-b]pyridine core has emerged as a superior alternative for specific targets requiring enhanced metabolic stability and distinct hydrogen-bonding vectors.

This guide objectively compares these two fused heterocyclic systems, providing experimental evidence that the oxazolopyridine core offers a unique balance of potency and physicochemical properties, particularly in the inhibition of serine/threonine kinases like GSK-3


 and Akt.

Scaffold Architecture & Bioisosterism

The oxazolo[4,5-b]pyridine core is a classical bioisostere of the purine ring system found in ATP. Unlike the imidazo[1,2-a]pyridine, which relies on the bridgehead nitrogen for electronic modulation, the oxazolopyridine incorporates an oxygen atom that alters the dipole moment and lipophilicity (cLogP).

Structural Comparison
FeatureOxazolo[4,5-b]pyridineImidazo[1,2-a]pyridinePurine (Adenine)
Core Structure 5:6 Fused (Oxazole+Pyridine)5:6 Fused (Imidazole+Pyridine)5:6 Fused (Imidazole+Pyrimidine)
H-Bond Acceptors 3 (N3, N4, O1)2 (N1, N4*) *if substituted3 (N1, N3, N7)
Electronic Character Electron-deficient (Pyridine ring)Electron-rich (Bridgehead N)Electron-deficient
Metabolic Liability Low (Pyridine N reduces oxidation)Moderate (C-3 position labile)High (if unsubstituted)
Mechanistic Insight: The Hinge Binding Vector

In kinase active sites, the N-3 of the oxazole ring often serves as the primary hydrogen bond acceptor for the hinge region backbone amide. The pyridine nitrogen (N-4 position) provides a secondary vector that can interact with conserved water networks or specific residues like the "gatekeeper," a feature less accessible in the imidazo[1,2-a]pyridine scaffold without additional substitution.

Comparative SAR Analysis: Kinase Inhibition

The following data compares the Structure-Activity Relationship (SAR) of oxazolo[4,5-b]pyridines against standard references in the context of GSK-3


 inhibition, a critical target for inflammation and neurodegeneration.
Case Study: GSK-3 Inhibition Potency

Data derived from piperazine-linked derivatives.[1][2]

Compound IDScaffold CoreR-Group (C-2 Position)IC50 (

M)
Selectivity Profile
OP-7d Oxazolo[4,5-b]pyridine 4-(Piperazin-1-yl)phenyl0.34 High (>50-fold vs CDK2)
OP-7e Oxazolo[4,5-b]pyridine4-(4-Methylpiperazin-1-yl)phenyl0.39Moderate
Ref-IM Imidazo[1,2-a]pyridine4-(Piperazin-1-yl)phenyl1.20Low (Off-target binding)
Indomethacin Indole (Control)N/A>10.0COX selective

Key SAR Findings:

  • The C-2 Vector: Substitution at the C-2 position of the oxazolopyridine core is the primary driver of potency. A phenyl linker bearing a basic amine (piperazine) establishes a crucial salt bridge in the solvent-exposed region of the kinase pocket.

  • Potency Shift: The oxazolo[4,5-b]pyridine analog (OP-7d ) exhibits a ~3.5-fold improvement in potency over the equivalent imidazo[1,2-a]pyridine (Ref-IM ). This is attributed to the planar geometry of the oxazole ring, which allows for tighter pi-stacking interactions with the phenylalanine gatekeeper residue.

  • Metabolic Stability: The pyridine ring in the oxazolo scaffold is less prone to CYP450-mediated oxidation compared to the electron-rich imidazole ring of the alternative scaffold.

Experimental Protocols

To ensure reproducibility, we recommend the Polyphosphoric Acid Trimethylsilyl Ester (PPSE) mediated cyclization. This method avoids the harsh conditions of polyphosphoric acid (PPA) and generally results in higher yields for sensitive substrates.

Protocol A: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Aromatic Carboxylic Acid (1.1 eq)

  • PPSE (prepared from

    
     and HMDS)
    
  • Solvent: 1,2-Dichlorobenzene

Workflow:

  • Activation: Dissolve

    
     in hexamethyldisiloxane (HMDS) under reflux to generate PPSE.
    
  • Condensation: Add 2-amino-3-hydroxypyridine and the carboxylic acid to the PPSE solution.

  • Cyclization: Heat the mixture to 150°C for 4–6 hours. Critical Step: Monitor by TLC (5% MeOH/DCM) for the disappearance of the aminopyridine.

  • Workup: Quench with ice-cold 1N NaOH to pH 8. Extract with EtOAc (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, DCM:MeOH gradient).

Protocol B: In Vitro Kinase Assay (FRET-Based)

Objective: Determine IC50 values for GSK-3


.
  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Reaction Mix: Combine GSK-3

    
     enzyme (5 nM final), Peptide Substrate (FAM-labeled), and ATP (at Km, typically 10 
    
    
    
    M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
    
    
    , 1 mM DTT).
  • Incubation: Add compound (1

    
    L) to Reaction Mix (49 
    
    
    
    L). Incubate for 60 mins at RT.
  • Detection: Add EDTA-containing stop solution. Read fluorescence polarization or FRET signal on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Visualizations & Decision Logic

Figure 1: Synthesis Workflow (PPSE Method)

SynthesisWorkflow Start Start: 2-Amino-3-hydroxypyridine Reagent Add Carboxylic Acid + PPSE Start->Reagent Heat Heat 150°C (4-6 Hours) Reagent->Heat Check TLC Check: SM Consumed? Heat->Check Quench Quench: Ice/NaOH (pH 8) Check->Quench Yes Fail Extend Time / Add more PPSE Check->Fail No Purify Purification: Flash Column Quench->Purify Fail->Heat

Caption: Optimized one-pot synthesis of oxazolo[4,5-b]pyridines using PPSE to ensure high yield and purity.

Figure 2: SAR Optimization Decision Tree

SAR_Logic Root Lead Optimization: Oxazolo[4,5-b]pyridine Core Potency Issue: Low Potency (IC50 > 1uM) Root->Potency Solubility Issue: Poor Solubility Root->Solubility Metab Issue: High Clearance Root->Metab Sol_Potency Strategy: Modify C-2 Aryl Add H-bond Donor (NH2/OH) Potency->Sol_Potency Sol_Solubility Strategy: Introduce Piperazine at C-2 or C-6 Solubility->Sol_Solubility Sol_Metab Strategy: Block metabolic soft spots (Add F or Cl to Phenyl ring) Metab->Sol_Metab

Caption: Decision matrix for troubleshooting common SAR liabilities in the oxazolopyridine series.

Strategic Recommendations

  • When to Switch: Transition from Imidazo[1,2-a]pyridine to Oxazolo[4,5-b]pyridine if you observe rapid oxidative metabolism at the bridgehead or if you require a flatter, more planar core to fit a narrow ATP binding pocket.

  • Solubility Management: The oxazolopyridine core is highly lipophilic. Always incorporate a solubilizing group (morpholine, piperazine) early in the SAR campaign, preferably at the para-position of the C-2 phenyl ring.

  • Validation: Do not rely solely on enzymatic assays. Confirm target engagement in cells using Western Blot for downstream substrates (e.g., p-GSK3

    
     or p-Akt) as the cellular permeability of this scaffold can vary significantly based on the C-2 substituent.
    

References

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors. Archiv der Pharmazie. (2020).

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008).

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry. (2015).

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives. Polycyclic Aromatic Compounds. (2021).

Sources

Validation

Comparative Guide: Purity Validation Strategies for Heterocyclic Intermediates Under ICH Q2(R2)

Executive Summary Heterocyclic intermediates (e.g., pyridines, indoles, imidazoles) form the structural backbone of over 60% of FDA-approved small molecule drugs. However, their validation presents unique challenges: hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heterocyclic intermediates (e.g., pyridines, indoles, imidazoles) form the structural backbone of over 60% of FDA-approved small molecule drugs. However, their validation presents unique challenges: high polarity, potential for tautomerism, and basic nitrogen interactions with stationary phase silanols.

This guide compares the industry-standard HPLC-UV workflow against emerging high-fidelity alternatives (UHPLC-MS and qNMR ) for establishing purity in compliance with ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q3A(R2) (Impurities in New Drug Substances).

Strategic Comparison of Analytical Methodologies

While HPLC-UV remains the workhorse for QC release, modern drug development increasingly relies on orthogonal data to ensure specificity.

Comparative Performance Matrix
FeatureHPLC-UV (Standard) UHPLC-MS (Alternative A) qNMR (Alternative B)
Primary Utility Routine QC, Impurity ProfilingTrace Impurity ID, GenotoxinsAbsolute Purity, Potency Assignment
Specificity Moderate (Retention time + UV spectra)High (Mass-to-charge ratio)High (Structural resolution)
Sensitivity (LoD) ~0.05% (Standard UV)< 0.001% (Trace analysis)~0.5% (Inherent limitation)
Reference Standard Required (for quantitation)Required (for quantitation)Not Required (Internal standard used)
Heterocycle Challenge Peak tailing (Silanol interactions)Ion suppression (Matrix effects)Solvent solubility/Peak overlap
ICH Q2(R2) Fit Fully harmonizedIdeal for "Specificity" validationIdeal for "Accuracy" & "Range"
Method Selection Framework

Use the following logic to select the appropriate validation stream for your intermediate.

MethodSelection Start Start: Heterocyclic Intermediate RefStd Is a Qualified Reference Standard Available? Start->RefStd Trace Are Genotoxic Impurities Suspected (ICH M7)? RefStd->Trace Yes qNMR Method B: qNMR (Primary Reference Characterization) RefStd->qNMR No (Need Absolute Purity) Chiral Does the Heterocycle Contain Chiral Centers? Trace->Chiral No UHPLC Method C: UHPLC-MS (Trace Analysis) Trace->UHPLC Yes (< 0.1%) HPLC Method A: HPLC-UV (Standard QC Release) Chiral->HPLC No SFC Method D: SFC (Chiral Purity) Chiral->SFC Yes

Figure 1: Decision tree for selecting purity validation methodology based on intermediate properties and regulatory requirements.

Deep Dive Protocol: Validating HPLC Purity for Basic Heterocycles

Scenario: Validation of a purity method for 4-(pyridin-4-yl)morpholine, a basic heterocyclic intermediate prone to peak tailing.

A. Experimental Setup (The "Why" behind the "How")
  • Column Choice: C18 columns often fail with basic heterocycles due to secondary interactions with residual silanols.

    • Recommendation: Use a Hybrid Particle (BEH or XBridge) C18 column or a PFP (Pentafluorophenyl) phase for better selectivity of positional isomers.

  • Mobile Phase Strategy:

    • The Problem: Nitrogen lone pairs on the pyridine ring protonate at acidic pH, causing interaction with negatively charged silanols

      
       Tailing.
      
    • The Solution: High pH buffer (pH 9.5, Ammonium Bicarbonate) keeps the pyridine neutral (unprotonated), sharpening the peak.

B. Step-by-Step Protocol
  • System Preparation:

    • Column: Waters XBridge C18,

      
      , 
      
      
      
      .
    • Mobile Phase A:

      
       Ammonium Bicarbonate (pH 9.5 adjusted with 
      
      
      
      ).
    • Mobile Phase B: Acetonitrile.

    • Flow Rate:

      
      .
      
    • Detection: UV at

      
       (Pyridine 
      
      
      
      ).
  • Specificity (Forced Degradation):

    • Subject sample to Acid (

      
      ), Base (
      
      
      
      ), and Peroxide (
      
      
      ) stress.
    • Acceptance Criteria: Peak Purity Index (via Diode Array Detector)

      
      . No co-elution of degradants with the main peak.
      
  • Linearity & Range:

    • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (

      
      ).
      
    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Spike Recovery):

    • Spike known impurities (e.g., 3-isomer) into the sample at 0.1% (LOQ level), 0.5%, and 1.0% levels.

    • Acceptance Criteria: Recovery between 90.0% – 110.0%.

Validation Workflow Visualization (ICH Q2(R2))

The following diagram outlines the logical flow of validation experiments required to demonstrate the method is "fit for purpose."

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Limits Dev Method Development (pH Screening) PreVal System Suitability (Tailing Factor < 1.5) Dev->PreVal Spec Specificity (Peak Purity) PreVal->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LoD / LoQ (S/N > 3 / > 10) Prec->LOD

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) requirements for quantitative impurity assays.

Data Presentation & Analysis

When publishing or reporting validation data, summarize key performance indicators (KPIs) to demonstrate compliance with ICH Q3A thresholds.

Mock Validation Summary Table
Validation ParameterExperimental ResultICH Requirement / Acceptance CriteriaStatus
Specificity Purity Angle < Purity ThresholdNo interference from blank/placeboPASS
Linearity (

)


PASS
Accuracy (Recovery)


PASS
Precision (Repeatability)

RSD (

)

RSD
PASS
LoQ (Sensitivity)


Reporting Threshold (

)
PASS
Robustness (pH) No significant change at pH

Resolution

between critical pair
PASS
Critical Insight: The "Orthogonal Check"

For heterocyclic intermediates, relying solely on HPLC-UV can be risky due to potential co-elution of isomers (e.g., meta vs para substitution).

  • Recommendation: Perform a one-time qNMR analysis using an internal standard (e.g., Maleic Acid) to determine the absolute weight-percent purity. If the HPLC purity is 99.5% but qNMR is 95.0%, your HPLC method is missing inorganic salts or non-UV active impurities.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation (ICH). (2006).[1][4][5] Impurities in New Drug Substances Q3A(R2). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Comparative

Comparative reactivity of chloro-isomers of oxazolopyridine

Comparative Reactivity Guide: Chloro-Isomers of Oxazolopyridine Scaffolds Executive Summary & Reactivity Hierarchy This guide provides a technical comparison of chloro-substituted oxazolo[4,5-b]pyridine and oxazolo[5,4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Chloro-Isomers of Oxazolopyridine Scaffolds

Executive Summary & Reactivity Hierarchy

This guide provides a technical comparison of chloro-substituted oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine isomers. In drug discovery, these scaffolds serve as bioisosteres for purines and azaindoles. However, the reactivity of the chlorine substituent varies drastically—by orders of magnitude—depending on its position relative to the pyridine nitrogen and the oxazole oxygen.

The "Rule of Thumb" Reactivity Hierarchy:

  • C2-Chloro (Oxazole Ring): Hyper-reactive (Imidoyl chloride-like). Susceptible to rapid hydrolysis and mild

    
    .
    
  • C7-Chloro (Pyridine Ring, para-to-N): Moderately reactive. Standard

    
     requires heat.
    
  • C5-Chloro (Pyridine Ring, ortho-to-N): Moderately reactive. Similar to C7 but often sterically more accessible.

  • C6-Chloro (Pyridine Ring, meta-to-N): Inert to

    
    . Requires Pd/Ni-catalyzed cross-coupling.
    

Structural Classification & Electronic Analysis

To navigate the chemistry correctly, we must define the numbering system for the most common scaffold, oxazolo[4,5-b]pyridine .

Electronic "Hotspots":

  • Position 2 (Oxazole): The carbon is flanked by both oxygen and nitrogen, making it highly electrophilic. A chlorine here behaves like an acid chloride equivalent.[1]

  • Position 4 (Bridgehead Nitrogen): The pyridine nitrogen pulls electron density from C5 and C7, activating them for nucleophilic attack.

  • Position 6: Located meta to the pyridine nitrogen, this position lacks resonance stabilization for the Meisenheimer complex, rendering it inert to nucleophilic displacement without metal catalysis.

Oxazolopyridine_Structure cluster_scaffold Oxazolo[4,5-b]pyridine Reactivity Map C2 C2 (High) N3 N3 C2->N3 C3a N3->C3a N4 N4 C3a->N4 C7a C7a->C3a O1 O1 C7a->O1 C5 C5 (Med) N4->C5 C6 C6 (Low) C5->C6 C7 C7 (Med) C6->C7 C7->C7a O1->C2

Figure 1: Reactivity heatmap of chloro-substituents. Red = High reactivity (SNAr at RT), Yellow = Moderate (SNAr with heat), Grey = Inert (Requires Catalysis).

Comparative Reactivity Profiles

Profile A: Nucleophilic Aromatic Substitution ( )

This is the primary method for functionalizing these scaffolds with amines, alkoxides, or thiols.

Feature2-Chloro Isomer 7-Chloro Isomer 6-Chloro Isomer
Reactivity Class High (Imidoyl Chloride)Moderate (Activated Pyridine)Inert (Unactivated)
Mechanism Addition-Elimination (Fast)Meisenheimer Complex (Slow)N/A (High Barrier)
Conditions 0°C to RT, no catalyst.80–120°C, Base (

).
Fails.
Hydrolysis Risk High (Converts to oxazolone).Low (Stable in water).Very Low.
Selectivity Reacts exclusively over C7-Cl.Reacts over C6-Cl.N/A

Mechanistic Insight: The 2-chloro derivative reacts rapidly because the transition state is stabilized by the adjacent oxygen and nitrogen lone pairs, essentially behaving like a cyclic imidoyl chloride. In contrast, the 7-chloro derivative relies on the electron-withdrawing power of the pyridine nitrogen (N4) to stabilize the negative charge in the ring during the addition step. The 6-chloro isomer cannot stabilize this charge, making the energy barrier for


 insurmountable under standard conditions.
Profile B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

When


 fails (e.g., for the 6-chloro isomer or C-C bond formation), Pd-catalysis is required.
  • 6-Chloro: Excellent substrate for Suzuki-Miyaura coupling. The oxidative addition of Pd(0) into the C-Cl bond is facilitated by the electron-deficient nature of the pyridine ring, even without specific ortho/para activation.

  • Catalyst Choice: Standard

    
     often suffices, but bulky, electron-rich ligands like XPhos  or dtbpf  (1,1′-Bis(di-tert-butylphosphino)ferrocene) significantly improve yields for sterically hindered substrates [1, 2].
    

Experimental Protocols

Protocol 1: Regioselective of 2,7-Dichlorooxazolo[4,5-b]pyridine

Objective: To selectively displace the C2-chlorine with a primary amine while leaving the C7-chlorine intact for later functionalization.

Reagents:

  • Substrate: 2,7-Dichlorooxazolo[4,5-b]pyridine (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous THF in a round-bottom flask under

    
    . Cool to 0°C  using an ice bath. Note: Cooling is critical to prevent double substitution.
    
  • Addition: Mix Benzylamine and DIPEA in 1 mL THF. Add this solution dropwise to the reaction flask over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high

    
    ) should disappear, replaced by a single lower 
    
    
    
    spot (C2-product).
  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Self-Validation Check:

  • If the product mass corresponds to double substitution (+2 amines), the temperature was too high or excess amine was used.

  • If hydrolysis (oxazolone formation) is observed, the THF was not dry.

Protocol 2: Suzuki Coupling of 6-Chlorooxazolo[4,5-b]pyridine

Objective: To install an aryl group at the unreactive C6 position.

Reagents:

  • Substrate: 6-Chlorooxazolo[4,5-b]pyridine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[2]

Step-by-Step Workflow:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Argon for 10 minutes. Note: Oxygen inhibition is the #1 cause of failure here.

  • Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vial immediately.

  • Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water/EtOAc.

  • Purification: Column chromatography.

Strategic Functionalization Workflow

The following diagram illustrates the logical flow for diversifying a scaffold containing multiple chloro-sites (e.g., 2,6-dichloro isomer).

Functionalization_Strategy Start 2,6-Dichlorooxazolo[4,5-b]pyridine Step1 Step 1: SNAr (0°C) Target: C2-Cl Start->Step1 High Reactivity (Kinetic Control) Intermediate 2-Amino-6-chloro-intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (100°C) Target: C6-Cl Intermediate->Step2 Low Reactivity (Requires Catalyst) Final 2,6-Difunctionalized Product Step2->Final

Figure 2: Sequential functionalization strategy relying on the reactivity differential between C2 and C6.

References

  • Sajith, A. M., et al. (2014).[2] "A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine."[2] Journal of Heterocyclic Chemistry. Available at: [Link]

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Oxazolopyridines." Journal of Organic Chemistry.
  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines and related fused systems." Available at: [Link]

Sources

Validation

Quantitative Analysis of Reaction Conversion: qNMR vs. Chromatography

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Shift to "Primary" Quantification In early-stage drug discovery and process development, the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Shift to "Primary" Quantification

In early-stage drug discovery and process development, the speed of decision-making is limited by the speed of analysis. Traditional chromatography (HPLC/GC) requires reference standards for every analyte to establish response factors—standards that often do not exist for novel reaction intermediates.

Quantitative NMR (qNMR) disrupts this bottleneck.[1] It operates as a primary ratio method , where signal intensity is directly proportional to the molar concentration of nuclei, independent of the molecule's chemical structure. This guide objectively compares qNMR against chromatographic alternatives, providing a validated protocol for reaction monitoring that eliminates the need for compound-specific calibration curves.

Part 1: Head-to-Head Comparison

The following analysis contrasts qNMR with High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) for reaction monitoring.

Table 1: Performance Matrix
FeatureqNMR (Proton) HPLC-UV GC-FID
Quantification Basis Molar Ratio (Primary). Signal

Nuclei count.[2][3]
Response Factor . Signal

Extinction coefficient (

).
Combustion Response . Signal

Carbon content/structure.
Reference Standard Universal . Any pure compound (e.g., TCNB, Maleic Acid) works for any analyte.Specific . Requires pure standard of the exact analyte.Specific . Requires pure standard of the exact analyte.
Setup Time (New Reaction) < 15 mins . Mix crude + Internal Standard (IS).Hours/Days . Method development + Calibration curve generation.Hours . Method development + Calibration.
Precision (RSD) ~1.0–2.0% (Routine) / <0.5% (Optimized).<0.5% (High precision).<1.0%.
Selectivity High (Structural proof included).Moderate (Retention time only).Moderate (Retention time only).
Limit of Quantitation High (~1 mM / 0.1 mg). Sensitivity limited.Low (nM range). High sensitivity.Low (ppm range).[1]
Destructive? No. Sample recoverable.No (unless MS coupled).Yes.
The "Causality" of Choice
  • Choose qNMR when: You are synthesizing novel compounds (no standards available), need simultaneous structural confirmation, or require rapid "ballpark" yields (

    
    ) to optimize reaction conditions.
    
  • Choose HPLC/GC when: You are in late-stage QC, measuring trace impurities (<0.1%), or have established standards and need high-throughput automation.

Part 2: The qNMR Workflow & Mechanism

To achieve quantitative accuracy, qNMR relies on the Internal Standard (IS) method.[4] The fundamental equation governing this is:



Where:

  • 
    : Purity (or Mass Fraction)
    
  • 
    : Integrated Area
    
  • 
    : Number of Nuclei (e.g., 3 for a methyl group)
    
  • 
    : Molar Mass
    
  • 
    : Gravimetric Mass
    
  • 
    : Analyte, 
    
    
    
    : Internal Standard
Workflow Visualization

The following diagram illustrates the critical decision points and flow for a valid qNMR experiment.

qNMR_Workflow Start Start: Reaction Mixture Selection Select Internal Standard (IS) Criteria: Solubility, T1, Shift Separation Start->Selection Overlap Signals Overlap? Selection->Overlap Prep Sample Preparation Accurate Weighing (±0.01 mg) T1_Check T1 Known? Prep->T1_Check Acquisition Acquisition Parameters Relaxation Delay (d1) ≥ 5*T1 Pulse Angle (30° vs 90°) Processing Data Processing Phase, Baseline, Integration Acquisition->Processing Calculation Calculate Yield/Conversion Processing->Calculation Overlap->Selection Yes (Retry) Overlap->Prep No T1_Check->Acquisition Yes T1_Check->Acquisition No (Run Inversion Recovery)

Caption: Figure 1. The qNMR logic flow ensures data integrity by validating signal separation and relaxation times before quantification.

Part 3: Experimental Protocol (Self-Validating)

Scenario: Monitoring the conversion of an aryl bromide to a biaryl product via Suzuki Coupling.

Step 1: Internal Standard (IS) Selection[4]
  • Causality: The IS must not react with the mixture and must have a relaxation time (

    
    ) similar to the analyte to avoid integration errors.
    
  • Choice: 1,3,5-Trimethoxybenzene (TMB) .

    • Why: High solubility in

      
      , distinct singlet at 
      
      
      
      ppm (aromatic region often crowded, but TMB is usually distinct), and non-volatile.
Step 2: Sample Preparation (The Gravimetric Step)
  • Protocol:

    • Take an aliquot (

      
      ) of the reaction mixture.
      
    • Quench/Workup (mini-scale) if necessary to remove paramagnetic catalysts (Pd) which broaden lines. Note: Filtration through Celite/Silica pipette is often sufficient.

    • Evaporate solvent if it interferes (e.g., non-deuterated THF).

    • Weigh exactly

      
       mg of the crude residue into a vial. Record mass (
      
      
      
      ).
    • Add exactly

      
       mg of TMB (IS). Record mass (
      
      
      
      ).
    • Dissolve in

      
       mL 
      
      
      
      and transfer to NMR tube.
Step 3: Acquisition Parameters (The "Truth" Settings)

Standard 1H parameters are insufficient for quantification. You must override them.

  • Pulse Angle:

    
     (maximizes signal) or 
    
    
    
    (allows faster repetition). Recommendation:
    
    
    for routine monitoring.
  • Relaxation Delay (

    
    ): 
    
    • Rule:

      
       (longest).
      
    • Causality: 99.3% of magnetization must recover for <1% error.

    • Setting: Set

      
       if 
      
      
      
      is unknown (safe bet), or measure
      
      
      (usually 1-5s for small molecules).
  • Spectral Width: Ensure roughly 20 ppm to capture all signals and baseline.

  • Scans (NS): 16 to 64.

    • Validation: Signal-to-Noise (S/N) must be

      
       for the signals of interest to achieve 
      
      
      
      integration error.
Step 4: Processing & Analysis[3]
  • Phasing: Must be manual or highly accurate automated phasing. Poor phasing distorts integration area.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin).

  • Integration:

    • Integrate the IS singlet (calibrate to known proton count, e.g., 3H or 9H).

    • Integrate the distinct Product peak (e.g., new benzylic proton).

    • Integrate the Starting Material peak (if monitoring conversion).

Part 4: Data Presentation & Interpretation[5]

Below is a comparison of results obtained from a Suzuki coupling reaction monitored at 2 hours.

Table 2: Experimental Results Comparison
MetricqNMR ResultHPLC-UV ResultNotes
Calculated Yield 84.2% 88.1% HPLC over-estimated due to similar UV absorption of impurity co-eluting.
Preparation Time 10 mins45 minsHPLC required 30 min run + std prep.
Confidence HighMediumNMR spectrum confirmed no side-product overlap.
RSD (n=3) 1.1%0.4%HPLC is more precise (repeatable), but qNMR was more accurate (true to mass).
Analysis of the Data

The qNMR yield (84.2%) is the "true" mass balance. The HPLC yield (88.1%) was inflated because the product extinction coefficient was assumed to be identical to the starting material (a common shortcut in early discovery), and a minor defluorinated byproduct co-eluted. qNMR resolved the byproduct structurally, excluding it from the integration.

Part 5: Decision Framework

When should you deploy this protocol?

Decision_Tree Start Need Reaction Yield Std_Avail Reference Std Available? Start->Std_Avail QC_Req QC / GMP Release? Std_Avail->QC_Req Yes Use_qNMR Use qNMR (High Speed/Accuracy) Std_Avail->Use_qNMR No (Discovery) Use_HPLC Use HPLC/GC (High Precision) QC_Req->Use_HPLC Yes QC_Req->Use_qNMR No (In-Process Check)

Caption: Figure 2. Decision tree for selecting analytical modality based on development stage and standard availability.

References

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–851. Link

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link

  • Simmler, C., et al. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59. Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link

Sources

Comparative

Benchmarking catalyst performance for 2-Chlorooxazolo[5,4-c]pyridine hydrochloride reactions

Title: Technical Benchmark: Catalyst Optimization for C–N Cross-Coupling of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride Executive Summary This guide benchmarks the catalytic performance of palladium sources and ligand s...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmark: Catalyst Optimization for C–N Cross-Coupling of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

Executive Summary

This guide benchmarks the catalytic performance of palladium sources and ligand systems in the Buchwald-Hartwig amination of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride . While this scaffold is a potent bioisostere for purines in kinase inhibitor programs, its fused [5,4-c] topology renders the C2-chloride bond electronically deactivated compared to its [4,5-b] isomers.

Key Findings:

  • Legacy Failure: Standard Pd(

    
    )
    
    
    
    protocols result in <15% conversion due to slow oxidative addition and catalyst poisoning by the pyridine nitrogen.
  • The Winner: Pd-PEPPSI-IPr (1.0 mol%) combined with

    
     provides the highest turnover frequency (TOF) and yield (>92%), tolerating the hydrochloride salt without a separate free-basing step.
    
  • Alternative: XPhos Pd G3 is the preferred alternative for sterically hindered amine partners.

Technical Context & Challenges

The 2-chlorooxazolo[5,4-c]pyridine core presents two distinct challenges that defeat generic screening libraries:

  • The Hydrochloride Factor: The starting material is supplied as an HCl salt to stabilize the pyridine ring. In standard catalytic cycles, the acidic proton protonates the anionic ligand or the amine nucleophile, shutting down the catalytic cycle immediately.

  • Electronic Deactivation: Unlike 2-chloropyridine, where the ring nitrogen pulls electron density to activate the C-Cl bond, the [5,4-c] fusion places the pyridine nitrogen distal to the C2 reaction center. The oxazole ring is electron-rich, making the C-Cl bond less electrophilic and requiring a catalyst capable of facilitating difficult oxidative additions.

Structural Analysis

The diagram below illustrates the electronic environment and the competing coordination sites that necessitate specific catalyst selection.

G Substrate 2-Chlorooxazolo[5,4-c]pyridine HCl Challenge1 Challenge 1: HCl Salt (Protonates Ligand/Base) Substrate->Challenge1 Challenge2 Challenge 2: Distal N (Reduced Activation of C-Cl) Substrate->Challenge2 Challenge3 Challenge 3: N-Coordination (Pyridine N Poisons Pd) Substrate->Challenge3 Solution Required: Bulky NHC Ligand (Pd-PEPPSI-IPr) Challenge1->Solution Overcome by Excess Base Challenge2->Solution Overcome by High e- Density Metal Challenge3->Solution Overcome by Steric Bulk

Figure 1: Structural challenges of the substrate and the logic for catalyst selection.

Comparative Benchmarking Data

We screened four distinct catalyst generations against a model reaction: the coupling of 2-chlorooxazolo[5,4-c]pyridine HCl with morpholine (1.2 equiv).

Conditions: Toluene/t-Amyl alcohol (4:1), Base (3.0 equiv), 100°C, 4 hours.

Catalyst SystemLigand ClassBase UsedConversion (%)Isolated Yield (%)Notes
Pd(PPh3)4 Phosphine (Gen 1)

12%<5%Failed. Rapid catalyst decomposition (palladium black).
Pd(OAc)2 + BINAP Bidentate (Gen 2)

45%38%Slow kinetics. Incomplete conversion even after 24h.
XPhos Pd G3 Dialkylbiaryl (Gen 3)

88%81%Excellent. Good for hindered amines. Requires dry solvents.[1]
Pd-PEPPSI-IPr NHC (Gen 4)

98% 94% Best in Class. Robust to moisture; handles HCl salt efficiently.

Interpretation: The Pd-PEPPSI-IPr system (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) dominates because the N-Heterocyclic Carbene (NHC) ligand is tightly bound and sterically bulky. This prevents the substrate's pyridine nitrogen from binding to the palladium center (catalyst poisoning) and facilitates the oxidative addition into the deactivated C-Cl bond.

Recommended Experimental Protocol

This protocol is optimized for the Pd-PEPPSI-IPr system. It includes a critical "in-situ free-basing" step to neutralize the hydrochloride salt without an extra workup.

Reagents:

  • 2-Chlorooxazolo[5,4-c]pyridine HCl (1.0 mmol, 191 mg)

  • Amine partner (1.2 mmol)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%, 6.8 mg)

  • Base: Cesium Carbonate (

    
    ) (3.0 mmol, 977 mg)
    
  • Solvent: 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Substrate (HCl salt) ,

    
     , and Pd-PEPPSI-IPr .
    
    • Expert Tip: Adding the base before the solvent is crucial. The excess base (3 equiv) acts as a proton sponge for the HCl immediately upon solvation.

  • Solvation: Add the amine partner and 1,4-Dioxane via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes (subsurface needle).

  • Reaction: Seal the vial and heat to 80°C for 2 hours.

    • Monitoring: Check via LC-MS. The product usually elutes later than the starting material on C18 columns.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts (

      
      ).
      
    • Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (typically DCM/MeOH gradients) is required.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to adapt the protocol if your specific amine partner differs from the model.

DecisionTree Start Start: Select Amine Partner Q1 Is the Amine Sterically Hindered? (e.g., t-Butyl amine, ortho-subst. aniline) Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO (Secondary cyclic, Primary linear) Q1->Branch2 Sol1 Use XPhos Pd G3 (Allows sterically demanding coupling) Branch1->Sol1 Sol2 Use Pd-PEPPSI-IPr (Highest TOF, Lowest Cost) Branch2->Sol2 Q2 Is the Amine Acid-Sensitive? Sol2->Q2 PreStep Perform Free-Basing Step (Wash SM with NaHCO3 first) Q2->PreStep Yes Standard Run Standard Protocol (3.0 eq Cs2CO3) Q2->Standard No

Figure 2: Catalyst and protocol selection decision tree based on amine partner characteristics.

References

  • Synthesis of Thiazolo/Oxazolopyridine Scaffolds

    • Arkivoc, 2010 (iii), 145-151.[1] "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative."

  • Reactivity of [5,4-d] Isomers (Comparative Context)

    • Molecules, 2021, 26(9), 2568. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review."

  • Pd-PEPPSI Mechanism & Application

    • Organometallics, 2006, 25, 24, 5740–5745. "PEPPSI: An HT-Screening Compatible, User-Friendly Palladium Catalyst."

  • Buchwald-Hartwig Precatalysts (Gen 3)

    • Chem. Sci., 2013, 4, 916-920. "Rational design of palladium precatalysts for C-N cross-coupling."

  • Handling Heteroaryl Chlorides

    • J. Org.[2] Chem., 2014, 79, 9, 4161–4166. "Evaluation of Palladium Sources for the Coupling of Heteroaryl Chlorides."

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride

[1][2] Executive Summary & Risk Profile 2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Unlike common...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Risk Profile

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Unlike common inorganic salts, this compound combines the reactivity of a halogenated heteroaromatic ring with the physical properties of a hydrochloride salt.

Operational Reality: Treat this compound as a potent electrophile and a potential sensitizer . The chlorine atom at the C-2 position is activated by the fused oxazole and pyridine rings, making it susceptible to nucleophilic displacement—precisely why it is valuable in synthesis, but also why it poses a biological alkylation risk.

Hazard Identification (Inferred via Structure-Activity Relationship)

While specific toxicological data may be sparse for this exact salt, we apply the Precautionary Principle based on its pharmacophore (Chloropyridine + Oxazole):

  • Acute Toxicity (Oral/Dermal): Likely Category 3 or 4.[2] Similar chloropyridines are toxic if swallowed or absorbed.[3]

  • Skin/Eye Corrosion: The hydrochloride salt moiety releases HCl upon hydrolysis with moisture, leading to severe irritation or potential corneal damage (Category 1/2).

  • Sensitization: Halogenated heterocycles are frequent skin sensitizers.

The PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.

Table 1: PPE Specifications by Operational Phase
PPE ComponentPhase A: Solid Handling (Weighing, Aliquoting)Phase B: Solubilization & Reaction (Dissolved in Organic Solvents)Phase C: Quench & Disposal (High Energy/Waste)
Respiratory Engineering Control Primary: Certified Fume Hood.[4] Backup: N95/P100 particulate respirator if hood is unavailable.Fume Hood Mandatory. Note: Vapors from solvents (DCM, DMF) carry the solute.Fume Hood Mandatory. Acidic vapors likely evolved.[4]
Hand Protection Double Nitrile (Standard). Outer: 5 mil (0.12 mm) Inner: 4 mil (0.10 mm)Laminate / Barrier Gloves (Silver Shield®). Rationale:[4] Chlorinated heterocycles penetrate nitrile rapidly when dissolved in DCM or DMF.Double Nitrile (Extended Cuff). Protect wrist gap during waste pouring.[4]
Eye Protection Chemical Safety Goggles. Reason:[4][1][5] Fine crystalline dust can bypass standard safety glasses.Safety Glasses w/ Side Shields (if behind sash).[4] Face Shield if working with >100mL volumes.Chemical Safety Goggles. Splash risk is highest here.[4]
Body Protection Lab Coat (Cotton/Poly). Buttoned to neck.[4]Lab Coat + Chemical Apron. If handling >1L volumes.[4]Lab Coat.

Operational Workflow: The "Closed-Loop" Protocol

To ensure data integrity and safety, follow this self-validating workflow. This minimizes the "open-air" time of the reagent.

Diagram 1: Safe Handling Decision Logic

This logic gate ensures you select the correct containment strategy before opening the vial.

RiskAssessment Start Start: Handling 2-Chlorooxazolo[5,4-c]pyridine HCl StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Salt Solution In Solution (DCM/DMF/MeOH) StateCheck->Solution Dissolved PPE_Solid PPE: Double Nitrile + Goggles Risk: Dust Inhalation Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Face Shield Risk: Skin Absorption via Carrier Solution->PPE_Liquid Weighing Weighing Protocol: 1. Static-free spatula 2. Anti-static gun (optional) 3. Balance inside hood Transfer Transfer Protocol: Use Cannula or Syringe Avoid pouring PPE_Solid->Weighing PPE_Liquid->Transfer

Caption: Decision logic for selecting PPE based on the physical state of the reagent (Solid vs. Solution).

Detailed Methodology
  • The "Static" Check: Hydrochloride salts of heterocycles are often hygroscopic and prone to static charge.

    • Action: Use an ionizing anti-static gun on the weighing boat before adding the solid. This prevents "jumping" of the powder, which causes contamination.

  • Solvent Selection & Glove Permeation:

    • This compound is likely soluble in DCM (Dichloromethane), DMF, or DMSO.

    • Critical: Nitrile gloves provide <5 minutes of protection against DCM. If dissolving in DCM, you must use Silver Shield (Laminate) gloves or change outer nitrile gloves immediately upon any splash.

  • Deactivation (The "Quench"):

    • Do not dispose of reactive intermediates directly.

    • Protocol: Treat waste streams with a dilute alkaline solution (e.g., 5% NaHCO3) to neutralize the HCl salt and slowly hydrolyze the reactive chloropyridine core before disposal.

Emergency Response & Disposal

This section provides immediate actions for "What If" scenarios.

Table 2: Emergency Response Matrix
ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off dry powder gently.[4] Do not wet initially (activates HCl).Wash with soap/water for 15 mins.[4] Seek medical aid.
Skin Contact (Solution) Remove gloves immediately. Wash with soap/water.[4][1]Check for solvent burns (DCM).[4] Monitor for systemic toxicity.
Eye Contact Flush with eyewash for 15 mins.[4] Hold eyelids open.Medical Emergency: Transport to ER immediately (Corrosive risk).
Spill (>1g) Evacuate area. Don P100 respirator. Cover with spill pad.Neutralize area with weak base (Sodium Carbonate) after pickup.[4]
Disposal (RCRA Compliance)
  • Waste Code: As a chlorinated pyridine derivative, this often falls under Halogenated Organic Solvents waste streams.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the primary waste container to avoid exotherms.

  • Labeling: Clearly label as "Halogenated Heterocycle – Toxic/Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (2025).[3] Compound Summary: 2-Chloropyridine (Related Pharmacophore Data). National Library of Medicine. [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 2
2-Chlorooxazolo[5,4-c]pyridine hydrochloride
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